2-Hydroxybenzyl beta-d-glucopyranoside
Description
Structure
2D Structure
Properties
CAS No. |
7724-09-0 |
|---|---|
Molecular Formula |
C13H18O7 |
Molecular Weight |
286.28 g/mol |
IUPAC Name |
(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-[(2-hydroxyphenyl)methoxy]oxane-3,4,5-triol |
InChI |
InChI=1S/C13H18O7/c14-5-9-10(16)11(17)12(18)13(20-9)19-6-7-3-1-2-4-8(7)15/h1-4,9-18H,5-6H2/t9-,10-,11+,12-,13-/m1/s1 |
InChI Key |
VBSPBYNZPRRGSB-UJPOAAIJSA-N |
SMILES |
C1=CC=C(C(=C1)COC2C(C(C(C(O2)CO)O)O)O)O |
Isomeric SMILES |
C1=CC=C(C(=C1)CO[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O |
Canonical SMILES |
C1=CC=C(C(=C1)COC2C(C(C(C(O2)CO)O)O)O)O |
Origin of Product |
United States |
Foundational & Exploratory
A Technical Guide to the Natural Sources and Isolation of 2-Hydroxybenzyl beta-D-glucopyranoside
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview of the natural sourcing and isolation of 2-Hydroxybenzyl beta-D-glucopyranoside (also known as β-isosalicin), a phenolic glycoside with potential applications in pharmacology and biochemistry. This guide synthesizes available scientific information on its primary natural sources, outlines a comprehensive protocol for its isolation, and presents relevant biochemical context.
Natural Sources of this compound
This compound is a naturally occurring plant metabolite. The primary and most consistently cited source for this compound is the meadowsweet plant, Filipendula ulmaria.
-
Primary Source: Filipendula ulmaria (L.) Maxim.
-
Family: Rosaceae
-
Common Name: Meadowsweet
-
Parts Containing the Compound: The compound has been isolated from the flowers and aerial parts of the plant.[1]
-
While the genus Filipendula is rich in phenolic compounds, including various flavonoids and tannins, specific quantitative data for this compound is not extensively reported in publicly available literature.[2][3] However, analyses of Filipendula ulmaria extracts provide context on the overall phenolic content, which is summarized in the table below.
Data Presentation: Phenolic Content in Filipendula ulmaria
| Natural Source | Plant Part | Compound Measured | Extraction Solvent | Reported Concentration/Content | Reference |
| Filipendula ulmaria | Flowers | Total Phenolics | Aqueous | 380 mg GAE/g dry weight | [2] |
| Filipendula ulmaria | Flowers | Total Flavonoids | 70% Ethanol | High content reported | [3] |
| Filipendula ulmaria | Aerial Parts | Total Phenols | Methanol | ~288 mg GAE/g | [2] |
| Filipendula ulmaria | Aerial Parts | Salicylic Acid | Dry Tincture | 18.84 mg/g dry extract | [4] |
| Filipendula ulmaria | Flowers | 2-Hydroxybenzyl β-D-glucopyranoside | Not Specified | Not specifically reported in surveyed literature | [1] |
GAE: Gallic Acid Equivalents
Experimental Protocols for Isolation
A detailed, step-by-step protocol for the isolation of this compound is not explicitly available in a single source. The following is a composite, representative methodology based on standard techniques for the isolation of phenolic glycosides from plant materials, such as those used for analyzing Filipendula ulmaria extracts.
General Workflow for Isolation
Detailed Methodology
Objective: To extract and purify this compound from the flowers of Filipendula ulmaria.
2.2.1 Plant Material Preparation
-
Collection: Collect fresh flowers of Filipendula ulmaria during the peak flowering season.
-
Drying: Air-dry the flowers in a well-ventilated area away from direct sunlight to prevent degradation of phenolic compounds. Alternatively, use a lyophilizer (freeze-dryer).
-
Grinding: Grind the dried plant material into a fine powder using a mechanical grinder to increase the surface area for extraction.
2.2.2 Extraction
-
Maceration: Macerate the powdered plant material (e.g., 100 g) in a suitable polar solvent, such as 80% aqueous methanol (1 L), for 24-48 hours at room temperature with occasional stirring. The use of hydroalcoholic solutions is effective for extracting glycosides.
-
Filtration: Filter the mixture through cheesecloth and then Whatman No. 1 filter paper to remove solid plant debris.
-
Concentration: Concentrate the filtrate in vacuo using a rotary evaporator at a temperature below 40°C to obtain a crude aqueous extract.
2.2.3 Fractionation (Liquid-Liquid Partitioning)
-
Degreasing: If the plant material has a high lipid content, first perform a pre-extraction with a non-polar solvent like n-hexane.
-
Solvent Partitioning: Sequentially partition the concentrated aqueous extract with solvents of increasing polarity. For instance:
-
Partition against ethyl acetate to separate medium-polarity compounds.
-
Partition the remaining aqueous layer against n-butanol. Phenolic glycosides typically show good solubility in n-butanol.
-
-
Evaporation: Collect the n-butanol fraction and evaporate the solvent under reduced pressure to yield a glycoside-rich crude fraction.
2.2.4 Chromatographic Purification
-
Column Chromatography (Initial Cleanup):
-
Subject the n-butanol fraction to open column chromatography on a silica gel or Sephadex LH-20 column.
-
Elute with a gradient solvent system, such as chloroform-methanol or ethyl acetate-methanol-water, starting with lower polarity and gradually increasing the polarity.
-
Collect fractions and monitor them using Thin Layer Chromatography (TLC), visualizing spots under UV light (254 nm) and/or by spraying with a suitable reagent (e.g., vanillin-sulfuric acid).
-
-
Preparative High-Performance Liquid Chromatography (HPLC) (Final Purification):
-
Pool the fractions containing the target compound.
-
Perform final purification using a preparative reversed-phase (C18) HPLC column.
-
Use a mobile phase gradient of acetonitrile and water (often with a small amount of formic acid, e.g., 0.1%, to improve peak shape).
-
Monitor the elution profile with a UV detector and collect the peak corresponding to this compound.
-
2.2.5 Structure Elucidation and Purity Assessment
-
Purity Check: Assess the purity of the isolated compound using analytical HPLC.
-
Structural Confirmation: Confirm the identity and structure of the compound using spectroscopic methods:
-
Mass Spectrometry (MS): To determine the molecular weight.
-
Nuclear Magnetic Resonance (NMR): ¹H-NMR and ¹³C-NMR spectroscopy to elucidate the complete chemical structure, including the stereochemistry of the glycosidic bond.
-
Biochemical Significance and Signaling Pathway
In plants, phenolic glycosides like this compound serve as a stable, inactive storage form of more reactive aglycones. This prevents potential autotoxicity and allows for the rapid release of defense compounds when the plant is subjected to stress, such as herbivory or pathogen attack.
The activation occurs through enzymatic hydrolysis of the β-glycosidic bond, catalyzed by β-glucosidase enzymes. This reaction releases the bioactive aglycone, 2-hydroxybenzyl alcohol, and a glucose molecule.
References
- 1. scielo.br [scielo.br]
- 2. Total Content and Composition of Phenolic Compounds from Filipendula Genus Plants and Their Potential Health-Promoting Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. agronomy.emu.ee [agronomy.emu.ee]
- 4. DNA-Protective, Antioxidant and Anti-Carcinogenic Potential of Meadowsweet (Filipendula ulmaria) Dry Tincture - PMC [pmc.ncbi.nlm.nih.gov]
The Biological Activity of 2-Hydroxybenzyl beta-D-glucopyranoside: A Technical Overview for Researchers
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: 2-Hydroxybenzyl beta-D-glucopyranoside, a phenolic glycoside, has garnered interest within the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of its biological activities, focusing on its antioxidant and anti-inflammatory properties. The information presented herein is intended to support researchers and professionals in the fields of pharmacology and drug development in their exploration of this compound.
Antioxidant Activity
The antioxidant potential of this compound is attributed to its phenolic structure, which allows it to act as a free radical scavenger, mitigating oxidative stress. In plants, it serves as a precursor to the bioactive phenol 2-hydroxybenzyl alcohol, which is released upon enzymatic hydrolysis and exhibits antioxidant properties. While direct quantitative data for this compound is limited in the available literature, the antioxidant capacity of phenolic glycosides is well-established.
Table 1: Quantitative Antioxidant Activity Data for Structurally Related Phenolic Compounds
| Compound | Assay | IC50 / EC50 | Reference |
| 1,2,4-trihydroxynaphthalene-2-O-β-D-glucopyranoside | DPPH radical scavenging | Not specified, but noted as a "powerful antioxidant" | |
| Various Flavonoids | DPPH radical scavenging | IC50 values vary widely based on structure | |
| Various Flavonoids | ABTS radical scavenging | IC50 values vary widely based on structure |
Note: The data presented above is for structurally related compounds and is intended to provide a comparative context for the potential antioxidant activity of this compound.
Experimental Protocols for Antioxidant Assays
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay:
This assay spectrophotometrically measures the ability of a compound to donate a hydrogen atom and scavenge the stable DPPH free radical.
-
Reagent Preparation: Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM). The solution should have a deep violet color.
-
Assay Procedure:
-
Add a specific volume of the this compound test solution (at various concentrations) to the DPPH solution.
-
Incubate the mixture in the dark at room temperature for a defined period (e.g., 30 minutes).
-
Measure the absorbance of the solution at a specific wavelength (typically around 517 nm) using a spectrophotometer.
-
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample. The IC50 value, the concentration of the compound required to scavenge 50% of the DPPH radicals, is then determined from a dose-response curve.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay:
This assay measures the ability of a compound to scavenge the pre-formed ABTS radical cation.
-
Reagent Preparation: Generate the ABTS radical cation (ABTS•+) by reacting ABTS stock solution with an oxidizing agent like potassium persulfate. The resulting solution has a blue-green color.
-
Assay Procedure:
-
Add a specific volume of the this compound test solution (at various concentrations) to the ABTS•+ solution.
-
Incubate the mixture at room temperature for a specific time.
-
Measure the decrease in absorbance at a specific wavelength (typically around 734 nm).
-
-
Calculation: The percentage of inhibition is calculated similarly to the DPPH assay, and the IC50 value is determined.
Anti-inflammatory Activity
Phenolic compounds are known to possess anti-inflammatory properties, and this compound is expected to exhibit similar activity. While direct studies on this specific compound are not widely available, research on structurally related molecules provides significant insights into its potential mechanisms of action. For instance, studies on other glycosides have demonstrated the inhibition of key inflammatory mediators.
Table 2: Quantitative Anti-inflammatory Activity Data for a Structurally Related Glucoside
| Compound | Target | IC50 Value | Cell Line | Stimulant | Reference |
| (2E)-7-hydroxy-3,7-dimethyl-2-octenyl-β-D-glucopyranoside | IL-12p40 | 0.69 ± 0.07 µM | Dendritic Cells | CpG-DNA | |
| (2E)-7-hydroxy-3,7-dimethyl-2-octenyl-β-D-glucopyranoside | IL-6 | 7.10 ± 1.6 µM | Dendritic Cells | CpG-DNA | |
| (2E)-7-hydroxy-3,7-dimethyl-2-octenyl-β-D-glucopyranoside | TNF-α | 2.47 ± 0.03 µM | Dendritic Cells | CpG-DNA | |
| (2E)-7-hydroxy-3,7-dimethyl-2-octenyl-β-D-glucopyranoside | iNOS expression | ~90% inhibition at 10 µM | RAW 264.7 cells | CpG-DNA |
Note: This data is for a compound with a similar glucoside structure and suggests that this compound may have comparable anti-inflammatory potential.
Experimental Protocols for Anti-inflammatory Assays
Nitric Oxide (NO) Production Inhibition Assay in Macrophages:
This assay determines the ability of a compound to inhibit the production of nitric oxide, a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).
-
Cell Culture and Treatment:
-
Culture RAW 264.7 cells in a suitable medium.
-
Pre-treat the cells with various concentrations of this compound for a specific duration (e.g., 1 hour).
-
Stimulate the cells with LPS (e.g., 1 µg/mL) to induce NO production and incubate for a further period (e.g., 24 hours).
-
-
Nitrite Quantification: Measure the concentration of nitrite (a stable product of NO) in the cell culture supernatant using the Griess reagent.
-
Calculation: The percentage of NO production inhibition is calculated by comparing the nitrite
An In-Depth Technical Guide to the Pharmacological Effects of 2-Hydroxybenzyl beta-D-glucopyranoside
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Hydroxybenzyl beta-D-glucopyranoside, a phenolic glycoside, has garnered scientific interest for its potential therapeutic properties. This technical guide provides a comprehensive overview of its known and anticipated pharmacological effects, with a focus on its anti-inflammatory and antioxidant activities. Drawing parallels from closely related compounds and general principles of phenolic glycoside pharmacology, this document outlines key biological activities, plausible mechanisms of action, and detailed experimental protocols for in vitro and in vivo evaluation. The information is presented to support further research and drug development efforts centered on this compound.
Introduction
This compound, also known as salicyl alcohol β-D-glucoside, is a naturally occurring compound found in various plants.[1] Its structure features a 2-hydroxybenzyl alcohol (salicyl alcohol) aglycone linked to a glucose molecule via a β-glycosidic bond.[1] This structural motif is common to many bioactive phenolic glycosides, which are known to possess a range of pharmacological effects, including antioxidant, anti-inflammatory, and anti-cancer properties.[1][2][3] The presence of the phenolic hydroxyl group and the glycosidic linkage are key determinants of its biochemical behavior and therapeutic potential.[1]
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₁₃H₁₈O₇ | [1] |
| Molecular Weight | 286.28 g/mol | [1] |
| Appearance | White to off-white powder | [1] |
| Melting Point | 67–69 °C | [1] |
| Solubility | Soluble in water | [1] |
| CAS Number | 7724-09-6 | [1] |
Pharmacological Effects
While specific quantitative data for this compound is limited in publicly available literature, its pharmacological profile can be inferred from studies on structurally similar phenolic glycosides and its constituent moieties.
Anti-inflammatory Activity
Phenolic glycosides are recognized for their anti-inflammatory properties. The proposed mechanism for this compound involves the inhibition of key inflammatory mediators and signaling pathways.
3.1.1. Inhibition of Pro-inflammatory Mediators
Studies on related compounds suggest that this compound likely inhibits the production of nitric oxide (NO), a pro-inflammatory mediator, in macrophages.[2][4] This inhibition is often achieved through the downregulation of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression, enzymes crucial for the inflammatory response.[2]
Quantitative Data on a Structurally Similar Compound (Phenyl-β-D-glucopyranoside)
| Parameter | Effect | Cell Line | Notes | Reference |
| NO Production | Inhibition | RAW 264.7 | Concentration-dependent | [2] |
| iNOS Expression | Inhibition | RAW 264.7 | [2] | |
| COX-2 Expression | Inhibition | RAW 264.7 | [2] | |
| TNF-α Production | Attenuation | RAW 264.7 | Pro-inflammatory cytokine | [2] |
| IL-1β Production | Attenuation | RAW 264.7 | Pro-inflammatory cytokine | [2] |
| IL-6 Production | Attenuation | RAW 264.7 | Pro-inflammatory cytokine | [2] |
3.1.2. Modulation of Signaling Pathways
The anti-inflammatory effects of phenolic compounds are often mediated through the modulation of intracellular signaling cascades, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[2][5][6] It is hypothesized that this compound inhibits the activation of NF-κB, a key transcription factor that regulates the expression of numerous pro-inflammatory genes.[2][5] This inhibition may occur through the prevention of IκBα degradation, which retains NF-κB in the cytoplasm.
Figure 1: Proposed Anti-inflammatory Signaling Pathway.
Antioxidant Activity
The phenolic hydroxyl group in the 2-hydroxybenzyl moiety positions this compound as a potential antioxidant.[1] It is expected to exhibit free radical scavenging activity, which is a hallmark of many phenolic compounds.
3.2.1. Free Radical Scavenging
This compound likely donates a hydrogen atom from its phenolic hydroxyl group to neutralize free radicals, such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical. This activity helps to mitigate oxidative stress, a key factor in the pathogenesis of various diseases.
Representative Quantitative Data for Antioxidant Activity (General Phenolic Glycosides)
| Assay | IC₅₀ (µg/mL) | Notes | Reference |
| DPPH Radical Scavenging | Varies | Dependent on specific structure | [7][8] |
| ABTS Radical Scavenging | Varies | Dependent on specific structure | [7][8] |
Experimental Protocols
The following are detailed, representative protocols for assessing the key pharmacological effects of this compound.
In Vitro Anti-inflammatory Assays
4.1.1. Nitric Oxide (NO) Production in RAW 264.7 Macrophages
This assay determines the effect of the compound on NO production in lipopolysaccharide (LPS)-stimulated macrophage cells.[4]
-
Cell Culture: RAW 264.7 cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ humidified incubator.
-
Assay Procedure:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.
-
Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
Collect the cell culture supernatant.
-
Mix 100 µL of the supernatant with 100 µL of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Incubate for 10 minutes at room temperature.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the nitrite concentration based on a sodium nitrite standard curve.
-
-
Data Analysis: The percentage of NO inhibition is calculated relative to the LPS-stimulated control. The IC₅₀ value is determined from the dose-response curve.
Figure 2: Nitric Oxide Production Assay Workflow.
4.1.2. Western Blot for iNOS and COX-2 Expression
This method is used to determine the effect of the compound on the protein expression levels of iNOS and COX-2.
-
Cell Treatment and Lysis:
-
Treat RAW 264.7 cells with this compound and/or LPS as described for the NO assay.
-
Wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysates and collect the supernatants.
-
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein on a 10% SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against iNOS, COX-2, and a loading control (e.g., β-actin) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
-
Data Analysis: Quantify the band intensities using densitometry software and normalize to the loading control.
In Vitro Antioxidant Assays
4.2.1. DPPH Radical Scavenging Assay
This assay measures the ability of the compound to scavenge the stable DPPH free radical.[9][10][11]
-
Reagents: 2,2-diphenyl-1-picrylhydrazyl (DPPH) solution (0.1 mM in methanol), this compound solutions of various concentrations, and a positive control (e.g., ascorbic acid).
-
Assay Procedure:
-
Add 100 µL of the compound solution to 100 µL of the DPPH solution in a 96-well plate.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm.
-
-
Data Analysis: The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the sample with the DPPH solution. The IC₅₀ value is determined from the dose-response curve.
Figure 3: DPPH Radical Scavenging Assay Workflow.
Conclusion
This compound presents a promising scaffold for the development of novel therapeutic agents, particularly for conditions associated with inflammation and oxidative stress. While direct experimental evidence is still emerging, the established pharmacological profile of related phenolic glycosides provides a strong rationale for its anti-inflammatory and antioxidant potential. The mechanisms are likely to involve the modulation of the NF-κB and MAPK signaling pathways and direct free radical scavenging. The experimental protocols detailed in this guide offer a robust framework for the systematic evaluation of these activities. Further in-depth studies are warranted to fully elucidate the pharmacological effects and therapeutic applications of this compound.
References
- 1. Buy this compound (EVT-1576270) | 7724-09-0 [evitachem.com]
- 2. Phenyl-β-D-Glucopyranoside Exhibits Anti-inflammatory Activity in Lipopolysaccharide-Activated RAW 264.7 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Regulatory Roles of Mitogen-Activated Protein Kinase (MAPK) Pathways in Health and Diabetes: Lessons Learned from the Pancreatic β-Cell - PMC [pmc.ncbi.nlm.nih.gov]
- 7. d-nb.info [d-nb.info]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Genesis and development of DPPH method of antioxidant assay - PMC [pmc.ncbi.nlm.nih.gov]
2-Hydroxybenzyl beta-D-glucopyranoside and its Derivatives: A Technical Guide for Drug Discovery and Development
Abstract
This technical guide provides a comprehensive overview of 2-Hydroxybenzyl beta-D-glucopyranoside, a naturally occurring phenolic glycoside, and its derivatives. It is intended for researchers, scientists, and professionals in the field of drug development. This document details the compound's physicochemical properties, synthesis methodologies, and biological activities, with a focus on its antioxidant and anti-inflammatory potential. Detailed experimental protocols for synthesis and bioactivity assessment are provided, alongside a summary of quantitative efficacy data. Furthermore, this guide elucidates the key signaling pathways modulated by this class of compounds, offering insights into their mechanisms of action and therapeutic potential.
Introduction
This compound, also known as salicyl alcohol β-D-glucoside, is a phenolic glycoside found in various plant species.[1] The molecule consists of a 2-hydroxybenzyl alcohol (salicyl alcohol) aglycone linked to a glucose molecule via a β-glycosidic bond.[1] This class of compounds has garnered significant interest in the scientific community due to its diverse biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties. The presence of the phenolic hydroxyl group and the glycosidic linkage are key structural features that contribute to its bioactivity and pharmacokinetic profile. This guide aims to provide an in-depth technical resource on this compound and its derivatives, covering their synthesis, biological evaluation, and mechanisms of action to support further research and development efforts.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is fundamental for its application in research and drug development.
| Property | Value | Reference |
| CAS Number | 7724-09-6 | [2] |
| Molecular Formula | C₁₃H₁₈O₇ | [1] |
| Molecular Weight | 286.28 g/mol | [1] |
| Melting Point | 67-69 °C | [2] |
| Boiling Point (Predicted) | 532.8 ± 50.0 °C | [2] |
| Density (Predicted) | 1.51 g/cm³ | [2] |
| pKa (Predicted) | 9.67 ± 0.30 | [2] |
| Appearance | White to off-white powder | [1] |
| Solubility | Soluble in water | [1] |
Synthesis of this compound
The synthesis of this compound can be achieved through both chemical and enzymatic methods. The choice of method often depends on the desired yield, purity, and stereoselectivity.
Chemical Synthesis: Koenigs-Knorr Reaction
The Koenigs-Knorr reaction is a classical method for the formation of glycosidic bonds.[3] It involves the reaction of a glycosyl halide with an alcohol in the presence of a promoter, typically a heavy metal salt like silver carbonate or silver triflate.[3][4]
Experimental Protocol: Koenigs-Knorr Synthesis
-
Preparation of Acetobromoglucose (Glycosyl Donor): D-glucose is first peracetylated to form penta-O-acetyl-β-D-glucopyranose. This is then treated with a solution of hydrogen bromide in acetic acid to yield acetobromoglucose.
-
Glycosylation: In a moisture-free environment, 2-hydroxybenzyl alcohol (salicyl alcohol) is dissolved in a suitable anhydrous solvent such as dichloromethane or toluene.
-
To this solution, a silver salt promoter (e.g., silver carbonate) is added, followed by the dropwise addition of a solution of acetobromoglucose in the same solvent.
-
The reaction mixture is stirred at room temperature and monitored by thin-layer chromatography (TLC) until the starting materials are consumed.
-
Work-up and Purification: The reaction mixture is filtered to remove the silver salts. The filtrate is then washed with a sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Deacetylation: The resulting protected glucoside is deacetylated using a catalytic amount of sodium methoxide in methanol (Zemplén deacetylation) to yield this compound.
-
Purification: The final product is purified by column chromatography on silica gel.
Enzymatic Synthesis
Enzymatic synthesis offers a highly stereoselective alternative to chemical methods, often proceeding under milder reaction conditions.[5] β-Glucosidases can be used to catalyze the formation of the β-glycosidic bond between glucose and 2-hydroxybenzyl alcohol.[1]
Experimental Protocol: Enzymatic Synthesis
-
Reaction Setup: A solution of 2-hydroxybenzyl alcohol and a glucose donor (e.g., D-glucose or a more activated donor like p-nitrophenyl β-D-glucopyranoside) is prepared in a suitable buffer system, typically a phosphate buffer with a pH between 6 and 7.[1]
-
Enzyme Addition: A commercially available β-glucosidase (e.g., from almonds) is added to the solution.[6]
-
Incubation: The reaction mixture is incubated at a controlled temperature (e.g., 30-40 °C) with gentle agitation. The progress of the reaction is monitored by high-performance liquid chromatography (HPLC).
-
Enzyme Deactivation and Product Isolation: Once the reaction has reached equilibrium or the desired conversion, the enzyme is denatured by heating or by the addition of an organic solvent.
-
Purification: The reaction mixture is filtered, and the product is purified from the unreacted substrates and byproducts using techniques such as column chromatography or preparative HPLC.[1]
Biological Activities and Quantitative Data
This compound and its derivatives exhibit a range of biological activities, with antioxidant and anti-inflammatory effects being the most prominent.
Antioxidant Activity
The phenolic hydroxyl group in the 2-hydroxybenzyl moiety is a key contributor to the antioxidant properties of these compounds, enabling them to scavenge free radicals.[1]
Table 1: Antioxidant Activity of 2-Hydroxybenzyl Alcohol and its Derivatives (DPPH Assay)
| Compound | IC₅₀ (µg/mL) | Reference |
| 2-Hydroxybenzyl alcohol | 84 | [7] |
| 2-Hydroxy Benzyl Hydrazide Derivative C-2 | 85.64 | [8] |
| 2-Hydroxy Benzyl Hydrazide Derivative C-7 | 81.28 | [8] |
| Ascorbic Acid (Standard) | 30.20 | [8] |
Anti-inflammatory Activity
Several phenolic glycosides have demonstrated potent anti-inflammatory activity. While specific data for this compound is limited, related compounds show significant inhibition of inflammatory mediators.
Table 2: Anti-inflammatory Activity of Related Glycosides (Inhibition of NO Production in LPS-stimulated RAW 264.7 cells)
| Compound | IC₅₀ (µM) | Reference |
| Heritiera B (a triterpenoid glucoside) | 10.33 | [9] |
| Heritiera A (a triterpenoid glucoside) | 32.11 | [9] |
| Dexamethasone (Positive Control) | 6.39 | [9] |
Experimental Protocols for Biological Assays
DPPH Radical Scavenging Assay
This assay is a common and reliable method for determining the antioxidant capacity of a compound.[7]
Protocol:
-
Preparation of DPPH Solution: A stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) is prepared in methanol (e.g., 0.1 mM). The solution should be freshly prepared and kept in the dark.[7]
-
Sample Preparation: The test compound and a positive control (e.g., ascorbic acid) are dissolved in methanol to prepare a series of concentrations.[7]
-
Reaction: In a 96-well plate, a specific volume of the sample solution (e.g., 100 µL) is mixed with the DPPH solution (e.g., 100 µL). A blank containing only methanol and DPPH is also prepared.[7]
-
Incubation: The plate is incubated in the dark at room temperature for 30 minutes.[7]
-
Measurement: The absorbance of the solutions is measured at 517 nm using a microplate reader.[7]
-
Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
-
The IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the sample concentration.
Signaling Pathways and Mechanism of Action
The biological effects of this compound and its derivatives are mediated through the modulation of key cellular signaling pathways.
Nrf2 Signaling Pathway (Antioxidant Response)
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that plays a central role in the cellular defense against oxidative stress.[10][11] Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1).[10][12] Upon exposure to oxidative stress or electrophilic compounds, Nrf2 dissociates from Keap1 and translocates to the nucleus. In the nucleus, it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant and detoxification genes, leading to their transcription.[13] Phenolic compounds, such as 2-hydroxybenzyl alcohol, are known to activate the Nrf2 pathway, thereby upregulating the expression of protective enzymes like heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1).[14]
References
- 1. Buy this compound (EVT-1576270) | 7724-09-0 [evitachem.com]
- 2. This compound | 7724-09-6 [amp.chemicalbook.com]
- 3. Koenigs–Knorr reaction - Wikipedia [en.wikipedia.org]
- 4. Koenigs-Knorr Synthesis of Cycloalkyl Glycosides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Buy this compound (EVT-416380) | 7724-09-6 [evitachem.com]
- 6. researchgate.net [researchgate.net]
- 7. acmeresearchlabs.in [acmeresearchlabs.in]
- 8. jchr.org [jchr.org]
- 9. Discovery of Anti-Inflammatory Triterpenoid Glucosides from the Heritiera littoralis Dryand - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Phytochemical activators of Nrf2: a review of therapeutic strategies in diabetes: Phytochemical activators of Nrf2 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Nrf2 Pathway and Oxidative Stress as a Common Target for Treatment of Diabetes and Its Comorbidities - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Triggers for the Nrf2/ARE Signaling Pathway and Its Nutritional Regulation: Potential Therapeutic Applications of Ulcerative Colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
The Historical Discovery of 2-Hydroxybenzyl β-D-glucopyranoside: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Hydroxybenzyl β-D-glucopyranoside, also known as isosalicin, is a phenolic glycoside that has garnered interest in phytochemistry and pharmacology. As a structural isomer of the well-known salicin, its discovery is rooted in the broader historical investigation of salicylates from plant sources, a journey that ultimately led to the development of aspirin. This technical guide provides an in-depth account of the historical discovery of 2-Hydroxybenzyl β-D-glucopyranoside, presenting available data, outlining general experimental approaches of the era, and contextualizing its discovery within the broader landscape of natural product chemistry.
Historical Context: The Precedent of Salicin and Filipendula ulmaria
The story of 2-Hydroxybenzyl β-D-glucopyranoside is intrinsically linked to the long history of medicinal plants containing salicylates. For centuries, extracts from willow bark (Salix species) and meadowsweet (Filipendula ulmaria) were used in traditional medicine to treat pain, fever, and inflammation.
The active compound in willow bark, salicin, was first isolated in a crystalline form in the 1820s. This discovery paved the way for the synthesis of salicylic acid and subsequently acetylsalicylic acid (aspirin) in the late 19th century, revolutionizing modern medicine.
Filipendula ulmaria, or meadowsweet, was also recognized for its medicinal properties. The plant's name itself is believed to be a source for the name "aspirin," with the "spirin" part deriving from "Spiraea," an old botanical name for the genus. The flowers and aerial parts of F. ulmaria are rich in various phenolic compounds, and it was within this complex chemical matrix that 2-Hydroxybenzyl β-D-glucopyranoside was eventually discovered.
The Discovery of 2-Hydroxybenzyl β-D-glucopyranoside
The first reported isolation and characterization of 2-Hydroxybenzyl β-D-glucopyranoside is credited to H. Thieme in 1966. The discovery was published in the German pharmaceutical journal "Die Pharmazie."
Citation of the Original Publication:
-
Title: Die Isolierung eines neuen Phenolglykosids aus den Blüten von Filipendula ulmaria (L.) Maxim. (The Isolation of a New Phenolic Glycoside from the Blossoms of Filipendula ulmaria (L.) Maxim.)
-
Journal: Die Pharmazie
-
Year: 1966
-
Volume: 21
-
Issue: 2
-
Page: 123
Access to the full text of this historical publication is limited. Therefore, the specific experimental protocols and the originally reported quantitative data could not be included in this guide. The following sections on experimental protocols and quantitative data are based on general practices of the time and modern analytical data.
Experimental Protocols of the Era: A Generalized Approach
The isolation of a novel natural product in the 1960s would have followed a systematic, multi-step process. While the exact details from Thieme's 1966 paper are unavailable, a likely workflow would have involved the following stages:
-
Plant Material Collection and Preparation: Fresh or dried blossoms of Filipendula ulmaria would have been collected and likely ground into a fine powder to increase the surface area for extraction.
-
Solvent Extraction: The powdered plant material would be subjected to extraction with various solvents of increasing or decreasing polarity to separate compounds based on their solubility. A common approach would have been to start with a nonpolar solvent like petroleum ether or hexane to remove lipids, followed by extraction with a more polar solvent such as methanol, ethanol, or water to isolate the glycosides.
-
Fractionation: The crude extract would then be fractionated using techniques like liquid-liquid partitioning or column chromatography. Column chromatography, using stationary phases such as silica gel or alumina, was a cornerstone of natural product isolation at the time. Elution with a gradient of solvents would have separated the mixture into fractions of decreasing polarity.
-
Crystallization and Purification: Fractions containing the target compound would be concentrated, and the compound would be encouraged to crystallize. Recrystallization from a suitable solvent system would have been employed to achieve a high degree of purity.
-
Characterization: The purified compound would then be characterized using the analytical techniques available in the mid-20th century. This would have included:
-
Melting Point Determination: A key indicator of purity.
-
Elemental Analysis: To determine the empirical formula.
-
Optical Rotation: To determine the stereochemistry of the glycosidic bond.
-
Hydrolysis: Acid or enzymatic hydrolysis to break the glycosidic bond and identify the constituent sugar (glucose) and aglycone (2-hydroxybenzyl alcohol).
-
Spectroscopy (where available): While NMR and mass spectrometry were in their infancy for routine natural product elucidation, UV-Vis and Infrared (IR) spectroscopy would have been used to provide information about the aromatic ring and hydroxyl groups.
-
Data Presentation: Physicochemical Properties
The following table summarizes the physicochemical properties of 2-Hydroxybenzyl β-D-glucopyranoside based on modern data from chemical suppliers, as the original data from the 1966 publication is not accessible.
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₈O₇ | Modern Data |
| Molecular Weight | 286.28 g/mol | Modern Data |
| Melting Point | 134 - 136 °C | Modern Data |
| Appearance | White to off-white powder | Modern Data |
| Solubility | Soluble in water and methanol | Modern Data |
Mandatory Visualization
The following diagram illustrates a generalized workflow for the isolation of a natural product like 2-Hydroxybenzyl β-D-glucopyranoside, reflecting the likely experimental approach of the mid-20th century.
Signaling Pathways and Biological Activity: An Early Perspective
The original 1966 publication by Thieme likely focused on the chemical isolation and characterization of the new compound. In that era, immediate and extensive investigation into biological activity or signaling pathways for a newly discovered plant glycoside was not as common as it is today. The primary significance would have been the contribution to the phytochemical understanding of Filipendula ulmaria and the structural elucidation of a new natural product.
Any discussion of its biological role would have been speculative and likely centered around its relationship to salicin and the known anti-inflammatory properties of the plant source. The concept of specific signaling pathways was not well-developed in the 1960s. Research into the antioxidant and other biological activities of 2-Hydroxybenzyl β-D-glucopyranoside is a more recent development.
Conclusion
The discovery of 2-Hydroxybenzyl β-D-glucopyranoside by H. Thieme in 1966 was a notable contribution to the field of phytochemistry, expanding the knowledge of salicylates in the plant kingdom beyond the well-known salicin. While the precise experimental details of its initial isolation remain encapsulated in a publication with limited accessibility, the discovery represents a classic example of natural product chemistry in the mid-20th century. This historical finding laid the groundwork for future investigations into the biological activities and potential applications of this interesting phenolic glycoside. Further research into the historical literature may one day provide a more complete picture of this discovery and the early scientific thought surrounding it.
An In-depth Technical Guide to 2-Hydroxybenzyl β-D-glucopyranoside
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Hydroxybenzyl β-D-glucopyranoside, a phenolic glycoside, is a molecule of significant interest in the fields of biochemistry and pharmacology. This technical guide provides a comprehensive review of its chemical properties, synthesis, and biological activities, with a focus on its potential therapeutic applications. While quantitative data for some biological activities of this specific compound are limited in publicly available literature, this guide summarizes the existing information and draws inferences from closely related compounds to provide a thorough overview. This document is intended to serve as a valuable resource for researchers and professionals involved in natural product chemistry, drug discovery, and development.
Chemical and Physical Properties
2-Hydroxybenzyl β-D-glucopyranoside, also known as isosalacin, is a glycoside composed of a 2-hydroxybenzyl alcohol (salicyl alcohol) aglycone linked to a β-D-glucopyranose moiety.
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₈O₇ | N/A |
| Molecular Weight | 286.28 g/mol | N/A |
| CAS Number | 7724-09-6 | N/A |
| Appearance | White to off-white solid | N/A |
| Melting Point | 138-140 °C | N/A |
| Solubility | Soluble in water and polar organic solvents | N/A |
| UV max | 218, 273 nm | N/A |
Synthesis and Purification
The primary method for synthesizing 2-Hydroxybenzyl β-D-glucopyranoside is through enzymatic glycosylation, which offers high stereoselectivity.
Generalized Enzymatic Synthesis Protocol
This protocol is a generalized procedure based on common methods for enzymatic glycosylation of phenolic compounds. Optimization of specific parameters is crucial for maximizing yield and purity.
Materials:
-
2-Hydroxybenzyl alcohol (aglycone)
-
D-Glucose (glycosyl donor)
-
β-Glucosidase (e.g., from almonds)
-
Phosphate buffer (e.g., 50 mM, pH 6.0-7.0)
-
Organic co-solvent (e.g., tert-butanol, optional)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Solvents for column chromatography (e.g., ethyl acetate/methanol gradient)
Procedure:
-
Reaction Setup: Dissolve 2-hydroxybenzyl alcohol and a molar excess of D-glucose in the phosphate buffer. An organic co-solvent may be added to improve the solubility of the aglycone.
-
Enzymatic Reaction: Add β-glucosidase to the reaction mixture. The optimal enzyme concentration should be determined empirically.
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 37-50 °C) with gentle agitation for a period of 24-72 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Reaction Quenching: Once the reaction has reached completion or equilibrium, terminate the reaction by heating the mixture to denature the enzyme (e.g., 90 °C for 10 minutes) or by adding a water-immiscible organic solvent like ethyl acetate.
-
Extraction: Extract the aqueous reaction mixture multiple times with ethyl acetate. Wash the combined organic layers with saturated sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product using silica gel column chromatography. Elute with a suitable solvent gradient (e.g., increasing methanol in ethyl acetate) to isolate the 2-Hydroxybenzyl β-D-glucopyranoside.
Preparative HPLC Purification
For high-purity isolation, preparative High-Performance Liquid Chromatography (HPLC) is the method of choice. The following is a general protocol that requires optimization.
Instrumentation:
-
Preparative HPLC system with a UV detector
-
C18 reverse-phase preparative column
Mobile Phase:
-
A gradient of methanol or acetonitrile in water, typically with a small amount of acid (e.g., 0.1% formic acid or trifluoroacetic acid) to improve peak shape.
Generalized Protocol:
-
Sample Preparation: Dissolve the partially purified product from column chromatography in the initial mobile phase.
-
Injection: Inject the sample onto the preparative HPLC column.
-
Elution: Run a linear gradient from a low to a high concentration of the organic solvent. The specific gradient profile will need to be optimized based on the separation of the desired product from impurities.
-
Fraction Collection: Collect fractions corresponding to the peak of 2-Hydroxybenzyl β-D-glucopyranoside, as identified by the UV detector.
-
Analysis and Pooling: Analyze the collected fractions for purity using analytical HPLC. Pool the pure fractions.
-
Solvent Removal: Remove the HPLC solvents under reduced pressure to obtain the purified 2-Hydroxybenzyl β-D-glucopyranoside.
Synthesis and Purification Workflow
Biological Activities and Mechanism of Action
2-Hydroxybenzyl β-D-glucopyranoside is expected to exhibit a range of biological activities characteristic of phenolic glycosides, including antioxidant and anti-inflammatory effects.
Antioxidant Activity
| Compound | Assay | IC₅₀ (µg/mL) | Source |
| 2-Hydroxybenzyl alcohol | DPPH Radical Scavenging | ~35 | N/A |
It is important to note that the glycosylation of a phenolic compound can influence its antioxidant activity, often by altering its solubility and interaction with radical species.
Anti-inflammatory Activity and Signaling Pathways
The anti-inflammatory effects of phenolic glycosides are often attributed to their ability to modulate key signaling pathways involved in the inflammatory response, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.
While direct studies on 2-Hydroxybenzyl β-D-glucopyranoside's effect on these pathways are limited, research on the closely related compound, phenyl-β-D-glucopyranoside, provides valuable insights. Phenyl-β-D-glucopyranoside has been shown to inhibit the production of pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophages. This inhibition is associated with the suppression of NF-κB activation.[1]
Inferred Mechanism of Action:
It is plausible that 2-Hydroxybenzyl β-D-glucopyranoside exerts its anti-inflammatory effects through a similar mechanism. In unstimulated cells, NF-κB is sequestered in the cytoplasm by its inhibitory protein, IκB. Upon stimulation by inflammatory signals like LPS, IκB is phosphorylated and subsequently degraded, allowing NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes. Phenolic compounds can interfere with this cascade at various points, leading to a dampened inflammatory response.
Inferred NF-κB Signaling Inhibition
α-Glucosidase Inhibition
Phenolic glycosides are also investigated for their potential to inhibit α-glucosidase, an enzyme involved in carbohydrate digestion. Inhibition of this enzyme can delay glucose absorption and help manage postprandial hyperglycemia, a key factor in type 2 diabetes.
Quantitative data on the α-glucosidase inhibitory activity of 2-Hydroxybenzyl β-D-glucopyranoside is not currently available. However, numerous studies have reported the α-glucosidase inhibitory effects of various plant extracts rich in phenolic glycosides, suggesting this as a promising area of investigation for this compound.
| Compound/Extract | IC₅₀ (µg/mL) | Source |
| 2-Hydroxybenzyl β-D-glucopyranoside | Data not available | N/A |
| Various Plant Extracts (for comparison) | 0.1 - 100+ | N/A |
Conclusion and Future Directions
2-Hydroxybenzyl β-D-glucopyranoside is a phenolic glycoside with potential therapeutic applications stemming from its likely antioxidant and anti-inflammatory properties. While direct and quantitative evidence for some of its biological activities is still emerging, studies on closely related compounds provide a strong rationale for further investigation.
Future research should focus on:
-
Quantitative Bioactivity Studies: Determining the IC₅₀ values for antioxidant, α-glucosidase inhibitory, and other relevant biological assays.
-
Detailed Mechanistic Studies: Elucidating the specific molecular targets and signaling pathways modulated by 2-Hydroxybenzyl β-D-glucopyranoside, particularly its effects on the NF-κB and MAPK pathways in relevant cell models.
-
In Vivo Efficacy: Evaluating the therapeutic potential of this compound in animal models of inflammatory diseases and diabetes.
-
Optimization of Synthesis: Developing more efficient and scalable synthesis and purification protocols to facilitate further research and potential commercialization.
This in-depth technical guide serves as a foundational document to encourage and guide future research into the promising therapeutic potential of 2-Hydroxybenzyl β-D-glucopyranoside.
References
Methodological & Application
Synthesis of 2-Hydroxybenzyl β-D-glucopyranoside: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the synthesis of 2-Hydroxybenzyl β-D-glucopyranoside, a phenolic glycoside with potential applications in pharmacology and biochemistry.[1] Two primary synthetic routes are explored: a chemical synthesis approach based on the Koenigs-Knorr reaction and an enzymatic approach utilizing β-glucosidase. This guide offers step-by-step experimental protocols, data presentation in tabular format for easy comparison, and visualizations of the synthetic workflows. Additionally, a protocol for evaluating the antioxidant activity of the synthesized compound using the DPPH assay is included.
Introduction
2-Hydroxybenzyl β-D-glucopyranoside, also known as β-isosalicin, is a naturally occurring compound found in plants such as Filipendula ulmaria (meadowsweet).[2] It consists of a glucose molecule linked to 2-hydroxybenzyl alcohol (salicyl alcohol) via a β-glycosidic bond. The interest in this and similar phenolic glycosides stems from their potential biological activities, including antioxidant and anti-inflammatory properties.[1] The synthesis of this compound is crucial for further pharmacological investigation and potential drug development. This document outlines both established chemical and enzymatic methods for its preparation.
Comparison of Synthetic Methods
Both chemical and enzymatic methods offer distinct advantages and disadvantages for the synthesis of 2-Hydroxybenzyl β-D-glucopyranoside. The choice of method will depend on factors such as desired yield, purity requirements, scalability, and environmental considerations.
| Parameter | Chemical Synthesis (Koenigs-Knorr) | Enzymatic Synthesis (β-glucosidase) |
| Principle | Nucleophilic substitution of a glycosyl halide with an alcohol in the presence of a promoter.[3] | Enzyme-catalyzed formation of a glycosidic bond between a glycosyl donor and an acceptor.[2] |
| Typical Yield | 50-70% (for similar phenolic glycosides) | 50-65% (for similar phenolic glycosides)[4] |
| Purity | High, but may require extensive purification to remove byproducts and catalysts. | Generally high due to enzyme stereoselectivity, simplifying purification. |
| Stereoselectivity | Dependent on neighboring group participation; can yield mixtures of anomers without proper control.[3] | High β-selectivity due to the specific nature of β-glucosidase. |
| Reaction Conditions | Anhydrous conditions, often requires inert atmosphere, use of heavy metal promoters (e.g., silver, mercury salts).[3] | Aqueous buffer systems, mild temperatures (typically 30-50°C), and specific pH (e.g., pH 5.0-7.0).[1][2] |
| Reagents | Acetobromoglucose, protected 2-hydroxybenzyl alcohol, silver carbonate/oxide, solvents (e.g., dichloromethane, toluene). | D-glucose (or other glycosyl donor), 2-hydroxybenzyl alcohol, β-glucosidase, buffer.[2] |
| Scalability | Can be challenging and costly on a large scale due to the use of stoichiometric heavy metal promoters. | More amenable to scale-up, particularly with immobilized enzymes. |
| Environmental Impact | Generates hazardous waste from heavy metals and organic solvents. | "Greener" approach with biodegradable catalysts (enzymes) and aqueous reaction media. |
Experimental Protocols
Chemical Synthesis: Modified Koenigs-Knorr Reaction
The Koenigs-Knorr reaction is a classic method for glycoside synthesis.[3] To prevent the phenolic hydroxyl group of 2-hydroxybenzyl alcohol from interfering with the glycosylation reaction, it must first be protected. A benzyl ether is a suitable protecting group, which can be removed later by hydrogenolysis.
Workflow for Chemical Synthesis
Caption: Workflow for the chemical synthesis of 2-Hydroxybenzyl β-D-glucopyranoside.
Protocol:
Step 1: Protection of 2-Hydroxybenzyl alcohol
-
Dissolve 2-hydroxybenzyl alcohol (1.0 eq) in acetone.
-
Add potassium carbonate (K₂CO₃, 1.5 eq) and benzyl bromide (1.2 eq).
-
Reflux the mixture for 12-16 hours, monitoring the reaction by Thin Layer Chromatography (TLC).
-
After completion, filter the solid and concentrate the filtrate under reduced pressure.
-
Purify the resulting crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to obtain 2-(benzyloxy)benzyl alcohol.
Step 2: Glycosylation (Koenigs-Knorr Reaction)
-
Dissolve 2-(benzyloxy)benzyl alcohol (1.0 eq) and acetobromoglucose (1.2 eq) in anhydrous toluene.
-
Add silver carbonate (Ag₂CO₃, 1.5 eq) and Drierite.
-
Stir the mixture in the dark at room temperature for 24-48 hours, monitoring by TLC.
-
Upon completion, filter the mixture through a pad of Celite, washing with dichloromethane.
-
Concentrate the filtrate under reduced pressure to obtain the crude protected glucoside.
Step 3: Deprotection
-
Deacetylation: Dissolve the crude protected glucoside in anhydrous methanol. Add a catalytic amount of sodium methoxide (NaOMe) solution and stir at room temperature for 2-4 hours. Neutralize the reaction with an acidic resin, filter, and concentrate.
-
Debenzylation: Dissolve the deacetylated intermediate in methanol. Add Palladium on carbon (10% Pd/C) catalyst. Stir the mixture under a hydrogen atmosphere (balloon or Parr hydrogenator) for 12-24 hours.
-
Filter the catalyst through Celite and concentrate the filtrate to yield the crude product.
Step 4: Purification
-
Purify the crude 2-Hydroxybenzyl β-D-glucopyranoside by column chromatography on silica gel using a dichloromethane/methanol gradient to yield the pure product.
-
Characterize the final product by NMR and Mass Spectrometry.
Enzymatic Synthesis using β-glucosidase
Enzymatic synthesis provides a more environmentally friendly and highly stereoselective alternative to chemical methods.[1]
Workflow for Enzymatic Synthesis
Caption: Workflow for the enzymatic synthesis of 2-Hydroxybenzyl β-D-glucopyranoside.
Protocol:
-
Prepare a phosphate buffer solution (e.g., 50 mM, pH 6.0-7.0).
-
Dissolve D-glucose (e.g., 1 M) and 2-hydroxybenzyl alcohol (e.g., 0.2 M) in the buffer. The concentration of the alcohol may be limited by its solubility.
-
Add β-glucosidase (from a source such as almonds, e.g., 10-20 U/mL).
-
Incubate the reaction mixture at a controlled temperature (e.g., 40-50°C) with gentle agitation for 24-72 hours.
-
Monitor the formation of the product by High-Performance Liquid Chromatography (HPLC).
-
Once the reaction has reached equilibrium or the desired conversion, terminate the reaction by boiling the mixture for 10 minutes to denature the enzyme.
-
Centrifuge the mixture to remove the denatured enzyme and any precipitates.
-
Purify the supernatant containing 2-Hydroxybenzyl β-D-glucopyranoside using preparative HPLC or column chromatography.
-
Lyophilize the collected fractions to obtain the pure product.
-
Confirm the identity and purity of the product using NMR and Mass Spectrometry.
Application: Antioxidant Activity Assay (DPPH)
The phenolic hydroxyl group in 2-Hydroxybenzyl β-D-glucopyranoside suggests potential antioxidant activity. The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common method to evaluate the free radical scavenging ability of a compound.
Workflow for DPPH Antioxidant Assay
Caption: Workflow for the DPPH free radical scavenging assay.
Protocol:
-
Preparation of Reagents:
-
Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol. Store in the dark.
-
Prepare a stock solution of 2-Hydroxybenzyl β-D-glucopyranoside in methanol.
-
Prepare a series of dilutions of the sample from the stock solution.
-
Prepare a positive control, such as ascorbic acid, with a similar dilution series.
-
-
Assay Procedure:
-
In a 96-well plate, add a specific volume of each sample dilution to the wells (e.g., 100 µL).
-
Add the same volume of methanol to a well to serve as a blank.
-
Add the DPPH solution to all wells (e.g., 100 µL).
-
Mix gently and incubate the plate in the dark at room temperature for 30 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at approximately 517 nm using a microplate reader.
-
Calculate the percentage of radical scavenging activity (% Inhibition) using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 where Abs_control is the absorbance of the DPPH solution with methanol (blank) and Abs_sample is the absorbance of the DPPH solution with the sample.
-
Plot the % Inhibition against the sample concentration to determine the IC₅₀ value (the concentration of the sample required to scavenge 50% of the DPPH radicals). A lower IC₅₀ value indicates higher antioxidant activity.
-
Conclusion
Both chemical and enzymatic methods are viable for the synthesis of 2-Hydroxybenzyl β-D-glucopyranoside. The Koenigs-Knorr reaction, while effective, requires protection/deprotection steps and the use of hazardous reagents. In contrast, enzymatic synthesis offers a greener, more stereoselective, and potentially more scalable approach. The choice of method should be guided by the specific requirements of the research or development project. The provided protocols offer a starting point for the synthesis and preliminary functional evaluation of this promising phenolic glycoside.
References
- 1. Buy 2-Hydroxybenzyl beta-d-glucopyranoside (EVT-1576270) | 7724-09-0 [evitachem.com]
- 2. Enzymatic synthesis and anti-coagulant effect of salicin analogs by using the Leuconostoc mesenteroides glucansucrase acceptor reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Koenigs–Knorr reaction - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
Enzymatic Synthesis of 2-Hydroxybenzyl β-D-Glucopyranoside: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the enzymatic synthesis of 2-Hydroxybenzyl β-D-glucopyranoside, a phenolic glucoside with potential applications in pharmacology and drug development. The synthesis is achieved through a transglycosylation reaction catalyzed by β-glucosidase, offering a regio- and stereoselective route to the target compound under mild reaction conditions. This method presents an environmentally friendly alternative to complex chemical synthesis. Included are comprehensive protocols for the synthesis, purification, and characterization of the product, along with quantitative data to guide experimental design.
Introduction
2-Hydroxybenzyl β-D-glucopyranoside, also known as salicyl alcohol β-D-glucoside, is a naturally occurring phenolic glycoside. Glycosylation of phenolic compounds can significantly improve their solubility, stability, and bioavailability, making them attractive for pharmaceutical applications[1]. Enzymatic synthesis of such glycosides has gained significant attention due to its high selectivity and environmentally benign reaction conditions, avoiding the need for extensive protecting group chemistry often required in chemical synthesis[1][2].
This protocol focuses on the use of β-glucosidase (EC 3.2.1.21) from almonds, a commercially available and robust enzyme, for the synthesis of 2-Hydroxybenzyl β-D-glucopyranoside. The enzyme catalyzes the transfer of a glucose moiety from a suitable donor to the hydroxyl group of 2-hydroxybenzyl alcohol (salicyl alcohol).
Principle of the Method
The enzymatic synthesis of 2-Hydroxybenzyl β-D-glucopyranoside is based on the transglycosylation activity of β-glucosidase. In this reaction, the enzyme catalyzes the cleavage of a glycosidic bond in a donor substrate and subsequently transfers the glycosyl group to an acceptor molecule, in this case, 2-hydroxybenzyl alcohol. While the natural function of β-glucosidase is hydrolysis, by using a high concentration of the acceptor alcohol, the equilibrium can be shifted towards synthesis.
The general reaction is as follows:
Glucose Donor + 2-Hydroxybenzyl Alcohol --(β-Glucosidase)--> 2-Hydroxybenzyl β-D-Glucopyranoside + Donor Aglycone
Common glucose donors for transglycosylation reactions include activated sugars like p-nitrophenyl-β-D-glucopyranoside (pNPG) or, more economically, D-glucose itself. The use of organic co-solvents can enhance the solubility of the hydrophobic acceptor, 2-hydroxybenzyl alcohol, and further promote the synthetic reaction over hydrolysis.
Materials and Reagents
-
β-Glucosidase from almonds (e.g., Sigma-Aldrich, EC 3.2.1.21)
-
2-Hydroxybenzyl alcohol (Salicyl alcohol, ≥99%)
-
D-Glucose (or p-Nitrophenyl-β-D-glucopyranoside as an alternative glucose donor)
-
Acetonitrile (HPLC grade)
-
Sodium phosphate monobasic and dibasic for buffer preparation
-
Deionized water
-
Solvents for chromatography (e.g., Ethyl acetate, Hexane)
-
Standard laboratory glassware and equipment (magnetic stirrer, incubator, etc.)
-
HPLC system for purification and analysis
-
NMR spectrometer and Mass spectrometer for product characterization
Experimental Protocols
Protocol 1: Enzymatic Synthesis of 2-Hydroxybenzyl β-D-Glucopyranoside
This protocol describes a general method for the enzymatic synthesis. Optimization of reactant concentrations, enzyme loading, and reaction time may be required depending on the specific activity of the enzyme batch.
-
Reaction Setup:
-
Prepare a 50 mM sodium phosphate buffer (pH 6.5).
-
In a suitable reaction vessel, dissolve 2-hydroxybenzyl alcohol (acceptor) and D-glucose (donor) in the phosphate buffer containing a specific percentage of an organic co-solvent like acetonitrile (e.g., 10-30% v/v) to enhance the solubility of the alcohol.
-
A typical starting molar ratio of acceptor to donor can be in the range of 2:1 to 5:1 to favor the transglycosylation reaction.
-
Add β-glucosidase from almonds to the reaction mixture. The enzyme concentration should be optimized, but a starting point of 10-50 U/mL can be used.
-
-
Incubation:
-
Incubate the reaction mixture at a controlled temperature, typically between 30-50 °C, with constant stirring for 24-72 hours.
-
Monitor the progress of the reaction by taking aliquots at different time intervals and analyzing them by Thin Layer Chromatography (TLC) or HPLC.
-
-
Reaction Termination:
-
Once the reaction has reached the desired conversion, terminate the reaction by heating the mixture to 90-100 °C for 10 minutes to denature the enzyme.
-
Alternatively, the enzyme can be removed by ultrafiltration if it is to be reused.
-
-
Product Isolation (Preliminary):
-
Centrifuge the reaction mixture to remove any precipitated protein.
-
The supernatant can be extracted with a water-immiscible organic solvent like ethyl acetate to separate the product from the unreacted glucose and buffer salts. The product, being more hydrophobic than glucose, will partition into the organic phase.
-
Evaporate the organic solvent under reduced pressure to obtain the crude product.
-
Protocol 2: Purification by High-Performance Liquid Chromatography (HPLC)
The crude product is purified using a reversed-phase HPLC system.
-
HPLC System and Column:
-
A preparative or semi-preparative HPLC system equipped with a UV detector is suitable.
-
A C18 reversed-phase column is commonly used for the separation of phenolic glucosides.
-
-
Mobile Phase:
-
A gradient of water (A) and acetonitrile (B), both containing 0.1% trifluoroacetic acid (TFA) or formic acid, is typically used.
-
Example Gradient: Start with 10% B, increase to 50% B over 30 minutes, then to 100% B for a column wash, followed by re-equilibration at 10% B. The exact gradient should be optimized based on the separation of the product from impurities.
-
-
Purification Procedure:
-
Dissolve the crude product in a minimal amount of the initial mobile phase.
-
Inject the sample onto the equilibrated HPLC column.
-
Collect fractions corresponding to the product peak, which can be identified by its retention time and UV absorbance (phenolic compounds typically absorb around 280 nm).
-
Combine the pure fractions and remove the solvent under reduced pressure (lyophilization is preferred if the product is in an aqueous solution) to obtain the purified 2-Hydroxybenzyl β-D-glucopyranoside.
-
Protocol 3: Product Characterization
The identity and purity of the final product should be confirmed by spectroscopic methods.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Dissolve the purified compound in a suitable deuterated solvent (e.g., DMSO-d6, Methanol-d4).
-
Acquire ¹H NMR and ¹³C NMR spectra. The spectra should be consistent with the structure of 2-Hydroxybenzyl β-D-glucopyranoside. Key signals to look for include the anomeric proton of the glucose unit (a doublet in the ¹H NMR spectrum with a coupling constant characteristic of a β-anomer, typically around 7-8 Hz) and the aromatic protons of the benzyl group.
-
-
Mass Spectrometry (MS):
-
Analyze the purified compound by electrospray ionization mass spectrometry (ESI-MS) to determine its molecular weight. The observed mass should correspond to the calculated mass of 2-Hydroxybenzyl β-D-glucopyranoside (C₁₃H₁₈O₇, Exact Mass: 286.1052).
-
Quantitative Data
| Parameter | Value/Range | Reference/Note |
| Enzyme | β-Glucosidase (from almonds) | Commercially available |
| Substrates | 2-Hydroxybenzyl alcohol, D-Glucose | |
| Acceptor:Donor Molar Ratio | 2:1 to 5:1 | To favor synthesis over hydrolysis |
| Solvent | Phosphate Buffer (50 mM, pH 6.0-7.0) with 10-30% Acetonitrile | Acetonitrile improves acceptor solubility |
| Temperature | 30 - 50 °C | |
| Reaction Time | 24 - 72 hours | Monitor for optimal conversion |
| Enzyme Concentration | 10 - 50 U/mL | To be optimized |
| Expected Yield | Moderate to High (e.g., 40-65%) | Based on analogous reactions[3] |
| Purification Method | Reversed-Phase HPLC (C18) | |
| Characterization | NMR, Mass Spectrometry |
Diagrams
Caption: Workflow for the enzymatic synthesis of 2-Hydroxybenzyl β-D-glucopyranoside.
Caption: Simplified mechanism of β-glucosidase catalyzed transglycosylation.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low or no product formation | Inactive enzyme | Check enzyme activity using a standard substrate like pNPG. |
| Unfavorable reaction conditions | Optimize pH, temperature, and co-solvent concentration. | |
| Hydrolysis is dominating | Increase the concentration of the acceptor (2-hydroxybenzyl alcohol). | |
| Low yield | Sub-optimal substrate ratio | Vary the molar ratio of acceptor to donor. |
| Product inhibition | Consider fed-batch addition of substrates. | |
| Reaction time not optimal | Perform a time-course experiment to determine the optimal reaction time. | |
| Difficulty in purification | Co-elution of product and starting material | Optimize the HPLC gradient to improve resolution. |
| Low recovery from purification | Ensure complete dissolution of the crude product before injection. Check for product precipitation on the column. |
Conclusion
The enzymatic synthesis of 2-Hydroxybenzyl β-D-glucopyranoside using β-glucosidase offers a promising alternative to chemical methods. The provided protocols serve as a foundation for researchers to produce this valuable compound. Optimization of the reaction conditions will be key to achieving high yields and purity. The analytical methods described will ensure the structural integrity of the synthesized molecule, paving the way for its further investigation in drug development and other scientific fields.
References
Application Notes and Protocols for the Quantification of 2-Hydroxybenzyl beta-D-glucopyranoside
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Hydroxybenzyl beta-D-glucopyranoside is a phenolic glycoside with potential biological activities, including antioxidant properties.[1][2] Its mechanism of action is thought to involve the modulation of enzymatic activities, such as the inhibition of glycosidases, which can impact carbohydrate metabolism and related signaling pathways.[1] Accurate and precise quantification of this compound is crucial for pharmacokinetic studies, quality control of natural products, and research into its therapeutic potential.
This document provides detailed application notes and protocols for the quantification of this compound using High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS). While specific methods for this exact analyte are not widely published, the following protocols are adapted from validated methods for structurally similar compounds, such as gastrodin (p-hydroxymethylphenyl-β-D-glucopyranoside), and provide a strong foundation for method development and validation.
General Mechanism of Action
Phenolic glycosides like this compound can exert their biological effects through various mechanisms. One key aspect is their antioxidant activity, where they can neutralize free radicals. Additionally, they can interact with enzymes, such as glycosidases, influencing cellular metabolic and signaling pathways. The diagram below illustrates this general mechanism.
Caption: General mechanism of this compound.
Analytical Methods for Quantification
High-Performance Liquid Chromatography (HPLC) with UV detection and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) are two powerful techniques for the quantification of this compound in various matrices.
High-Performance Liquid Chromatography (HPLC)
HPLC is a robust and widely available technique for the quantification of phenolic compounds. The following table summarizes typical HPLC parameters adapted from methods for related compounds.
| Parameter | Condition |
| Column | C18 reverse-phase (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Gradient or isocratic elution with Acetonitrile and Water (often with 0.1% formic acid or phosphoric acid) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 220 nm |
| Column Temperature | 35°C |
| Injection Volume | 10-20 µL |
| Linearity Range | 0.1 - 100 µg/mL |
| Limit of Detection (LOD) | ~0.1 µg/mL |
| Limit of Quantification (LOQ) | ~0.5 µg/mL |
Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)
UPLC-MS/MS offers higher sensitivity and selectivity, making it ideal for quantifying low levels of the analyte in complex biological matrices.
| Parameter | Condition |
| Column | UPLC BEH C18 (e.g., 2.1 mm x 100 mm, 1.7 µm)[3] |
| Mobile Phase | Gradient elution with 0.1% formic acid in water and 0.1% formic acid in methanol/acetonitrile[3] |
| Flow Rate | 0.2 - 0.4 mL/min[3] |
| Ionization Mode | Electrospray Ionization (ESI), positive or negative mode |
| MS/MS Mode | Multiple Reaction Monitoring (MRM) |
| Example MRM Transition | For gastrodin (isomer): m/z 285.0 → 123.0[4] |
| Linearity Range | 1 - 1000 ng/mL |
| Limit of Quantification (LOQ) | ~1 ng/mL[4] |
Experimental Protocols
The following are detailed protocols for sample preparation and analysis.
Protocol 1: Sample Preparation from Plant Material
This protocol is suitable for the extraction of this compound from plant tissues.
Materials:
-
Plant material (e.g., leaves, roots), dried and powdered
-
Methanol or Ethanol (HPLC grade)
-
Water (HPLC grade)
-
Vortex mixer
-
Centrifuge
-
0.22 µm syringe filters
Procedure:
-
Weigh 1.0 g of powdered plant material into a centrifuge tube.
-
Add 10 mL of 80% methanol.
-
Vortex for 1 minute.
-
Sonication in an ultrasonic bath for 30 minutes.
-
Centrifuge at 4000 rpm for 15 minutes.
-
Collect the supernatant.
-
Repeat the extraction process (steps 2-6) on the pellet twice more.
-
Combine the supernatants.
-
Evaporate the solvent under reduced pressure.
-
Reconstitute the dried extract in 1 mL of the initial mobile phase.
-
Filter the reconstituted sample through a 0.22 µm syringe filter before injection into the HPLC or UPLC-MS/MS system.
Protocol 2: Sample Preparation from Plasma/Serum
This protocol is designed for the extraction of the analyte from biological fluids for pharmacokinetic studies.
Materials:
-
Plasma or serum samples
-
Acetonitrile or Methanol (HPLC grade) containing an internal standard
-
Vortex mixer
-
Centrifuge (refrigerated)
-
0.22 µm syringe filters or filter plates
Procedure:
-
Pipette 100 µL of plasma/serum into a microcentrifuge tube.
-
Add 300 µL of cold acetonitrile (containing internal standard) to precipitate proteins.
-
Vortex for 2 minutes.
-
Incubate at -20°C for 30 minutes to enhance protein precipitation.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Filter through a 0.22 µm filter or use a filter plate before analysis.
Experimental Workflow Visualization
The following diagram illustrates the general workflow for the quantification of this compound from sample collection to data analysis.
Caption: Workflow for quantification of this compound.
Method Validation
For reliable and accurate results, the analytical method should be validated according to ICH guidelines. Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A correlation coefficient (r²) of >0.99 is generally required.
-
Accuracy: The closeness of the test results to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.
Conclusion
The protocols and data presented provide a comprehensive guide for the quantification of this compound. While the methods are based on closely related compounds, they offer a solid starting point for developing and validating a robust analytical procedure for this specific analyte. The choice between HPLC and UPLC-MS/MS will depend on the required sensitivity, selectivity, and the complexity of the sample matrix. Proper method validation is essential to ensure the reliability of the generated data.
References
- 1. Buy this compound (EVT-1576270) | 7724-09-0 [evitachem.com]
- 2. Buy this compound (EVT-416380) | 7724-09-6 [evitachem.com]
- 3. Development of a UPLC-MS/MS method for quantitation of metronidazole and 2-hydroxy metronidazole in human plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes & Protocols for the HPLC Analysis of 2-Hydroxybenzyl beta-D-glucopyranoside
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the analysis of 2-Hydroxybenzyl beta-D-glucopyranoside using High-Performance Liquid Chromatography (HPLC). The information is intended to guide researchers in developing and validating analytical methods for the quantification of this compound in various matrices, including raw materials, finished products, and biological samples.
Introduction
This compound, also known as salicyl alcohol glucoside, is a phenolic glycoside found in various plant species, notably in the genus Filipendula.[1] It is structurally related to salicin, a well-known natural product with anti-inflammatory properties. The analysis of this compound is crucial for the quality control of herbal medicines, pharmacokinetic studies, and the development of new therapeutic agents. HPLC is a powerful and versatile technique for the separation, identification, and quantification of this and related compounds.[2]
Physicochemical Properties of this compound:
| Property | Value | Reference |
| Molecular Formula | C₁₃H₁₈O₇ | [3] |
| Molecular Weight | 286.28 g/mol | [3] |
| Melting Point | 67–69 °C | [3] |
| Boiling Point | 532.8 ± 50.0 °C (predicted) | [3] |
| pKa | 9.67 ± 0.30 (predicted) | [3] |
Experimental Protocols
Recommended HPLC Method
This protocol is a starting point based on methods developed for the analysis of structurally similar phenolic glycosides, such as gastrodin and salicin.[4][5] Method validation and optimization are required for specific applications.
Chromatographic Conditions:
| Parameter | Recommended Condition |
| Column | C18 reverse-phase (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | A: 0.1% Phosphoric acid in WaterB: Methanol |
| Gradient Elution | 0-10 min: 7-8% B10-15 min: 8-12% B15-21 min: 12% B21-25 min: 12-40% B |
| Flow Rate | 0.8 mL/min |
| Column Temperature | 25 °C |
| Detection Wavelength | 220 nm |
| Injection Volume | 5 µL |
Rationale for Parameter Selection:
-
C18 Column: Provides good retention and separation for moderately polar compounds like phenolic glycosides.
-
Acidified Mobile Phase: The addition of a small amount of acid (e.g., phosphoric or formic acid) to the aqueous phase helps to suppress the ionization of the phenolic hydroxyl group, leading to sharper peaks and more reproducible retention times.
-
Gradient Elution: Allows for the efficient elution of both the target analyte and potentially a wider range of compounds with varying polarities that may be present in the sample matrix.
-
UV Detection at 220 nm: Phenolic compounds typically exhibit strong absorbance in the low UV region.[5]
Sample Preparation
The choice of sample preparation method depends on the matrix.
2.2.1. For Plant Material (e.g., Filipendula ulmaria):
-
Grinding: Grind the dried plant material to a fine powder to increase the surface area for extraction.
-
Extraction:
-
Weigh approximately 1 g of the powdered material into a flask.
-
Add 20 mL of 70% ethanol.
-
Heat in a water bath at 80°C for 30 minutes.
-
Alternatively, use methanol or a mixture of methanol and water for extraction.[6] Cold, non-aqueous extraction solvents and shorter extraction times can help to minimize the degradation of labile phenolic glycosides.[7][8]
-
-
Centrifugation: Centrifuge the mixture to separate the solid plant material from the extract.
-
Filtration: Filter the supernatant through a 0.45 µm syringe filter before injection into the HPLC system.
2.2.2. For Biological Matrices (e.g., Plasma):
-
Protein Precipitation:
-
To 200 µL of plasma, add 800 µL of pre-cooled methanol to precipitate proteins.[5]
-
Vortex the mixture thoroughly.
-
-
Centrifugation: Centrifuge at high speed (e.g., 14,000 rpm) for 15 minutes to pellet the precipitated proteins.[5]
-
Supernatant Collection: Carefully collect the supernatant.
-
Evaporation and Reconstitution (Optional): The supernatant can be evaporated to dryness under a stream of nitrogen and reconstituted in the mobile phase to concentrate the analyte.
-
Filtration: Filter the sample through a 0.45 µm syringe filter prior to HPLC analysis.
Method Validation
A comprehensive validation of the HPLC method should be performed according to the International Council for Harmonisation (ICH) guidelines to ensure its suitability for the intended purpose. The following parameters should be assessed:
-
Specificity: The ability of the method to accurately measure the analyte in the presence of other components such as impurities, degradation products, or matrix components. This can be assessed by comparing the chromatograms of blank samples, spiked samples, and stressed samples.
-
Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte. A calibration curve should be constructed by plotting the peak area against the concentration of standard solutions at a minimum of five different concentrations. The correlation coefficient (r²) should be close to 1.
-
Accuracy: The closeness of the test results to the true value. This is typically determined by recovery studies, where a known amount of the analyte is added to a blank matrix and the percentage of recovery is calculated.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is assessed at two levels:
-
Repeatability (Intra-day precision): Analysis of replicate samples on the same day.
-
Intermediate Precision (Inter-day precision): Analysis of replicate samples on different days, by different analysts, or with different equipment.
-
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters (e.g., mobile phase composition, pH, column temperature, flow rate).
Quantitative Data Summary (Hypothetical Example):
| Validation Parameter | Result | Acceptance Criteria |
| Linearity (Concentration Range) | 1 - 100 µg/mL | - |
| Correlation Coefficient (r²) | 0.9995 | ≥ 0.999 |
| Accuracy (% Recovery) | 98.5 - 101.2% | 98.0 - 102.0% |
| Precision (RSD%) | ||
| - Repeatability | < 1.5% | ≤ 2.0% |
| - Intermediate Precision | < 2.0% | ≤ 2.0% |
| LOD | 0.1 µg/mL | - |
| LOQ | 0.3 µg/mL | - |
| Robustness | No significant changes in results | System suitability parameters met |
Stability-Indicating Assay and Forced Degradation Studies
Forced degradation studies are essential to establish the stability-indicating nature of the HPLC method. These studies involve subjecting the analyte to various stress conditions to generate potential degradation products.[9][10]
Stress Conditions:
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours. Phenolic glycosides are known to be labile in aqueous media and can undergo hydrolysis.[7][8]
-
Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Heating the solid drug substance or a solution at a high temperature (e.g., 80°C) for a specified period.
-
Photolytic Degradation: Exposing the drug substance or solution to UV light.
The HPLC method should be able to separate the intact this compound from all degradation products, demonstrating its specificity and stability-indicating capability.
Visualizations
Caption: Experimental workflow for the HPLC analysis of this compound.
Caption: Hydrolysis of this compound to its aglycone.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Buy this compound (EVT-1576270) | 7724-09-0 [evitachem.com]
- 4. Method development and validation for the high-performance liquid chromatography assay of gastrodin in water extracts from different sources of Gastrodia elata Blume - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Xanthine Oxidase Inhibitors from Filipendula ulmaria (L.) Maxim. and Their Efficient Detections by HPTLC and HPLC Analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Chemical analysis of phenolic glycosides: art, facts, and artifacts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. lubrizolcdmo.com [lubrizolcdmo.com]
- 10. asianjpr.com [asianjpr.com]
Application Notes and Protocols for 2-Hydroxybenzyl β-D-glucopyranoside in Enzyme Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Hydroxybenzyl β-D-glucopyranoside, also known as Salicin, serves as a specific substrate for β-glucosidase enzymes (EC 3.2.1.21). The enzymatic hydrolysis of the β-glycosidic bond in 2-Hydroxybenzyl β-D-glucopyranoside yields D-glucose and 2-hydroxybenzyl alcohol (salicyl alcohol). This reaction provides a reliable method for the determination of β-glucosidase activity, which is crucial in various fields including biofuel production, food technology, and diagnostics. This document provides detailed protocols for performing β-glucosidase assays using this substrate, along with relevant kinetic data and experimental workflows.
The enzymatic reaction is as follows:
2-Hydroxybenzyl β-D-glucopyranoside + H₂O --(β-glucosidase)--> D-glucose + 2-Hydroxybenzyl alcohol
Data Presentation
Table 1: Kinetic Parameters of β-Glucosidase with 2-Hydroxybenzyl β-D-glucopyranoside (Salicin)
| Enzyme Source | K_m_ (mM) | V_max_ (µmol/min/mg) | Optimal pH | Optimal Temperature (°C) | Citation |
| Penicillium simplicissimum H-11 | 14.881 mg/ml | 0.364 mg/ml/min | 4.4 - 5.2 | 60 | [1] |
| Trichoderma reesei QM 9414 | 1.09 ± 0.2 | 2.09 ± 0.52 | - | - | [2] |
| Fusarium solani | 19.7 (free enzyme), 31.77 (immobilized) | 1.199 (free enzyme), 0.85 (immobilized) | 5.0 (free enzyme), 4.5 (immobilized) | 60 (free enzyme), 70 (immobilized) | [3] |
Table 2: Recommended Reaction Conditions for β-Glucosidase Assay with Salicin
| Parameter | Recommended Range | Notes |
| Substrate Concentration | 1% (w/v) or ~35 mM | Substrate inhibition has been observed at higher concentrations with some enzymes.[2] |
| Buffer | 0.1 M Acetate or Citrate | Optimal pH is typically between 4.5 and 5.5.[4][5] |
| pH | 4.5 - 5.5 | The optimal pH can vary depending on the enzyme source.[1][3] |
| Temperature | 37 - 60°C | The optimal temperature can vary depending on the enzyme source.[1][4][5] |
| Incubation Time | 10 - 30 minutes | Should be within the linear range of the reaction. |
Experimental Protocols
Two primary methods for quantifying the enzymatic activity are provided below, based on the detection of the D-glucose product.
Protocol 1: Coupled Enzyme Assay for Glucose Detection
This method relies on a coupled enzyme system where the glucose produced is phosphorylated by hexokinase, and the resulting glucose-6-phosphate is oxidized by glucose-6-phosphate dehydrogenase, with the concomitant reduction of NAD⁺ to NADH. The increase in absorbance at 340 nm due to NADH formation is directly proportional to the β-glucosidase activity.[4][6]
Materials:
-
2-Hydroxybenzyl β-D-glucopyranoside (Salicin)
-
β-glucosidase enzyme solution
-
0.1 M Acetate buffer, pH 5.0
-
Glucose reagent system containing:
-
0.1 M Tris-HCl buffer, pH 7.6
-
Hexokinase (≥ 1.5 units/ml)
-
ATP (0.77 µmol/ml)
-
NAD⁺ (0.91 µmol/ml)
-
Glucose-6-phosphate dehydrogenase (≥ 1.9 units/ml)
-
-
Spectrophotometer capable of reading at 340 nm
-
Water bath
-
Test tubes and pipettes
Procedure:
-
Prepare Substrate Solution: Prepare a 1% (w/v) solution of 2-Hydroxybenzyl β-D-glucopyranoside in 0.1 M acetate buffer (pH 5.0). Pre-incubate the solution at the desired assay temperature (e.g., 37°C) for 5-10 minutes.
-
Enzyme Preparation: Prepare serial dilutions of the β-glucosidase enzyme in a suitable buffer (e.g., 0.1 M acetate buffer, pH 5.0).
-
Reaction Initiation: In separate test tubes, add 0.5 ml of the enzyme dilution. Include a blank with 0.5 ml of buffer instead of the enzyme. Pre-incubate the tubes at the assay temperature for 5 minutes.
-
To initiate the reaction, add 0.5 ml of the pre-warmed substrate solution to each tube and mix gently. Start a timer.
-
Incubation: Incubate the reaction mixture for a defined period (e.g., 10 minutes) at the assay temperature.
-
Reaction Termination: Stop the reaction by placing the tubes in a boiling water bath for 5 minutes.
-
Glucose Detection: a. In a cuvette, add 1.0 ml of the glucose reagent system. b. Add 100 µl of the boiled reaction mixture to the cuvette and mix. c. Measure the absorbance at 340 nm until a stable reading is obtained. This measures the amount of NADH produced, which corresponds to the amount of glucose released.
-
Calculation of Activity: The β-glucosidase activity is calculated based on the change in absorbance at 340 nm, using the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹).
Protocol 2: Dinitrosalicylic Acid (DNS) Method for Glucose Detection
This method is a colorimetric assay where the reducing sugar (glucose) produced reacts with 3,5-dinitrosalicylic acid (DNS) under alkaline conditions and heat to produce a reddish-brown color, which can be measured spectrophotometrically at 540 nm.[1]
Materials:
-
2-Hydroxybenzyl β-D-glucopyranoside (Salicin)
-
β-glucosidase enzyme solution
-
0.05 M Citrate buffer, pH 4.8
-
DNS reagent (1% 3,5-dinitrosalicylic acid, 30% sodium potassium tartrate in 0.4 M NaOH)
-
Spectrophotometer capable of reading at 540 nm
-
Water bath
-
Test tubes and pipettes
Procedure:
-
Prepare Substrate Solution: Prepare a 1% (w/v) solution of 2-Hydroxybenzyl β-D-glucopyranoside in 0.05 M citrate buffer (pH 4.8).
-
Reaction Setup: In a test tube, mix 0.2 ml of the substrate solution with 0.1 ml of the enzyme solution and 0.1 ml of citrate buffer. Prepare a blank with 0.1 ml of buffer instead of the enzyme.
-
Incubation: Incubate the reaction mixture at the optimal temperature (e.g., 50°C) for 30 minutes.[1]
-
Reaction Termination and Color Development: Stop the reaction by adding 1.0 ml of DNS reagent.
-
Boil the tubes for 5-10 minutes for color development.
-
Cool the tubes to room temperature and add 10 ml of distilled water.
-
Measurement: Measure the absorbance of the solution at 540 nm against the blank.
-
Quantification: Determine the amount of glucose released by comparing the absorbance to a standard curve prepared with known concentrations of glucose.
Visualizations
Enzymatic Hydrolysis of 2-Hydroxybenzyl β-D-glucopyranoside
Caption: Enzymatic hydrolysis of the substrate.
General Experimental Workflow for β-Glucosidase Assay
Caption: A generalized workflow for the enzyme assay.
References
- 1. Production, purification and characterization of novel beta glucosidase from newly isolated Penicillium simplicissimum H-11 in submerged fermentation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Kinetic mechanism of beta-glucosidase from Trichoderma reesei QM 9414 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Glucosidase, Beta - Assay | Worthington Biochemical [worthington-biochem.com]
- 5. A simplified and miniaturized glucometer-based assay for the detection of β-glucosidase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ulab360.com [ulab360.com]
Application Notes and Protocols: 2-Hydroxybenzyl beta-d-glucopyranoside in Metabolic Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Hydroxybenzyl beta-d-glucopyranoside is a phenolic glycoside with potential applications in metabolic research, primarily attributed to its antioxidant properties and its ability to interact with metabolic pathways.[1] As a member of the phenolic glycoside family, its mechanism of action is thought to involve the modulation of enzymatic activities, such as the inhibition of glycosidases, which can affect carbohydrate metabolism and cellular signaling.[1]
Due to the limited specific research data on this compound in metabolic diseases, this document will leverage findings from a structurally similar and well-researched compound, Gastrodin (4-hydroxybenzyl alcohol 4-O-beta-D-glucopyranoside) , to provide detailed application notes and protocols. Gastrodin has demonstrated significant effects on glucose and lipid metabolism, making it an excellent proxy to illustrate the potential therapeutic applications and research methodologies relevant to this compound.
Potential Applications in Metabolic Research
Based on studies of related compounds like Gastrodin, this compound is a candidate for investigation in the following areas of metabolic research:
-
Type 2 Diabetes Mellitus (T2DM): Investigating its potential to lower blood glucose, improve insulin sensitivity, and protect pancreatic function.[2][3]
-
Insulin Resistance: Elucidating its molecular mechanisms in enhancing insulin signaling pathways in peripheral tissues like liver, muscle, and adipose tissue.[2][3][4]
-
Lipid Metabolism Disorders: Assessing its ability to modulate lipid profiles, including levels of total cholesterol (TC), triglycerides (TG), low-density lipoprotein cholesterol (LDL-c), and high-density lipoprotein cholesterol (HDL-c).[2][3]
-
Oxidative Stress and Inflammation: Examining its antioxidant and anti-inflammatory properties in the context of metabolic diseases, which are often characterized by chronic low-grade inflammation and oxidative stress.[4]
Data Presentation: Effects of Gastrodin on Metabolic Parameters
The following tables summarize the quantitative data from preclinical studies on Gastrodin, providing a reference for the potential effects of this compound.
Table 1: Effect of Gastrodin on Fasting Blood Glucose and Glucose Tolerance in a T2DM Rat Model [2][3]
| Treatment Group | Dose | Fasting Blood Glucose (mmol/L) | Glucose Tolerance (AUC) |
| Control | - | 5.8 ± 0.5 | Normal |
| T2DM Model | - | 18.2 ± 1.5 | Significantly Increased |
| Metformin | 200 mg/kg | 9.5 ± 0.8 | Significantly Decreased |
| Gastrodin | 60 mg/kg | 11.3 ± 1.0 | Significantly Decreased |
| Gastrodin | 90 mg/kg | 9.8 ± 0.9 | Significantly Decreased |
Data are presented as mean ± standard deviation. AUC refers to the area under the curve during an oral glucose tolerance test.
Table 2: Effect of Gastrodin on Serum Lipid Profile in a T2DM Rat Model [2][3]
| Treatment Group | Dose | TC (mmol/L) | TG (mmol/L) | LDL-c (mmol/L) | HDL-c (mmol/L) |
| Control | - | 1.5 ± 0.2 | 0.8 ± 0.1 | 0.5 ± 0.1 | 1.0 ± 0.1 |
| T2DM Model | - | 3.2 ± 0.4 | 2.5 ± 0.3 | 1.8 ± 0.2 | 0.6 ± 0.1 |
| Metformin | 200 mg/kg | 2.1 ± 0.3 | 1.4 ± 0.2 | 1.0 ± 0.1 | 0.9 ± 0.1 |
| Gastrodin | 60 mg/kg | 2.4 ± 0.3 | 1.7 ± 0.2 | 1.2 ± 0.2 | 0.8 ± 0.1 |
| Gastrodin | 90 mg/kg | 2.0 ± 0.2 | 1.3 ± 0.2 | 0.9 ± 0.1 | 0.9 ± 0.1 |
Data are presented as mean ± standard deviation.
Table 3: Effect of Gastrodin on Inflammatory Markers in a BPA-Induced Insulin Resistance Rat Model [4]
| Treatment Group | Dose | hs-CRP (ng/mL) | TNF-α (pg/mL) | IL-6 (pg/mL) |
| Control | - | Normal | Normal | Normal |
| BPA-Treated | - | 2-3 fold increase | 2-3 fold increase | 2-3 fold increase |
| Metformin + BPA | Standard | Decreased to near normal | Decreased to near normal | Decreased to near normal |
| Low Dose Gastrodin + BPA | - | Decreased to near normal | Decreased to near normal | Decreased to near normal |
| High Dose Gastrodin + BPA | - | Decreased to near normal | Decreased to near normal | Decreased to near normal |
hs-CRP: high-sensitivity C-reactive protein; TNF-α: tumor necrosis factor-alpha; IL-6: interleukin-6; BPA: bisphenol-A.
Experimental Protocols
The following are detailed methodologies for key experiments to investigate the effects of compounds like this compound on metabolic parameters, based on protocols used for Gastrodin.
Protocol 1: In Vivo T2DM Rat Model
Objective: To evaluate the anti-diabetic effects of the test compound in a high-fat diet and streptozotocin-induced T2DM rat model.
Materials:
-
Male Sprague-Dawley rats (180-200 g)
-
High-fat diet (HFD)
-
Streptozotocin (STZ)
-
Test compound (e.g., this compound)
-
Metformin (positive control)
-
Vehicle (e.g., saline)
-
Glucometer and test strips
-
Oral gavage needles
-
Kits for measuring serum insulin, TC, TG, LDL-c, and HDL-c
Procedure:
-
Induction of T2DM:
-
Acclimatize rats for one week.
-
Feed rats with HFD for 4 weeks to induce insulin resistance.
-
After 4 weeks, inject a single low dose of STZ (e.g., 35 mg/kg, intraperitoneally) to induce partial pancreatic β-cell damage.
-
Confirm the T2DM model by measuring fasting blood glucose levels one week after STZ injection. Rats with fasting blood glucose > 11.1 mmol/L are considered diabetic.
-
-
Treatment:
-
Divide the diabetic rats into groups: T2DM model (vehicle), positive control (Metformin), and test compound groups (different doses).
-
Administer the test compound and controls orally once daily for a specified period (e.g., 6 weeks).
-
-
Metabolic Parameter Assessment:
-
Fasting Blood Glucose: Measure weekly from tail vein blood after a 12-hour fast.
-
Oral Glucose Tolerance Test (OGTT): Perform at the end of the treatment period. After a 12-hour fast, administer a glucose solution (2 g/kg) orally. Measure blood glucose at 0, 30, 60, and 120 minutes.
-
Serum Analysis: At the end of the study, collect blood samples via cardiac puncture. Centrifuge to obtain serum and measure levels of insulin, TC, TG, LDL-c, and HDL-c using commercial assay kits.
-
-
Data Analysis:
-
Calculate the area under the curve (AUC) for the OGTT.
-
Perform statistical analysis (e.g., ANOVA followed by a post-hoc test) to compare the different groups.
-
Protocol 2: In Vitro Glucose Uptake in HepG2 Cells
Objective: To assess the effect of the test compound on insulin resistance and glucose uptake in a cell-based model.
Materials:
-
HepG2 cells
-
Dulbecco's Modified Eagle Medium (DMEM) with high glucose
-
Fetal Bovine Serum (FBS)
-
Dexamethasone (to induce insulin resistance)
-
Test compound (e.g., this compound)
-
Insulin
-
2-Deoxy-D-[3H]-glucose (2-DG)
-
Scintillation counter
-
Kits for measuring glucose concentration and glycogen content
Procedure:
-
Cell Culture and Induction of Insulin Resistance:
-
Culture HepG2 cells in DMEM with 10% FBS.
-
Seed cells in 24-well plates.
-
Induce insulin resistance by treating cells with dexamethasone (e.g., 1 µM) for 24 hours.
-
-
Treatment:
-
Treat the insulin-resistant HepG2 cells with different concentrations of the test compound for a specified duration (e.g., 24 hours).
-
-
Glucose Consumption Assay:
-
Measure the glucose concentration in the culture medium before and after treatment to determine glucose consumption.
-
-
Glucose Uptake Assay:
-
After treatment, wash the cells with Krebs-Ringer-HEPES (KRH) buffer.
-
Stimulate the cells with insulin (e.g., 100 nM) for 20 minutes.
-
Add 2-DG (0.5 µCi/mL) and incubate for 10 minutes.
-
Stop the uptake by washing with ice-cold KRH buffer.
-
Lyse the cells and measure the radioactivity using a scintillation counter.
-
-
Glycogen Content Assay:
-
After treatment, lyse the cells and measure the glycogen content using a commercial assay kit.
-
-
Data Analysis:
-
Normalize the data to the protein concentration of each sample.
-
Perform statistical analysis to compare the treated groups with the control.
-
Signaling Pathways and Visualizations
Gastrodin has been shown to improve insulin sensitivity by modulating the PI3K/AKT signaling pathway.[2][3] This pathway is central to the metabolic actions of insulin.
Diagram 1: Proposed Mechanism of Action on Insulin Signaling
The following diagram illustrates the proposed mechanism by which a compound like Gastrodin, and potentially this compound, enhances insulin signaling to improve glucose uptake and utilization.
Caption: Proposed insulin signaling pathway modulation.
Diagram 2: Experimental Workflow for In Vivo Studies
The following diagram outlines the general workflow for conducting in vivo studies to evaluate the metabolic effects of a test compound.
Caption: General workflow for in vivo metabolic studies.
Conclusion
While direct experimental data on this compound in metabolic research is emerging, the extensive studies on the structurally similar compound, Gastrodin, provide a strong rationale and a clear methodological framework for its investigation. The presented application notes and protocols offer a comprehensive guide for researchers to explore the therapeutic potential of this compound in metabolic disorders such as T2DM and insulin resistance. Future studies should focus on directly elucidating its specific mechanisms of action and validating its efficacy in relevant preclinical models.
References
- 1. Buy this compound (EVT-1576270) | 7724-09-0 [evitachem.com]
- 2. Frontiers | Intervention of Gastrodin in Type 2 Diabetes Mellitus and Its Mechanism [frontiersin.org]
- 3. Intervention of Gastrodin in Type 2 Diabetes Mellitus and Its Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Note and Protocol for the Extraction of 2-Hydroxybenzyl beta-d-glucopyranoside from Filipendula ulmaria
Audience: Researchers, scientists, and drug development professionals.
Introduction
Filipendula ulmaria (L.) Maxim., commonly known as meadowsweet, is a perennial herb that has been traditionally used for its medicinal properties, including anti-inflammatory, analgesic, and diuretic effects.[1] These therapeutic benefits are largely attributed to its rich phytochemical composition, particularly phenolic compounds such as flavonoids and phenolic glycosides. Among these, 2-Hydroxybenzyl beta-d-glucopyranoside, a derivative of salicylic acid, is of significant interest for its potential pharmacological activities. This document provides a detailed protocol for the extraction of this compound from the aerial parts of Filipendula ulmaria, intended for researchers and professionals in drug development and natural product chemistry. The outlined methodology is based on established solvent extraction techniques for phenolic compounds from this plant species.[2][3]
Experimental Protocols
1. Plant Material Collection and Preparation
-
Collection: The aerial parts (leaves and flowers) of Filipendula ulmaria should be collected during the flowering season to ensure a high concentration of phenolic compounds.[4]
-
Drying: The collected plant material should be dried at a controlled temperature of 40°C until a constant weight is achieved to prevent the degradation of thermolabile compounds.[4]
-
Milling: The dried plant material should be ground into a fine powder (particle size of approximately 2 mm) to increase the surface area for efficient solvent extraction.[4]
2. Solvent Extraction of this compound
This protocol utilizes a solvent extraction method, which is a common technique for isolating phenolic compounds from plant matrices.[2]
-
Materials:
-
Dried and powdered Filipendula ulmaria aerial parts
-
70% (v/v) Ethanol in distilled water
-
Methanol
-
Ethyl acetate
-
Whatman No. 1 filter paper
-
Rotary evaporator
-
Freeze-dryer
-
-
Procedure:
-
Weigh 10 g of the dried, powdered plant material and place it in a 250 mL Erlenmeyer flask.
-
Add 100 mL of 70% ethanol to the flask. This solvent has been shown to be effective in extracting phenolic compounds from F. ulmaria.[2][3]
-
Macerate the mixture for 24 hours at room temperature with continuous agitation using a magnetic stirrer.
-
After 24 hours, filter the mixture through Whatman No. 1 filter paper to separate the extract from the plant residue.
-
The extraction of the residue can be repeated two more times with fresh solvent to maximize the yield.
-
Combine the filtrates from all extractions.
-
Concentrate the combined extract under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C.
-
The resulting aqueous concentrate should be freeze-dried to obtain a crude solid extract.
-
Store the crude extract at -20°C for further purification and analysis.
-
3. Purification (Optional but Recommended)
For the isolation of this compound from the crude extract, chromatographic techniques are recommended.
-
Centrifugal Partition Chromatography (CPC): This technique is effective for the fractionation of crude extracts.[5] A biphasic solvent system, such as methyl tert-butyl ether/acetonitrile/water (4/1/5, v/v), can be employed to separate compounds based on their partition coefficients.[5]
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is a standard method for the final purification of glycosides.
4. Quantification
-
High-Performance Liquid Chromatography (HPLC-DAD/UV): The concentration of this compound in the extract and its fractions can be quantified using an analytical HPLC system equipped with a Diode Array or UV detector. A reference standard of this compound is required for calibration.
Data Presentation
The following table summarizes illustrative quantitative data for the extraction of phenolic compounds from Filipendula ulmaria. Note that the yield of this compound is an estimated value, as specific data was not available in the reviewed literature.
| Parameter | Value | Reference |
| Extraction Solvent | 70% Ethanol | [2][3] |
| Plant Material | Dried Aerial Parts | [4] |
| Extraction Method | Maceration | General Practice |
| Total Phenolic Content (mg GAE/g DW) | 59.62 - 64.65 | [4] |
| Total Flavonoid Content (mg QE/g DW) | 117 - 167 (in upper leaves and flowers) | [4] |
| Illustrative Yield of Crude Extract (%) | 15 - 25% | Estimated |
| Illustrative Purity of this compound in Crude Extract (%) | 1 - 5% | Estimated |
GAE: Gallic Acid Equivalents; QE: Quercetin Equivalents; DW: Dry Weight.
Mandatory Visualization
Experimental Workflow for Extraction and Analysis
Caption: Workflow for the extraction and analysis of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Study of the Antioxidant Properties of Filipendula ulmaria and Alnus glutinosa - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Rapid Chemical Profiling of Filipendula ulmaria Using CPC Fractionation, 2-D Mapping of 13C NMR Data, and High-Resolution LC–MS - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Hydroxybenzyl β-D-glucopyranoside
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 2-Hydroxybenzyl β-D-glucopyranoside synthesis. The information is presented in a user-friendly question-and-answer format, addressing specific issues that may be encountered during experimentation.
I. Troubleshooting Guides
This section is divided into two main synthesis routes: Enzymatic Synthesis and Chemical Synthesis (Koenigs-Knorr Reaction). Each guide addresses common problems, their potential causes, and recommended solutions.
A. Enzymatic Synthesis Troubleshooting
Enzymatic synthesis, typically employing β-glucosidases, offers high stereoselectivity, yielding the desired β-anomer. However, optimizing reaction conditions is crucial for maximizing yield.
Q1: My reaction yield is low. What are the primary factors I should investigate?
A1: Low yields in enzymatic glycosylation can stem from several factors. Systematically investigate the following:
-
Sub-optimal Reaction Conditions: pH and temperature are critical for enzyme activity.
-
Enzyme Inhibition: The accumulation of products (glucose) or the presence of certain metal ions can inhibit the enzyme.
-
Poor Substrate Solubility: Inefficient mixing of the aqueous and organic phases can limit the reaction rate.
-
Low Enzyme Activity: The commercial or prepared enzyme may have lower than expected activity.
Q2: How do I determine the optimal pH and temperature for my β-glucosidase?
A2: The optimal conditions vary depending on the source of the β-glucosidase. It is recommended to perform small-scale optimization experiments.
-
pH Optimization: Most fungal β-glucosidases exhibit optimal activity in a pH range of 4.0 to 6.0.[1][2] For instance, β-glucosidase from Myceliophthora heterothallica shows maximum activity at pH 5.0.[1] It is advisable to test a range of buffers (e.g., citrate, phosphate) to identify the ideal pH for your specific enzyme.
-
Temperature Optimization: The optimal temperature for many β-glucosidases is between 50°C and 60°C.[2][3] Activity often decreases sharply at temperatures above 70°C.[3]
Table 1: pH and Temperature Optima for β-Glucosidases from Various Sources
| Enzyme Source | Optimal pH | Optimal Temperature (°C) |
| Melanocarpus sp. | 6.0 | 60 |
| Myceliophthora heterothallica | 5.0 | Not Specified |
| Candida guilliermondii | 6.8 | 37 |
| Trichoderma reesei | 4.5 - 5.0 | Not Specified |
Q3: I suspect product inhibition is limiting my yield. How can I overcome this?
A3: Glucose, a co-product of the hydrolysis of the glycosyl donor, can inhibit β-glucosidase activity. Consider the following strategies:
-
Step-wise Addition of Glucose: Instead of adding all the glucose at the beginning, a step-wise addition can maintain a lower concentration in the reaction medium.
-
Use of Adsorbents: Solid supports like Celite 545 can adsorb the alcohol acceptor, potentially enhancing the reaction.
Q4: Are there any specific metal ions or chemicals I should be aware of that can affect the reaction?
A4: Yes, the activity of β-glucosidases can be influenced by various ions and chemicals.
-
Activators: Dithiothreitol (DTT), mercaptoethanol, and metal ions such as Na+, K+, Ca2+, and Mg2+ have been shown to positively influence the activity of some β-glucosidases.[3][4]
-
Inhibitors: Heavy metal ions like Cu2+, Hg2+, Pb2+, and Zn2+ can significantly inhibit or completely inactivate the enzyme.[3][5]
B. Chemical Synthesis (Koenigs-Knorr Reaction) Troubleshooting
The Koenigs-Knorr reaction is a classical method for glycoside synthesis.[1][6][7] It involves the reaction of a glycosyl halide with an alcohol in the presence of a promoter.[1][6][7] Achieving high yields of the desired β-anomer requires careful control of protecting groups and reaction conditions.
Q1: My Koenigs-Knorr reaction is giving a low yield. What are the common causes?
A1: Low yields in the Koenigs-Knorr reaction can be attributed to several factors:
-
Inefficient Promoter: The choice and quality of the promoter are critical.
-
Poorly Reactive Glycosyl Donor/Acceptor: The reactivity of both the glycosyl halide and the alcohol can impact the reaction rate and yield.
-
Side Reactions: Decomposition of the glycosyl halide is a common side reaction that consumes starting material.[8]
-
Presence of Water: The reaction is sensitive to moisture, which can hydrolyze the glycosyl halide.
Q2: How do I choose the right promoter for my reaction?
A2: A variety of promoters can be used in the Koenigs-Knorr reaction, with silver salts being the most common.[1][6][7]
-
Silver Carbonate (Ag₂CO₃): A traditional and effective promoter.[1][6]
-
Silver Oxide (Ag₂O): Another commonly used promoter.
-
Cadmium Carbonate (CdCO₃): Has been shown to be a useful promoter, leading to yields of 50-60% in the synthesis of cycloalkyl glycosides.[9][10]
-
Mercury Salts (e.g., Hg(CN)₂): While effective, these are highly toxic and should be used with caution.
Table 2: Comparison of Promoters for Koenigs-Knorr Type Reactions
| Promoter | Typical Yield Range (%) | Comments |
| Silver Carbonate (Ag₂CO₃) | 40-80 | Widely used, generally good yields. |
| Silver Oxide (Ag₂O) | 40-80 | Common alternative to silver carbonate. |
| Cadmium Carbonate (CdCO₃) | 50-60 | Effective, but cadmium is toxic.[9][10] |
| Mercury(II) Cyanide (Hg(CN)₂) | Moderate to High | Highly toxic, use with extreme caution. |
Q3: I am getting a mixture of α and β anomers. How can I improve the stereoselectivity for the β-anomer?
A3: Achieving high β-selectivity is a key challenge in glycosylation. The choice of protecting group at the C-2 position of the glucopyranosyl donor is paramount.
-
Neighboring Group Participation: The use of an acyl-type protecting group (e.g., acetyl, benzoyl) at the C-2 position is crucial. This group participates in the reaction mechanism to form a dioxolenium ion intermediate, which blocks the α-face of the anomeric carbon, forcing the alcohol to attack from the β-face, resulting in the 1,2-trans-glycoside (the β-anomer in the case of glucose).[1][6]
-
Non-Participating Groups: Ether-type protecting groups (e.g., benzyl) at the C-2 position do not offer this neighboring group participation and will likely lead to a mixture of anomers.[1][6]
Q4: What are common side reactions and how can I minimize them?
A4: The main side reaction is the decomposition of the glycosyl halide in the presence of the silver salt promoter.[8]
-
Use of Iodine: The addition of a catalytic amount of iodine can retard the decomposition of the glycosyl halide and improve the overall yield.[8]
-
Reaction Temperature: Running the reaction at or below room temperature can help to minimize side reactions.
-
Dry Conditions: Ensure all glassware is oven-dried and use anhydrous solvents to prevent hydrolysis of the glycosyl halide.
II. Frequently Asked Questions (FAQs)
Q1: What is a typical experimental protocol for the enzymatic synthesis of 2-Hydroxybenzyl β-D-glucopyranoside?
-
Reactants: 2-Hydroxybenzyl alcohol (salicyl alcohol) and an excess of D-glucose.
-
Enzyme: Immobilized β-glucosidase from almonds.
-
Solvent: A biphasic system, for example, a buffer solution (e.g., 50 mM sodium acetate, pH 5.0) and an organic solvent like tert-butanol. A 90% tert-butanol/water solution has been used for similar reactions.
-
Procedure:
-
Dissolve 2-hydroxybenzyl alcohol and D-glucose in the chosen solvent system.
-
Add the immobilized β-glucosidase.
-
Stir the reaction mixture at a controlled temperature (e.g., 50°C).
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Once the reaction is complete, filter off the immobilized enzyme for reuse.
-
Purify the product from the reaction mixture using column chromatography.
-
Q2: Can you provide a general protocol for the Koenigs-Knorr synthesis of 2-Hydroxybenzyl β-D-glucopyranoside?
A2: A general protocol, which will require optimization for this specific substrate, is as follows:
-
Glycosyl Donor Preparation: Start with D-glucose and peracetylate it using acetic anhydride and a catalyst (e.g., sodium acetate). Then, convert the peracetylated glucose to acetobromoglucose (2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl bromide) using a solution of HBr in acetic acid.
-
Glycosylation Reaction:
-
Dissolve 2-hydroxybenzyl alcohol in an anhydrous solvent like dichloromethane or acetonitrile.
-
Add a promoter, such as silver carbonate (Ag₂CO₃), and a desiccant (e.g., anhydrous sodium sulfate).
-
Slowly add a solution of acetobromoglucose in the same solvent to the mixture at room temperature, while stirring and protecting from light.
-
Allow the reaction to proceed for several hours to days, monitoring by TLC.
-
Upon completion, filter the reaction mixture to remove the silver salts.
-
Wash the filtrate with sodium bicarbonate solution and water, then dry the organic layer.
-
Evaporate the solvent to obtain the crude protected glucoside.
-
-
Deprotection: Remove the acetyl protecting groups using a base-catalyzed transesterification, for example, with sodium methoxide in methanol (Zemplén deacetylation), to yield the final product.
-
Purification: Purify the final product by column chromatography on silica gel.
Q3: What are the best methods for purifying the final product?
A3: Column chromatography is the most common method for purifying 2-Hydroxybenzyl β-D-glucopyranoside.
-
Stationary Phase: Silica gel is typically used.
-
Mobile Phase: A gradient of ethyl acetate in hexane or a mixture of dichloromethane and methanol is often effective for separating the product from unreacted starting materials and byproducts. The optimal solvent system should be determined by TLC analysis.
-
HPLC: For higher purity, preparative High-Performance Liquid Chromatography (HPLC) can be employed. A C18 column with a water/acetonitrile or water/methanol gradient is a common choice for purifying polar compounds like glycosides.[11][12][13]
Q4: How can I confirm the identity and purity of my synthesized 2-Hydroxybenzyl β-D-glucopyranoside?
A4: A combination of spectroscopic techniques is used for characterization:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Will show characteristic signals for the anomeric proton of the β-glucoside (typically a doublet with a large coupling constant, J ≈ 7-8 Hz), as well as signals for the aromatic protons of the 2-hydroxybenzyl group and the other sugar protons.
-
¹³C NMR: Will show the characteristic chemical shift for the anomeric carbon and other carbons in the molecule.
-
-
Mass Spectrometry (MS): Will confirm the molecular weight of the compound. Techniques like Electrospray Ionization (ESI) are commonly used.
-
HPLC: Can be used to assess the purity of the final product by observing a single major peak at the expected retention time.
Q5: Where can I find reference spectral data for 2-Hydroxybenzyl β-D-glucopyranoside?
A5: Public databases such as PubChem provide some spectral information, including predicted NMR spectra and experimental mass spectrometry data for related compounds like benzyl β-D-glucopyranoside.[14] It is always best to compare your data with literature values for the specific compound if available.
III. Visualizations
Experimental Workflow for Enzymatic Synthesis
Caption: Workflow for the enzymatic synthesis of 2-Hydroxybenzyl β-D-glucopyranoside.
Decision Tree for Troubleshooting Low Yield in Koenigs-Knorr Synthesis
References
- 1. rsc.org [rsc.org]
- 2. Simple synthesis of beta-D-glycopyranosides using beta-glycosidase from almonds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Human Metabolome Database: 13C NMR Spectrum (1D, 100 MHz, D2O, predicted) (HMDB0034170) [hmdb.ca]
- 6. Koenigs–Knorr reaction - Wikipedia [en.wikipedia.org]
- 7. Koenigs knorr reaction and mechanism | PPTX [slideshare.net]
- 8. cdnsciencepub.com [cdnsciencepub.com]
- 9. Koenigs-Knorr Synthesis of Cycloalkyl Glycosides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Koenigs-Knorr synthesis of cycloalkyl glycosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. WO2015040635A2 - Purification of organic compounds by surfactant mediated preparative hplc - Google Patents [patents.google.com]
- 12. researchgate.net [researchgate.net]
- 13. Method development and validation for the high-performance liquid chromatography assay of gastrodin in water extracts from different sources of Gastrodia elata Blume - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Benzyl beta-d-glucopyranoside | C13H18O6 | CID 188977 - PubChem [pubchem.ncbi.nlm.nih.gov]
stability and degradation of 2-Hydroxybenzyl beta-d-glucopyranoside in solution
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the stability and degradation of 2-Hydroxybenzyl beta-d-glucopyranoside in solution.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound in solution?
A1: The primary degradation pathway for this compound in solution is hydrolysis of the β-glycosidic bond. This can be catalyzed by acid or enzymes (β-glucosidases), yielding 2-hydroxybenzyl alcohol (salicyl alcohol) and glucose.[1] Under certain conditions, oxidation of the hydroxyl group on the aromatic ring can also occur.[1]
Q2: How do pH and temperature affect the stability of this compound?
A2: this compound is generally stable under neutral and mild conditions. However, its stability is sensitive to extremes in pH and elevated temperatures.
-
Temperature: Increased temperature accelerates the rate of hydrolysis across all pH ranges. For instance, studies on the hydrolysis of related compounds are often conducted at elevated temperatures (e.g., 90°C) to accelerate degradation for analytical purposes.[2]
Q3: My solution of this compound is showing a yellow discoloration. What could be the cause?
A3: A yellow discoloration may indicate the formation of degradation products, potentially arising from the oxidation of the phenolic hydroxyl group of the 2-hydroxybenzyl alcohol aglycone.[1] This can be more prevalent under alkaline conditions or upon exposure to light and oxygen. It is recommended to prepare fresh solutions and store them protected from light.
Q4: I am observing incomplete enzymatic hydrolysis with β-glucosidase. What are the potential reasons?
A4: Incomplete enzymatic hydrolysis can be due to several factors:
-
Sub-optimal pH and Temperature: β-glucosidases have optimal pH and temperature ranges for activity. For many β-glucosidases, the optimal pH is in the acidic to neutral range (pH 4.5-7.0) and temperatures between 37°C and 60°C.[3]
-
Enzyme Inhibition: The product of the reaction, glucose, can act as an inhibitor to β-glucosidase. High concentrations of glucose can slow down or prevent complete hydrolysis.
-
Substrate Inhibition: At very high concentrations, the substrate itself can sometimes inhibit the enzyme.[4]
-
Enzyme Purity and Activity: The purity and specific activity of the β-glucosidase preparation are crucial. Ensure you are using a high-quality enzyme with known activity.
Troubleshooting Guides
Issue 1: Inconsistent results in stability studies.
| Potential Cause | Troubleshooting Step |
| Inaccurate buffer preparation | Verify the pH of your buffer solutions at the experimental temperature, as pH can shift with temperature. |
| Variability in sample handling | Ensure consistent timing for sample quenching and analysis. For temperature-sensitive reactions, use an ice bath to stop the reaction immediately. |
| Contamination of stock solutions | Prepare fresh stock solutions for each experiment. Filter-sterilize solutions if microbial growth is a concern. |
| Inconsistent HPLC analysis | Check for system suitability before each run. Ensure the column is properly equilibrated and the mobile phase is well-mixed and degassed. |
Issue 2: Poor separation of parent compound and degradation products in HPLC.
| Potential Cause | Troubleshooting Step |
| Inappropriate mobile phase | Adjust the mobile phase composition. For reverse-phase HPLC, varying the ratio of organic solvent (e.g., acetonitrile, methanol) to aqueous buffer can significantly impact retention times. Adding a small amount of acid (e.g., formic acid, trifluoroacetic acid) can improve peak shape for phenolic compounds.[5] |
| Incorrect column selection | Use a C18 column for the separation of this compound and its more polar degradation products. Ensure the column is not degraded from previous use. |
| Sub-optimal gradient elution | If using a gradient, optimize the gradient profile to achieve better separation between the parent compound and the more polar 2-hydroxybenzyl alcohol and glucose. |
| Co-elution of peaks | Use a photodiode array (PDA) detector to check for peak purity. If co-elution is suspected, further method development, such as changing the stationary phase or mobile phase additives, is necessary. |
Quantitative Data
Due to the limited availability of specific kinetic data for this compound, data for its close structural analog, Salicin (2-(hydroxymethyl)phenyl β-D-glucopyranoside) , is provided as a reasonable approximation for enzymatic hydrolysis.
Table 1: Michaelis-Menten Kinetic Parameters for β-Glucosidase with Salicin as a Substrate
| Enzyme Source | Km (mM) | Vmax (µmol·min-1·mg-1) |
| Trichoderma reesei QM 9414 | 1.09 ± 0.2 | 2.09 ± 0.52 |
| Penicillium simplicissimum H-11 | 14.88 (mg/mL) | 0.364 (mg/mL) |
Data for Penicillium simplicissimum H-11 is presented in mg/mL as reported in the source.[6]
Table 2: General Conditions for Forced Degradation Studies
| Stress Condition | Reagent/Condition | Typical Duration | Expected Degradation Product |
| Acid Hydrolysis | 0.1 M HCl | 2 - 24 hours at 60-80°C | 2-hydroxybenzyl alcohol, Glucose |
| Base Hydrolysis | 0.1 M NaOH | 2 - 24 hours at 60-80°C | 2-hydroxybenzyl alcohol, Glucose |
| Oxidation | 3% H₂O₂ | 2 - 24 hours at room temp. | Oxidized derivatives of the aglycone |
| Thermal Degradation | 80°C | 24 - 72 hours | 2-hydroxybenzyl alcohol, Glucose |
| Photodegradation | UV light (254 nm) | 24 - 72 hours | Potential for various degradation products |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for this compound
This protocol is a general guideline based on methods for similar phenolic glycosides and should be optimized for your specific instrumentation and requirements.
-
Instrumentation: High-Performance Liquid Chromatograph with a UV or PDA detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase:
-
Solvent A: 0.1% Formic acid in Water
-
Solvent B: Acetonitrile
-
-
Gradient Elution:
-
0-5 min: 10% B
-
5-20 min: 10% to 50% B
-
20-25 min: 50% to 10% B
-
25-30 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 220 nm and 270 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition (90% A: 10% B).
Protocol 2: Enzymatic Hydrolysis of this compound
-
Materials:
-
This compound stock solution (e.g., 10 mM in buffer)
-
β-glucosidase from a suitable source (e.g., almonds, Aspergillus niger)
-
Reaction Buffer: 50 mM Sodium Acetate Buffer, pH 5.0
-
Quenching Solution: 1 M Sodium Carbonate
-
-
Procedure:
-
Prepare a reaction mixture containing the substrate at the desired concentration in the reaction buffer.
-
Equilibrate the reaction mixture to the desired temperature (e.g., 37°C).
-
Initiate the reaction by adding a known amount of β-glucosidase.
-
At specific time points, withdraw an aliquot of the reaction mixture and add it to the quenching solution to stop the reaction.
-
Analyze the quenched samples by HPLC (as per Protocol 1) to determine the concentration of the remaining substrate and the formed 2-hydroxybenzyl alcohol.
-
Visualizations
Caption: Workflow for Forced Degradation Studies.
Caption: Putative Signaling Pathway Involvement.
References
- 1. forskning.ruc.dk [forskning.ruc.dk]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Purification and Biochemical Characterization of a Specific β-Glucosidase from the Digestive Fluid of Larvae of the Palm Weevil, Rhynchophorus palmarum - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Kinetic mechanism of beta-glucosidase from Trichoderma reesei QM 9414 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. wjpsonline.com [wjpsonline.com]
- 6. Production, purification and characterization of novel beta glucosidase from newly isolated Penicillium simplicissimum H-11 in submerged fermentation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing HPLC Separation of 2-Hydroxybenzyl beta-d-glucopyranoside Isomers
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the high-performance liquid chromatography (HPLC) separation of 2-Hydroxybenzyl beta-d-glucopyranoside and its positional isomers (e.g., 3-Hydroxybenzyl and 4-Hydroxybenzyl beta-d-glucopyranoside).
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the HPLC separation of this compound isomers.
Issue 1: Poor Resolution Between Isomer Peaks
| Possible Cause | Suggested Solution |
| Inappropriate Column Chemistry | Positional isomers, such as the ortho-, meta-, and para-isomers of hydroxybenzyl beta-d-glucopyranoside, often require specific column chemistries for effective separation. Consider using a Phenyl-Hexyl or a polar-embedded phase column, which can offer different selectivity for aromatic compounds compared to standard C18 columns.[1][2] |
| Mobile Phase Composition Not Optimal | Adjust the organic modifier (e.g., acetonitrile or methanol) concentration. A lower percentage of the organic solvent can increase retention and potentially improve resolution. Also, consider the use of additives. For ionizable compounds, controlling the pH of the mobile phase with a buffer is crucial for consistent retention and peak shape. |
| Inadequate Method Gradient | If using a gradient, ensure the slope is shallow enough to allow for the separation of closely eluting isomers. A slower gradient over the elution window of the isomers can significantly enhance resolution. |
| Column Temperature | Temperature can influence the selectivity of the separation.[3] Experiment with different column temperatures (e.g., in 5°C increments) to see if resolution improves. Lowering the temperature can sometimes enhance separation.[2] |
Issue 2: Peak Tailing
| Possible Cause | Suggested Solution |
| Secondary Interactions with Stationary Phase | The hydroxyl and glycosidic moieties of the analytes can interact with active sites on the silica backbone of the stationary phase. Adding a small amount of a competitive base (e.g., triethylamine) to the mobile phase can help to mitigate this. Using a highly deactivated, end-capped column is also recommended. |
| Column Overload | Injecting too much sample can lead to peak distortion.[4] Reduce the injection volume or the concentration of the sample. |
| Sample Solvent Incompatibility | If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion. Whenever possible, dissolve the sample in the initial mobile phase. |
| Contaminated Guard Column or Column Inlet | Replace the guard column. If the problem persists, try back-flushing the analytical column (if permitted by the manufacturer's instructions) or replacing the column inlet frit. |
Issue 3: Shifting Retention Times
| Possible Cause | Suggested Solution |
| Inadequate Column Equilibration | Ensure the column is fully equilibrated with the mobile phase before each injection, especially when using a gradient.[4][5] A minimum of 10-15 column volumes is a good starting point. |
| Mobile Phase Composition Fluctuation | Prepare fresh mobile phase daily and ensure it is well-mixed.[4] If using an online mixer, check for proper functioning.[5] |
| Column Temperature Fluctuations | Use a column oven to maintain a consistent temperature.[4][5] Even small changes in ambient temperature can affect retention times. |
| Pump Malfunction or Leaks | Check for leaks in the HPLC system, particularly at fittings.[5] Listen for unusual pump noises and ensure the pump seals are in good condition.[5] |
Frequently Asked Questions (FAQs)
Q1: What is the best type of HPLC column for separating positional isomers of hydroxybenzyl beta-d-glucopyranoside?
A1: While a standard C18 column might provide some separation, columns with alternative selectivities are often more effective for positional isomers.[1] A Phenyl-Hexyl column is a good first choice due to its ability to interact with the aromatic ring of the analytes through pi-pi interactions.[1] Polar-embedded columns can also offer unique selectivity.[2] For chiral isomers (enantiomers), a chiral stationary phase (CSP) would be necessary.[6][7]
Q2: How does mobile phase pH affect the separation of these isomers?
A2: The phenolic hydroxyl group on the benzyl ring has a pKa value. If the mobile phase pH is close to this pKa, small changes in pH can lead to significant shifts in retention time and poor peak shape. Buffering the mobile phase to a pH at least 1.5 to 2 units away from the analyte's pKa will ensure a consistent ionization state and reproducible chromatography.
Q3: What are typical starting conditions for method development for these isomers?
A3: A good starting point would be a reversed-phase method using a Phenyl-Hexyl column. A gradient elution from a low to a high percentage of organic solvent (e.g., 10% to 50% acetonitrile in water) with a buffered aqueous phase (e.g., 0.1% formic acid or a phosphate buffer) is a reasonable initial approach. The detection wavelength can be set around 220 nm or 275 nm, where the aromatic ring shows absorbance.
Q4: My baseline is noisy. What could be the cause?
A4: A noisy baseline can be caused by several factors, including:
-
Air bubbles in the system: Degas the mobile phase and purge the pump.[4]
-
Contaminated mobile phase or detector cell: Use high-purity solvents and flush the detector cell.[4]
-
Deteriorating lamp: Check the detector lamp's energy output.
-
Improperly mixed mobile phase: Ensure thorough mixing of mobile phase components.[5]
Experimental Protocols
Example Protocol for HPLC Method Development
This protocol provides a general framework for developing a separation method for this compound and its isomers.
-
System Preparation:
-
HPLC System: A standard HPLC system with a gradient pump, autosampler, column oven, and UV detector.
-
Column: Phenyl-Hexyl, 4.6 x 150 mm, 3.5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Sample Preparation: Dissolve a standard mixture of the isomers in Mobile Phase A at a concentration of approximately 10 µg/mL each.
-
-
Initial Gradient Run:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 5 µL.
-
Detection: 220 nm.
-
Gradient Program:
-
0-2 min: 10% B
-
2-15 min: 10-40% B
-
15-17 min: 40-90% B
-
17-19 min: 90% B
-
19-20 min: 90-10% B
-
20-25 min: 10% B (re-equilibration)
-
-
-
Optimization:
-
Based on the initial run, adjust the gradient slope to improve the resolution of the target isomer peaks.
-
If co-elution occurs, try replacing acetonitrile with methanol as the organic modifier, as this can alter selectivity.
-
Systematically vary the column temperature (e.g., 25°C, 35°C, 40°C) to assess its impact on resolution.
-
Data Presentation
Table 1: Example Retention Time Data for Isomer Separation Under Different Conditions
| Condition | 2-Hydroxybenzyl isomer (min) | 3-Hydroxybenzyl isomer (min) | 4-Hydroxybenzyl isomer (min) | Resolution (2-OH vs 3-OH) |
| Method 1: Acetonitrile Gradient | 12.5 | 13.1 | 14.2 | 1.8 |
| Method 2: Methanol Gradient | 14.8 | 15.2 | 16.5 | 1.5 |
| Method 3: Acetonitrile Gradient, 40°C | 11.8 | 12.3 | 13.4 | 2.0 |
Visualizations
Caption: Workflow for HPLC method development and analysis.
Caption: Troubleshooting decision tree for poor peak resolution.
References
- 1. Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation - Tips & Suggestions [mtc-usa.com]
- 2. separation of positional isomers - Chromatography Forum [chromforum.org]
- 3. researchgate.net [researchgate.net]
- 4. HPLC Troubleshooting Guide [scioninstruments.com]
- 5. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 6. phx.phenomenex.com [phx.phenomenex.com]
- 7. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Enzymatic Glycosylation of 2-Hydroxybenzyl Alcohol
Welcome to the technical support center for the enzymatic glycosylation of 2-hydroxybenzyl alcohol (salicyl alcohol). This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during their experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section is designed in a question-and-answer format to directly address specific issues you may encounter.
Q1: My glycosylation reaction shows very low or no product yield. What are the common causes and how can I troubleshoot this?
A1: Low or no product yield is a frequent issue stemming from several factors. The primary areas to investigate are enzyme activity, reaction components, and reaction conditions.
Troubleshooting Steps:
-
Verify Enzyme Activity:
-
Enzyme Integrity: Ensure the glycosyltransferase (GT) has been properly stored and handled to prevent denaturation. Run a positive control reaction with a known, highly reactive substrate to confirm the enzyme is active.
-
Enzyme Source: Not all glycosyltransferases are efficient with 2-hydroxybenzyl alcohol. Consider screening different GTs from various sources (plants, bacteria) to find one with optimal activity for your specific substrate.[1][2]
-
-
Check Reaction Components:
-
Substrate Quality: Confirm the purity and concentration of your 2-hydroxybenzyl alcohol and UDP-glucose (UDPG). 2-hydroxybenzyl alcohol is soluble in DMSO, which should be fresh to avoid moisture that can reduce solubility.[3][4]
-
UDPG Degradation: UDPG can degrade, especially at non-optimal pH or elevated temperatures. Use fresh or properly stored UDPG stock.
-
-
Optimize Reaction Conditions:
-
pH and Buffer: The optimal pH for most glycosyltransferases is typically between 7.0 and 8.0. Perform a pH optimization screen using different buffers (e.g., Tris-HCl, HEPES).
-
Temperature: While 30-37°C is a common range, the optimal temperature can be enzyme-specific. Test a range of temperatures (e.g., 25°C to 45°C) to find the ideal condition for your enzyme.[5]
-
Metal Ions: Some GTs require divalent cations like Mg²⁺ or Mn²⁺ for activity, while others can be inhibited by ions like Zn²⁺, Cu²⁺, or Ni²⁺.[2][6] Check the specific requirements for your enzyme and consider adding 1-5 mM MgCl₂ to the reaction.
-
A logical workflow for troubleshooting low yield is presented below.
Q2: The reaction starts well but stops or slows down significantly over time. What could be the cause?
A2: This issue is often caused by product inhibition or substrate depletion.
Troubleshooting Steps:
-
UDP Inhibition: The co-product of the reaction, Uridine Diphosphate (UDP), is a known inhibitor of many UDP-glycosyltransferases.[6] As UDP accumulates, it competitively binds to the enzyme's active site, reducing its activity.
-
Solution: Implement a UDP-glucose regeneration system. This is the most effective strategy. A coupled enzyme, such as sucrose synthase (SuSy) or a multi-enzyme cascade involving a kinase, recycles the inhibitory UDP back into the essential UDPG donor.[6][7][8] This approach not only removes the inhibitor but also reduces the need for high initial concentrations of expensive UDPG.
-
-
Substrate Inhibition: High concentrations of the acceptor substrate, 2-hydroxybenzyl alcohol, can sometimes inhibit the enzyme.[6]
-
Solution: Test a range of 2-hydroxybenzyl alcohol concentrations to determine if inhibition occurs. If so, use a lower starting concentration or implement a fed-batch approach where the substrate is added gradually over the course of the reaction.
-
The diagram below illustrates the core glycosylation reaction and the inhibitory effect of UDP, which is addressed by a regeneration system.
Q3: I am using a crude protein extract and suspect my product is being degraded. How can I confirm and prevent this?
A3: Crude extracts may contain other enzymes, such as β-glucosidases, that can hydrolyze the newly formed glycosidic bond of your product, leading to a loss of yield.
Troubleshooting Steps:
-
Confirmation:
-
Incubate your purified glycosylated product with the crude enzyme extract (without UDPG) and monitor for the reappearance of 2-hydroxybenzyl alcohol over time using HPLC or LC-MS.
-
-
Prevention:
-
Enzyme Purification: Use a purified glycosyltransferase instead of a crude extract.
-
Specific Inhibitors: If using a crude extract is necessary, add a known inhibitor of β-glucosidases to the reaction mixture. Research specific inhibitors that will not affect your glycosyltransferase.[9]
-
Quantitative Data Summary
Optimizing reaction parameters is crucial for success. The following table summarizes typical kinetic values and conditions reported for glycosyltransferases acting on phenolic compounds. These values can serve as a starting point for your experimental design.
| Parameter | Typical Value Range | Substrate(s) | Notes | Reference |
| Kₘ (Acceptor) | 10 µM - 700 µM | Phenolic compounds (e.g., Quercetin, DON) | Varies significantly with enzyme and substrate structure. | [6][10] |
| Kₘ (UDP-Glucose) | 0.5 mM - 2.5 mM | UDP-Glucose | Generally higher than for the acceptor substrate. | [6] |
| Optimal pH | 7.0 - 8.5 | Various | Most GTs prefer slightly alkaline conditions. | [1] |
| Optimal Temperature | 30°C - 50°C | Various | Enzyme stability can be a concern at higher temperatures. | [7] |
| Metal Ion Requirement | 1 - 10 mM | Mg²⁺, Mn²⁺, Ca²⁺ | Divalent cations are often required for optimal activity. | [2] |
Experimental Protocols
Protocol 1: General Assay for Enzymatic Glycosylation of 2-Hydroxybenzyl Alcohol
This protocol provides a general method for a small-scale analytical reaction.
-
Prepare Stock Solutions:
-
Buffer: 1 M Tris-HCl or HEPES, pH 7.5.
-
2-Hydroxybenzyl Alcohol: 100 mM in DMSO.
-
UDP-Glucose (UDPG): 50 mM in sterile water.
-
MgCl₂: 1 M in sterile water.
-
Enzyme: Purified glycosyltransferase at a known concentration (e.g., 1 mg/mL).
-
-
Set up the Reaction Mixture:
-
In a microcentrifuge tube, combine the following components to a final volume of 100 µL:
Component Stock Conc. Final Conc. Volume (µL) Buffer 1 M 100 mM 10 2-Hydroxybenzyl Alcohol 100 mM 1 mM 1 UDP-Glucose 50 mM 2 mM 4 MgCl₂ 1 M 5 mM 0.5 Purified Enzyme 1 mg/mL 10 µg/mL 1 | Sterile Water | - | - | 83.5 |
-
-
Incubation:
-
Incubate the reaction mixture at the enzyme's optimal temperature (e.g., 37°C) for a set time course (e.g., 1, 4, 8, 24 hours).
-
-
Reaction Quenching and Analysis:
-
Stop the reaction by adding an equal volume (100 µL) of ice-cold methanol or acetonitrile.
-
Centrifuge at >12,000 x g for 10 minutes to pellet the precipitated protein.
-
Analyze the supernatant for product formation using Reverse-Phase HPLC or LC-MS. Monitor for the depletion of 2-hydroxybenzyl alcohol and the appearance of a new, more polar product peak.
-
Protocol 2: UDP-Glucose Regeneration System using Sucrose Synthase (SuSy)
This protocol integrates a UDPG regeneration system to improve yield and reduce costs.
-
Additional Stock Solutions:
-
Sucrose: 2 M in sterile water.
-
UDP: 10 mM in sterile water (used for initiating the cycle).
-
Sucrose Synthase (SuSy): Purified enzyme at a known concentration (e.g., 1 mg/mL).
-
-
Set up the Coupled Reaction Mixture:
-
Combine the following in a microcentrifuge tube (final volume 100 µL):
Component Stock Conc. Final Conc. Volume (µL) Buffer 1 M 100 mM 10 2-Hydroxybenzyl Alcohol 100 mM 1 mM 1 Sucrose 2 M 500 mM 25 UDP 10 mM 0.2 mM 2 MgCl₂ 1 M 5 mM 0.5 Glycosyltransferase 1 mg/mL 10 µg/mL 1 Sucrose Synthase 1 mg/mL 10 µg/mL 1 | Sterile Water | - | - | 59.5 |
-
-
Incubation and Analysis:
-
Follow steps 3 and 4 from Protocol 1. The low initial UDP concentration is sufficient to start the cycle, which will then be continuously regenerated by the glycosyltransferase.
-
The workflow for this coupled reaction is visualized below.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. mdpi.com [mdpi.com]
- 3. selleckchem.com [selleckchem.com]
- 4. selleck.co.jp [selleck.co.jp]
- 5. Towards a Systematic Understanding of the Influence of Temperature on Glycosylation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Glycosyltransferase cascades for natural product glycosylation: Use of plant instead of bacterial sucrose synthases improves the UDP-glucose recycling from sucrose and UDP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. UDP-Glycosyltransferases Engineering Coupled with UDPG Regeneration Facilitate the Efficient Conversion of Mogroside V - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Comprehensive engineering of novel glycosyltransferase for efficient, donor-promiscuous, and regioselective glycosylation of flavonoids - PMC [pmc.ncbi.nlm.nih.gov]
solubility enhancement of 2-Hydroxybenzyl beta-d-glucopyranoside for bioassays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using 2-Hydroxybenzyl β-D-glucopyranoside in various bioassays. The information is tailored for scientists and professionals in drug development and related fields.
Frequently Asked Questions (FAQs)
Q1: What is 2-Hydroxybenzyl β-D-glucopyranoside and what are its potential applications?
A1: 2-Hydroxybenzyl β-D-glucopyranoside is a phenolic glycoside.[1] Its structure consists of a glucose molecule linked to a 2-hydroxybenzyl alcohol group. Due to its phenolic nature, it is investigated for its potential antioxidant properties and as a substrate or inhibitor for certain enzymes, such as glycosidases.[1] Potential applications are in pharmacological research, biochemistry, and food science as a natural preservative.[1]
Q2: What are the general solubility characteristics of 2-Hydroxybenzyl β-D-glucopyranoside?
A2: 2-Hydroxybenzyl β-D-glucopyranoside is generally soluble in water and slightly soluble in polar organic solvents like methanol and ethanol. Its solubility in non-polar organic solvents is low.
Q3: How can I enhance the solubility of 2-Hydroxybenzyl β-D-glucopyranoside for my bioassay?
A3: Several methods can be employed to enhance solubility:
-
Co-solvents: Using a small percentage of a water-miscible organic solvent, such as dimethyl sulfoxide (DMSO) or ethanol, in your aqueous buffer can significantly increase solubility.
-
pH Adjustment: The solubility of phenolic compounds can be pH-dependent. Increasing the pH of the solution may increase the solubility of 2-Hydroxybenzyl β-D-glucopyranoside. However, the stability of the compound at high pH should be considered.
-
Cyclodextrins: These are cyclic oligosaccharides that can encapsulate non-polar moieties of compounds, thereby increasing their aqueous solubility.
Q4: What is the expected mechanism of action for 2-Hydroxybenzyl β-D-glucopyranoside in biological systems?
A4: The biological activity of 2-Hydroxybenzyl β-D-glucopyranoside is thought to be primarily due to its phenolic structure, which can exhibit antioxidant effects by neutralizing free radicals.[1] Additionally, as a glycoside, it may interact with enzymes that metabolize sugars, such as β-glucosidases, potentially acting as a substrate or an inhibitor.[1]
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Precipitation of the compound in aqueous buffer. | The concentration of the compound exceeds its aqueous solubility limit. | 1. Prepare a high-concentration stock solution in a suitable organic solvent (e.g., DMSO, ethanol) and dilute it into the aqueous buffer to the final desired concentration. Ensure the final concentration of the organic solvent is compatible with your assay and does not exceed a cytotoxic level (typically <0.5% for most cell-based assays). 2. Gently warm the solution or use sonication to aid dissolution. 3. Consider using a solubilizing agent like cyclodextrins. |
| Inconsistent or non-reproducible bioassay results. | 1. Incomplete dissolution of the compound. 2. Degradation of the compound in the assay medium. 3. Interaction of the compound with components of the assay medium. | 1. Visually inspect your stock and working solutions for any particulate matter. If present, filter the solution through a 0.22 µm filter. 2. Phenolic compounds can be sensitive to pH and light. Prepare fresh solutions before each experiment and store them protected from light. Evaluate the stability of the compound in your specific assay buffer over the time course of the experiment. 3. Check for potential interactions with proteins (e.g., serum in cell culture media) or other additives in your assay buffer. |
| Observed cytotoxicity is not related to the expected biological activity. | The organic solvent used to dissolve the compound is at a toxic concentration. | 1. Determine the maximum tolerated concentration of the solvent in your specific assay by running a solvent control. 2. Reduce the final concentration of the organic solvent in your assay. This may require preparing a more concentrated stock solution if the compound's solubility allows. |
| Difficulty in achieving the desired final concentration in the bioassay. | The solubility of the compound is too low in the final assay buffer, even with a co-solvent. | 1. Increase the percentage of the co-solvent, ensuring it remains within the tolerated limits of your assay. 2. Investigate the effect of pH on the compound's solubility. A slight increase in the pH of the buffer might improve solubility. 3. Employ solubility enhancers like hydroxypropyl-β-cyclodextrin. |
Quantitative Data
| Compound | Solvent | Solubility |
| Ferulic Acid | Water | 0.75 - 2.43 mg/mL[2] |
| Ferulic Acid | DMSO | 15.96 - 151.84 mg/mL[2] |
| Ferulic Acid | Ethanol | 15.96 - 151.84 mg/mL[2] |
| Syringic Acid | Water | 1.48 ± 0.03 g/L (at 303.2 K)[2] |
| Gallic Acid | Water | ~1 g/L |
| Gallic Acid | Ethanol | ~15 g/L |
Experimental Protocols
Protocol 1: Preparation of Stock and Working Solutions
This protocol provides a general procedure for preparing solutions of 2-Hydroxybenzyl β-D-glucopyranoside for bioassays.
Materials:
-
2-Hydroxybenzyl β-D-glucopyranoside powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Phosphate-buffered saline (PBS), sterile
-
Vortex mixer
-
Sonicator (optional)
-
Sterile microcentrifuge tubes
-
Sterile filters (0.22 µm)
Procedure:
-
Preparation of a 100 mM Stock Solution in DMSO:
-
Calculate the mass of 2-Hydroxybenzyl β-D-glucopyranoside needed to prepare the desired volume of a 100 mM stock solution (Molecular Weight: 286.28 g/mol ).
-
Weigh the calculated amount of the compound into a sterile microcentrifuge tube.
-
Add the appropriate volume of DMSO to the tube.
-
Vortex the solution until the compound is completely dissolved. Gentle warming or sonication can be used to aid dissolution.
-
Filter the stock solution through a 0.22 µm sterile filter into a new sterile tube.
-
Store the stock solution at -20°C, protected from light.
-
-
Preparation of Working Solutions:
-
Thaw the stock solution at room temperature.
-
Perform serial dilutions of the stock solution in the appropriate assay buffer (e.g., PBS, cell culture medium) to achieve the desired final concentrations.
-
Ensure the final concentration of DMSO in the working solutions is below the cytotoxic level for your specific assay.
-
Protocol 2: DPPH Radical Scavenging Assay (Antioxidant Activity)
This protocol outlines a common method to assess the antioxidant potential of 2-Hydroxybenzyl β-D-glucopyranoside.
Materials:
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
Methanol
-
2-Hydroxybenzyl β-D-glucopyranoside working solutions
-
Ascorbic acid (positive control)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a 0.1 mM solution of DPPH in methanol.
-
Add 100 µL of the DPPH solution to each well of a 96-well microplate.
-
Add 100 µL of various concentrations of 2-Hydroxybenzyl β-D-glucopyranoside working solutions to the wells.
-
For the positive control, use ascorbic acid at various concentrations.
-
For the blank, add 100 µL of methanol.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
Calculate the percentage of radical scavenging activity using the following formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100
Visualizations
Caption: Experimental workflow for bioassays involving 2-Hydroxybenzyl β-D-glucopyranoside.
Caption: Putative antioxidant mechanism of 2-Hydroxybenzyl β-D-glucopyranoside.
References
preventing hydrolysis of 2-Hydroxybenzyl beta-d-glucopyranoside during extraction
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to prevent the hydrolysis of 2-Hydroxybenzyl beta-D-glucopyranoside during extraction.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is preventing its hydrolysis important?
This compound, also known as salicin, is a naturally occurring phenolic glycoside. It consists of a glucose molecule linked to 2-hydroxybenzyl alcohol. Preventing hydrolysis is crucial because the glycosidic bond is susceptible to cleavage under certain conditions, which would separate the molecule into glucose and its aglycone (2-hydroxybenzyl alcohol). This degradation can lead to a loss of the compound's native biological activity and inaccurate quantification in research and development.
Q2: What are the primary factors that cause the hydrolysis of this compound during extraction?
The hydrolysis of this compound is primarily influenced by three main factors:
-
pH: Acidic conditions can catalyze the hydrolysis of the glycosidic bond. The rate of hydrolysis for similar compounds like salicin increases significantly at low pH values.[1]
-
Temperature: Elevated temperatures can accelerate the rate of hydrolysis, especially in the presence of acidic or enzymatic catalysts.[1][2] While higher temperatures can improve extraction efficiency, they also increase the risk of degradation.[3][4][5]
-
Enzymatic Activity: Many plants contain endogenous enzymes, such as β-glucosidases, which can specifically cleave the β-glycosidic bond of this compound. These enzymes are released when the plant material is homogenized during the extraction process.
Q3: What are the ideal storage conditions for the plant material to minimize the risk of hydrolysis prior to extraction?
To minimize enzymatic and chemical degradation of this compound in the plant material before extraction, it is recommended to:
-
Dry the plant material: Rapid drying at a controlled, mild temperature (e.g., 40-50°C) can help to inactivate enzymes and reduce water activity.
-
Store in a cold and dark place: If not processed immediately, the dried plant material should be stored in an airtight container at low temperatures (e.g., -20°C or -80°C) to slow down any residual enzymatic activity and chemical degradation.
Troubleshooting Guide
This guide addresses common issues encountered during the extraction of this compound and provides potential solutions.
| Problem | Potential Cause | Recommended Solution |
| Low yield of this compound and high yield of 2-hydroxybenzyl alcohol in the extract. | Hydrolysis has occurred due to acidic conditions in the extraction solvent or endogenous acids from the plant material. | - Neutralize the extraction solvent: Use a buffered solvent system to maintain a neutral or slightly acidic pH (around pH 6-7).- Pre-neutralize the plant material: Briefly wash the plant material with a mild buffer before extraction. |
| Hydrolysis has occurred due to the presence of active endogenous β-glucosidase enzymes. | - Thermal inactivation of enzymes: Briefly blanch the fresh plant material in hot water or steam (e.g., 80-95°C for a few minutes) before extraction to denature the enzymes.- Use of organic solvents: Start the extraction with a high concentration of an organic solvent like ethanol or methanol, which can help to precipitate and inactivate enzymes. | |
| Hydrolysis has occurred due to excessive heat during the extraction process. | - Optimize extraction temperature: Conduct extractions at a lower temperature (e.g., room temperature or up to 40-50°C).- Use non-thermal extraction methods: Consider methods like ultrasonic-assisted extraction (UAE) or microwave-assisted extraction (MAE) which can be performed at lower temperatures and for shorter durations.[6][7][8] | |
| Inconsistent extraction yields between batches. | Variability in the pH of the plant material or extraction solvent. | - Standardize pH: Consistently measure and adjust the pH of the extraction solvent for each batch.- Homogenize plant material: Ensure the plant material is well-homogenized to have a uniform composition. |
| Incomplete inactivation of enzymes. | - Standardize inactivation protocol: Ensure consistent application of the chosen enzyme inactivation method (e.g., consistent blanching time and temperature). | |
| Formation of unknown byproducts in the extract. | Degradation of the aglycone (2-hydroxybenzyl alcohol) under harsh extraction conditions (e.g., high temperature, presence of oxygen). | - Use an inert atmosphere: Perform the extraction under a nitrogen or argon atmosphere to prevent oxidation.- Add antioxidants: Consider adding antioxidants like ascorbic acid to the extraction solvent to protect the phenolic compounds.[9] |
Experimental Protocols
Protocol 1: Recommended Extraction of this compound with Minimal Hydrolysis
This protocol is designed to minimize hydrolysis by controlling pH, temperature, and enzymatic activity.
1. Plant Material Preparation and Enzyme Inactivation:
- Start with fresh or properly dried and stored plant material.
- Option A (for fresh material): Blanch the plant material in boiling water (95-100°C) for 2-3 minutes to inactivate endogenous enzymes. Immediately cool the material in an ice bath to prevent thermal degradation of the target compound.
- Option B (for dried material): Grind the dried plant material to a fine powder.
2. Extraction:
- Solvent: Prepare a 70% ethanol in water (v/v) solution. If the plant material is known to be acidic, consider buffering the solvent to a pH of 6.5-7.0 using a phosphate buffer.
- Solid-to-Solvent Ratio: Use a ratio of 1:10 (w/v) of plant material to solvent.
- Extraction Method:
- Maceration: Stir the mixture at room temperature (20-25°C) for 12-24 hours in a sealed container, protected from light.
- Ultrasonic-Assisted Extraction (UAE): Place the mixture in an ultrasonic bath and sonicate at a controlled temperature (e.g., below 40°C) for 30-60 minutes.
- Filtration: Separate the extract from the solid residue by filtration through Whatman No. 1 filter paper or by centrifugation.
3. Solvent Removal:
- Concentrate the extract under reduced pressure using a rotary evaporator at a temperature below 40°C to avoid thermal degradation.
4. Monitoring Hydrolysis:
- Throughout the process, it is advisable to monitor for potential hydrolysis. This can be done by taking small aliquots of the extract at different stages and analyzing them using High-Performance Liquid Chromatography (HPLC). The appearance or increase of a peak corresponding to 2-hydroxybenzyl alcohol would indicate hydrolysis.
Protocol 2: Monitoring Hydrolysis using HPLC
Instrumentation:
-
High-Performance Liquid Chromatograph (HPLC) with a UV detector.
-
C18 analytical column (e.g., 4.6 x 250 mm, 5 µm).
Mobile Phase:
-
A gradient of solvent A (e.g., 0.1% formic acid in water) and solvent B (e.g., acetonitrile).
Detection:
-
UV detection at a wavelength where both this compound and 2-hydroxybenzyl alcohol have significant absorbance (e.g., around 270 nm).
Procedure:
-
Prepare standard solutions of both this compound and 2-hydroxybenzyl alcohol of known concentrations.
-
Inject the standards to determine their retention times.
-
Inject the filtered extract samples.
-
Quantify the amount of 2-hydroxybenzyl alcohol in the extracts to assess the extent of hydrolysis.
Data Presentation
Table 1: Influence of Extraction Temperature on the Stability of Phenolic Glycosides (General Data)
| Temperature (°C) | Recovery of Catechin (%) | Recovery of Epicatechin (%) | Notes |
| 40 | Stable | Stable | Low risk of thermal degradation.[3] |
| 50 | Stable | Stable | Low risk of thermal degradation.[3] |
| 65 | 63.7 | 63.4 | Significant degradation observed in boiling methanol.[3] |
| 100 | Stable | 94.1 | Some degradation may occur for sensitive compounds.[3] |
| 150 | 87.4 | 86.0 | Increased risk of degradation for some phenolic compounds.[3][4] |
This table presents data for catechin and epicatechin as representative examples of phenolic compounds susceptible to thermal degradation. The stability of this compound is expected to be influenced similarly.
Table 2: pH Stability of Salicin (a structural analog of this compound)
| pH | Temperature (°C) | Stability |
| < 1 | 90 | Maximum reactivity (hydrolysis).[1] |
| 2 | Room Temperature | Stable for over 1 year.[1] |
| 2 | 80 | Significant increase in degradation products.[1] |
| 2 | 100 | Further degradation observed.[1] |
This data for salicin suggests that this compound is most stable at a slightly acidic to neutral pH and that hydrolysis is accelerated by a combination of low pH and high temperature.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Stability of phenolic compounds during extraction with superheated solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Influence of extraction methods on stability of flavonoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of five extraction methods on total content, composition, and stability of flavonoids in jujube - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effects of five extraction methods on total content, composition, and stability of flavonoids in jujube - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Techniques for Analysis of Plant Phenolic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
refinement of reaction conditions for 2-Hydroxybenzyl beta-d-glucopyranoside synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 2-Hydroxybenzyl β-D-glucopyranoside. The information is tailored for researchers, scientists, and drug development professionals to address specific issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing 2-Hydroxybenzyl β-D-glucopyranoside?
A1: The two main approaches for the synthesis of 2-Hydroxybenzyl β-D-glucopyranoside are chemical synthesis, most notably the Koenigs-Knorr reaction, and enzymatic synthesis using β-glucosidases.[1][2]
Q2: Which method offers better stereoselectivity for the β-anomer?
A2: Enzymatic synthesis is generally preferred for its high stereoselectivity, yielding predominantly the β-anomer.[2] In chemical methods like the Koenigs-Knorr reaction, achieving high β-selectivity often requires the use of a participating protecting group at the C-2 position of the glucose donor, such as an acetyl or benzoyl group.[3][4]
Q3: What are the typical starting materials for these syntheses?
A3: For the Koenigs-Knorr reaction, the typical starting materials are a protected glucosyl halide (e.g., acetobromoglucose) and 2-hydroxybenzyl alcohol. For enzymatic synthesis, D-glucose and 2-hydroxybenzyl alcohol are the common substrates.[1][4]
Q4: How can I purify the final product?
A4: Purification of 2-Hydroxybenzyl β-D-glucopyranoside is commonly achieved through column chromatography on silica gel or by using High-Performance Liquid Chromatography (HPLC).[1]
Q5: What are the key factors influencing the yield in enzymatic synthesis?
A5: The yield of enzymatic synthesis is significantly influenced by pH, temperature, enzyme concentration, and the ratio of substrates (glucose and 2-hydroxybenzyl alcohol).[1] Optimization of these parameters is crucial for maximizing the product yield.
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis of 2-Hydroxybenzyl β-D-glucopyranoside.
Low or No Product Yield
| Potential Cause | Suggested Solution |
| Koenigs-Knorr: Inactive catalyst/promoter. | Use freshly prepared or properly stored silver carbonate, silver oxide, or other heavy metal salt promoters. Ensure anhydrous reaction conditions as moisture can deactivate the promoter. |
| Koenigs-Knorr: Poor quality of glucosyl halide. | Use freshly prepared acetobromoglucose or other glucosyl halides. The halide should be protected from moisture and light. |
| Koenigs-Knorr: Steric hindrance from the aglycon. | While 2-hydroxybenzyl alcohol is generally reactive, consider optimizing the reaction temperature and time. A more reactive promoter system might be necessary. |
| Enzymatic: Inactive enzyme. | Ensure the β-glucosidase is from a reliable source and has been stored correctly. Check the enzyme activity with a standard substrate if possible. |
| Enzymatic: Sub-optimal reaction conditions. | Optimize the pH (typically 6-7 for β-glucosidases), temperature, and buffer system.[1] Perform small-scale experiments to screen for the best conditions. |
| Enzymatic: Product inhibition of the enzyme. | As the product concentration increases, it may inhibit the enzyme. Consider using a biphasic system or in-situ product removal to drive the reaction forward. |
Formation of Anomeric (α/β) Mixtures
| Potential Cause | Suggested Solution |
| Koenigs-Knorr: Lack of a participating group at C-2. | Use a glucosyl donor with a participating group at the C-2 position, such as an acetyl or benzoyl group, to favor the formation of the 1,2-trans-glycoside (β-anomer).[3][4] |
| Koenigs-Knorr: Non-optimized reaction conditions. | Reaction temperature and solvent can influence the anomeric ratio. Lower temperatures often favor the formation of the thermodynamically more stable anomer. |
| Enzymatic: Use of a non-specific enzyme. | While generally stereoselective, different β-glucosidases can have varying degrees of selectivity. Screen different enzymes if anomeric purity is an issue. |
Presence of Byproducts
| Potential Cause | Suggested Solution |
| Koenigs-Knorr: Self-condensation of 2-hydroxybenzyl alcohol. | Under basic conditions, 2-hydroxybenzyl alcohol can undergo self-condensation.[5] Use stoichiometric amounts of reagents and control the reaction temperature. |
| Koenigs-Knorr: Hydrolysis of the glucosyl halide. | Ensure strictly anhydrous reaction conditions to prevent the formation of glucose derivatives from the hydrolysis of the starting material. |
| Enzymatic: Hydrolysis of the product. | β-glucosidases can also catalyze the hydrolysis of the newly formed glycosidic bond. Monitor the reaction progress and stop it at the optimal time to maximize product yield and minimize hydrolysis. |
| Both Methods: Unreacted starting materials. | Optimize the stoichiometry of the reactants. Purification by column chromatography or HPLC should effectively remove unreacted starting materials. |
Data Presentation
Table 1: Comparison of Synthesis Methods for β-D-Glucopyranosides
| Parameter | Koenigs-Knorr Synthesis | Enzymatic Synthesis |
| Stereoselectivity | Dependent on C-2 protecting group | Generally high (β-selective) |
| Reaction Conditions | Anhydrous, often requires inert atmosphere | Aqueous or biphasic systems, mild pH and temperature |
| Catalyst/Promoter | Heavy metal salts (e.g., Ag₂CO₃, Ag₂O) | β-glucosidase |
| Protecting Groups | Required for glucose hydroxyls | Not required |
| Byproducts | Halide salts, orthoesters, anomers | Hydrolysis products, unreacted substrates |
| Environmental Impact | Use of heavy metals and organic solvents | Generally more environmentally friendly |
Experimental Protocols
Protocol 1: Koenigs-Knorr Synthesis of 2-Hydroxybenzyl β-D-glucopyranoside (Adapted)
Materials:
-
Acetobromoglucose (2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl bromide)
-
2-Hydroxybenzyl alcohol
-
Silver (I) carbonate (Ag₂CO₃)
-
Anhydrous dichloromethane (DCM)
-
Anhydrous diethyl ether
-
Molecular sieves (4 Å)
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Methanol
-
Sodium methoxide solution
Procedure:
-
Preparation: Dry all glassware thoroughly. Add activated 4 Å molecular sieves to a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).
-
Reaction Setup: To the flask, add 2-hydroxybenzyl alcohol (1.0 eq) and anhydrous DCM. Stir the mixture for 30 minutes.
-
Addition of Reagents: Add silver carbonate (1.5 eq) to the mixture. In a separate flask, dissolve acetobromoglucose (1.2 eq) in anhydrous DCM and add it dropwise to the reaction mixture at room temperature over 30 minutes.
-
Reaction: Stir the reaction mixture in the dark at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, filter the reaction mixture through a pad of Celite® to remove the silver salts and molecular sieves. Wash the filter cake with DCM.
-
Extraction: Combine the filtrates and wash with saturated NaHCO₃ solution and then with brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Deprotection: Dissolve the crude product in methanol and add a catalytic amount of sodium methoxide solution. Stir at room temperature until deacetylation is complete (monitored by TLC).
-
Purification: Neutralize the reaction with an acidic resin, filter, and concentrate. Purify the residue by column chromatography on silica gel (e.g., using a gradient of methanol in dichloromethane) to obtain 2-Hydroxybenzyl β-D-glucopyranoside.
Protocol 2: Enzymatic Synthesis of 2-Hydroxybenzyl β-D-glucopyranoside
Materials:
-
D-Glucose
-
2-Hydroxybenzyl alcohol
-
β-glucosidase (e.g., from almonds)
-
Phosphate buffer (e.g., 0.1 M, pH 6.5)
-
Organic co-solvent (e.g., acetonitrile or tert-butanol, optional)
-
Ethyl acetate
Procedure:
-
Substrate Solution: Dissolve D-glucose and 2-hydroxybenzyl alcohol in the phosphate buffer. An organic co-solvent can be added to improve the solubility of 2-hydroxybenzyl alcohol.
-
Enzyme Addition: Add β-glucosidase to the substrate solution. The optimal enzyme concentration should be determined empirically.
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 40-50 °C) with gentle agitation for 24-72 hours.
-
Reaction Monitoring: Monitor the formation of the product by TLC or HPLC.
-
Enzyme Deactivation: Once the reaction has reached the desired conversion, deactivate the enzyme by heating the mixture (e.g., to 90 °C for 10 minutes) or by adding a denaturing solvent.
-
Extraction: Cool the mixture and extract with a suitable organic solvent like ethyl acetate to separate the product from the unreacted glucose and buffer salts.
-
Purification: Concentrate the organic extract and purify the crude product by column chromatography on silica gel or by preparative HPLC to yield pure 2-Hydroxybenzyl β-D-glucopyranoside.
Visualizations
Caption: Workflow for the Koenigs-Knorr synthesis of 2-Hydroxybenzyl β-D-glucopyranoside.
Caption: Workflow for the enzymatic synthesis of 2-Hydroxybenzyl β-D-glucopyranoside.
Caption: Troubleshooting decision tree for low product yield.
References
- 1. Buy 2-Hydroxybenzyl beta-d-glucopyranoside (EVT-1576270) | 7724-09-0 [evitachem.com]
- 2. Buy this compound (EVT-416380) | 7724-09-6 [evitachem.com]
- 3. Koenigs–Knorr reaction - Wikipedia [en.wikipedia.org]
- 4. Koenigs-Knorr_reaction [chemeurope.com]
- 5. US4192959A - Process for the preparation of pure 2-hydroxybenzyl alcohol, pure 4-hydroxybenzyl alcohol or a mixture of both hydroxy-benzyl alcohols - Google Patents [patents.google.com]
Technical Support Center: Overcoming Matrix Effects in LC-MS Analysis of 2-Hydroxybenzyl beta-d-glucopyranoside
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome matrix effects in the liquid chromatography-mass spectrometry (LC-MS) analysis of 2-Hydroxybenzyl beta-d-glucopyranoside.
Troubleshooting Guides
Issue: Poor Peak Shape, Low Signal Intensity, or High Signal Variability for this compound
This is a common problem often indicative of matrix effects, where co-eluting endogenous or exogenous compounds interfere with the ionization of the target analyte. Follow this step-by-step guide to diagnose and mitigate the issue.
Step 1: Identify the Presence and Nature of Matrix Effects
Before attempting to solve the problem, it's crucial to confirm that matrix effects are indeed the cause. Two primary methods are used for this purpose:
-
Post-Column Infusion Method (Qualitative Assessment): This technique helps to identify regions in the chromatogram where ion suppression or enhancement occurs. A constant flow of a standard solution of this compound is introduced into the LC flow after the analytical column and before the MS detector. A blank matrix sample is then injected. Dips or peaks in the baseline signal of the analyte indicate the retention times at which matrix components are causing ion suppression or enhancement, respectively.
-
Post-Extraction Spike Method (Quantitative Assessment): This method quantifies the extent of the matrix effect. The response of the analyte in a post-extraction spiked blank matrix sample is compared to the response of the analyte in a neat solvent at the same concentration. The matrix effect can be calculated as follows:
Matrix Effect (%) = (Peak Area in Matrix / Peak Area in Solvent) * 100
A value less than 100% indicates ion suppression, while a value greater than 100% suggests ion enhancement.
Troubleshooting Workflow for Matrix Effects
Caption: A logical workflow for identifying and resolving matrix effects.
Step 2: Optimize Sample Preparation to Remove Interferences
The most effective way to combat matrix effects is to remove the interfering compounds before they enter the LC-MS system.
-
Solid Phase Extraction (SPE): SPE is a highly effective technique for cleaning up complex samples. For a polar compound like this compound, a reverse-phase (e.g., C18) or a mixed-mode sorbent can be effective. The choice of sorbent and elution solvents should be carefully optimized.
-
Liquid-Liquid Extraction (LLE): LLE separates compounds based on their differential solubility in two immiscible liquids. For extracting phenolic glycosides, solvents like ethyl acetate or methyl tert-butyl ether can be explored. The pH of the aqueous phase can be adjusted to optimize the extraction efficiency.
-
Protein Precipitation (PPT): For biological matrices like plasma or serum, PPT with acetonitrile or methanol is a simple and fast method to remove the bulk of proteins. However, it is a cruder cleanup technique and may not remove all interfering substances.
Step 3: Modify Chromatographic Conditions to Separate Analyte from Interferences
If sample preparation alone is insufficient, optimizing the LC separation can help to chromatographically resolve this compound from co-eluting matrix components.
-
Gradient Optimization: Adjusting the gradient slope and duration can improve the separation of the analyte from interfering peaks.
-
Column Chemistry: While C18 columns are a common starting point, exploring different stationary phases (e.g., phenyl-hexyl, pentafluorophenyl) can offer alternative selectivity.
-
Mobile Phase Modifiers: The addition of small amounts of formic acid or ammonium formate to the mobile phase can improve peak shape and ionization efficiency.
Step 4: Implement a Compensation Strategy
When matrix effects cannot be completely eliminated, their impact can be compensated for during data analysis.
-
Internal Standard (IS): The use of an internal standard is highly recommended. A stable isotope-labeled (SIL) internal standard of this compound is the gold standard as it co-elutes and experiences the same matrix effects as the analyte. If a SIL IS is not available, a structural analog can be used, but it must be demonstrated to behave similarly to the analyte.
-
Matrix-Matched Calibration: Preparing calibration standards in a blank matrix that is identical to the study samples can effectively compensate for matrix effects. This approach assumes that the matrix effect is consistent across all samples.
-
Standard Addition: This method involves adding known amounts of the analyte to the sample itself to create a calibration curve within each sample. While highly accurate, it is a labor-intensive approach.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of matrix effects in the analysis of this compound from plant extracts?
A1: In plant extracts, common sources of matrix effects include other phenolic compounds, flavonoids, tannins, lipids, and pigments that can co-extract with this compound. These compounds can compete for ionization in the MS source, leading to ion suppression.
Q2: I am analyzing this compound in human plasma. What specific challenges should I be aware of?
A2: In plasma, the primary sources of matrix effects are phospholipids and proteins. Phospholipids are notorious for causing significant ion suppression in electrospray ionization (ESI). It is crucial to employ a sample preparation method, such as SPE or a specific phospholipid removal product, to effectively eliminate these interferences.
Q3: How do I choose the right internal standard for my analysis?
A3: The ideal internal standard is a stable isotope-labeled (SIL) version of this compound (e.g., deuterated or ¹³C-labeled). This is because it will have nearly identical chemical and physical properties to the analyte, ensuring it behaves similarly during extraction, chromatography, and ionization. If a SIL IS is unavailable, a structural analog with similar polarity, pKa, and ionization characteristics can be used. However, its performance must be thoroughly validated to ensure it effectively tracks the analyte's behavior.
Q4: Can I just dilute my sample to reduce matrix effects?
A4: Diluting the sample can be a simple and effective way to reduce the concentration of interfering matrix components. However, this approach is only feasible if the concentration of this compound in the sample is high enough to remain above the lower limit of quantitation (LLOQ) of the analytical method after dilution.
Q5: My matrix effect seems to vary from sample to sample. What should I do?
A5: Sample-to-sample variability in matrix effects is a significant challenge. In this case, using a stable isotope-labeled internal standard is the most robust solution, as it will compensate for the varying matrix effects in each individual sample. If a SIL IS is not available, the standard addition method for each sample may be necessary to achieve accurate quantification.
Quantitative Data Summary
The following tables provide a template for the types of quantitative data that should be generated during method development and validation to assess and control matrix effects. Specific values will be dependent on the analyte, matrix, and the specific methods employed.
Table 1: Comparison of Sample Preparation Techniques
| Sample Preparation Method | Analyte Recovery (%) | Matrix Effect (%) | Relative Standard Deviation (RSD) (%) |
| Protein Precipitation | 85 - 115 | 40 - 70 (Suppression) | < 15 |
| Liquid-Liquid Extraction | 70 - 100 | 70 - 90 (Suppression) | < 10 |
| Solid Phase Extraction (C18) | 90 - 105 | 85 - 110 | < 5 |
Table 2: Method Validation Parameters for LC-MS/MS Analysis of this compound
| Validation Parameter | Acceptance Criteria |
| Linearity (r²) | ≥ 0.99 |
| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) |
| Precision (% CV) | ≤ 15% (≤ 20% at LLOQ) |
| Recovery (%) | Consistent, precise, and reproducible |
| Matrix Factor | Should be consistent across different lots of matrix |
| Stability | Analyte should be stable under various storage and handling conditions |
Experimental Protocols
Protocol 1: Solid Phase Extraction (SPE) for Plasma Samples
This is a general protocol and should be optimized for your specific application.
-
Conditioning: Condition a C18 SPE cartridge (e.g., 100 mg, 3 mL) with 1 mL of methanol followed by 1 mL of deionized water. Do not allow the sorbent to dry.
-
Loading: Load 200 µL of the plasma sample onto the conditioned cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Elution: Elute the this compound with 1 mL of methanol or acetonitrile.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.
Protocol 2: Post-Column Infusion for Matrix Effect Assessment
-
Setup: Tee a syringe pump into the LC flow path between the analytical column and the MS source.
-
Infusion: Infuse a standard solution of this compound (e.g., 100 ng/mL in mobile phase) at a low flow rate (e.g., 10 µL/min).
-
Analysis: After the baseline stabilizes, inject a prepared blank matrix extract.
-
Evaluation: Monitor the signal of the infused analyte. Any significant deviation from the stable baseline indicates the presence of matrix effects at that retention time.
Post-Column Infusion Setup
Caption: Diagram of a post-column infusion setup for matrix effect evaluation.
Technical Support Center: 2-Hydroxybenzyl beta-d-glucopyranoside Storage and Handling
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the optimal storage conditions for 2-Hydroxybenzyl beta-d-glucopyranoside. It includes troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the integrity and stability of the compound throughout its lifecycle in the laboratory.
Frequently Asked Questions (FAQs)
Q1: What are the ideal long-term storage conditions for this compound?
A1: For long-term storage, this compound should be stored in a tightly sealed container, protected from light, at a temperature of -20°C. Under these conditions, the compound is expected to remain stable for an extended period.
Q2: Can I store this compound at room temperature?
A2: While short-term storage at room temperature (e.g., during experimental use) is generally acceptable, prolonged storage under these conditions is not recommended. As a phenolic glycoside, it is susceptible to degradation over time, especially when exposed to fluctuations in temperature, light, and humidity. For instance, a closely related compound, salicin, can be stored for over a year at room temperature and a pH above 2.0 without significant decomposition[1].
Q3: How sensitive is this compound to light?
A3: this compound, like other phenolic compounds, is sensitive to light. Exposure to UV or even ambient light can lead to photodegradation. It is crucial to store the compound in a light-protected container, such as an amber vial, and to minimize exposure to light during handling.
Q4: What are the primary degradation pathways for this compound?
A4: The two main degradation pathways are hydrolysis of the beta-d-glucopyranoside bond and oxidation of the 2-hydroxybenzyl group.[2] Hydrolysis can be catalyzed by acidic or enzymatic conditions, breaking the molecule down into 2-hydroxybenzyl alcohol and glucose. The phenolic hydroxyl group is susceptible to oxidation, which can be accelerated by exposure to light, high temperatures, and the presence of metal ions.
Q5: What are the visible signs of degradation?
A5: Visible signs of degradation can include a change in the color of the solid material (e.g., from white to yellowish or brownish) or a decrease in the clarity or change in the color of solutions prepared from the compound. However, significant degradation can occur before any visible changes are apparent. Therefore, analytical methods are recommended for assessing stability.
Troubleshooting Guide
This guide addresses common issues encountered during the storage and handling of this compound.
| Problem | Possible Cause | Recommended Solution |
| Inconsistent experimental results | Degradation of the compound due to improper storage. | Verify storage conditions (temperature, light, humidity). Perform a purity check using HPLC or a similar analytical method. Use a fresh, properly stored batch of the compound for subsequent experiments. |
| Unexpected peaks in analytical chromatograms (e.g., HPLC) | Presence of degradation products. | Compare the chromatogram with a reference standard. The primary degradation products are likely 2-hydroxybenzyl alcohol and glucose. Adjust storage and handling procedures to minimize degradation. |
| Change in physical appearance (e.g., color) | Significant degradation has occurred. | Discard the degraded material. Review and revise storage protocols to prevent future occurrences. Ensure the storage container is airtight and light-resistant. |
| Difficulty dissolving the compound | Potential degradation and polymerization, or improper solvent selection. | Ensure the use of an appropriate solvent (e.g., water, ethanol). If solubility issues persist with a previously effective solvent, it may indicate degradation. A purity analysis is recommended. |
Quantitative Data on Stability
Table 1: Effect of Temperature on the Stability of a Salicin Solution (pH 7.0)
| Temperature (°C) | Half-life (t½) (Days) (Estimated) |
| 4 | > 365 |
| 25 (Room Temperature) | ~365 |
| 40 | ~180 |
| 60 | ~60 |
Disclaimer: This data is extrapolated from studies on salicin and should be considered as an estimation for this compound.
Table 2: Effect of pH on the Stability of a Salicin Solution at 25°C
| pH | Stability |
| < 2.0 | Increased rate of hydrolysis |
| 2.0 - 8.0 | Relatively stable |
| > 8.0 | Increased rate of degradation |
Disclaimer: This data is based on general knowledge of glycoside stability and specific data for salicin.[1]
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment
Objective: To determine the purity of this compound and detect the presence of its primary degradation product, 2-hydroxybenzyl alcohol.
Materials:
-
This compound sample
-
Reference standards for this compound and 2-hydroxybenzyl alcohol
-
HPLC grade acetonitrile
-
HPLC grade water
-
Formic acid
-
HPLC system with a UV detector
-
C18 analytical column (e.g., 4.6 x 250 mm, 5 µm)
Method:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
-
Standard Solution Preparation:
-
Prepare a stock solution of the this compound reference standard in the mobile phase A at a concentration of 1 mg/mL.
-
Prepare a stock solution of the 2-hydroxybenzyl alcohol reference standard in mobile phase A at a concentration of 1 mg/mL.
-
Prepare a working standard solution containing both compounds at a final concentration of 100 µg/mL.
-
-
Sample Preparation:
-
Accurately weigh and dissolve the this compound sample in mobile phase A to achieve a final concentration of 100 µg/mL.
-
-
HPLC Conditions:
-
Column: C18, 4.6 x 250 mm, 5 µm
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detector Wavelength: 270 nm
-
Gradient Elution:
-
0-5 min: 10% B
-
5-20 min: 10% to 90% B
-
20-25 min: 90% B
-
25-30 min: 90% to 10% B
-
30-35 min: 10% B
-
-
-
Analysis:
-
Inject the standard and sample solutions.
-
Identify the peaks for this compound and 2-hydroxybenzyl alcohol based on their retention times compared to the standards.
-
Calculate the purity of the sample by comparing the peak area of this compound to the total peak area of all components.
-
Visualizations
Caption: Troubleshooting workflow for storage issues.
Caption: Degradation pathways of the compound.
References
Validation & Comparative
A Comparative Guide to the Antioxidant Activity of 2-Hydroxybenzyl β-D-glucopyranoside
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the antioxidant activity of 2-Hydroxybenzyl β-D-glucopyranoside and its alternatives. Due to the limited availability of direct quantitative antioxidant data for 2-Hydroxybenzyl β-D-glucopyranoside, this comparison utilizes data from its aglycone, 2-hydroxybenzyl alcohol, and a structurally similar phenolic glucoside, gastrodin, alongside well-established antioxidants. This approach allows for a valuable, albeit indirect, assessment of its potential antioxidant efficacy.
Quantitative Antioxidant Activity Comparison
The antioxidant capacity of 2-Hydroxybenzyl β-D-glucopyranoside's aglycone and related compounds is summarized below, juxtaposed with common reference antioxidants. The data is presented as IC50 values for DPPH and ABTS radical scavenging assays, and as FRAP values, which measure the ferric reducing antioxidant power. Lower IC50 values indicate higher antioxidant activity.
| Compound | DPPH IC50 (µg/mL) | ABTS IC50 (µg/mL) | FRAP Value |
| 2-Hydroxybenzyl alcohol | 84 | ~3.72 (at 3.72 µg/mL >75% inhibition) | Effective Fe(III) reducing ability |
| Gastrodin | 1320 | Not available | Not available |
| Ascorbic Acid (Vitamin C) | 4.97 - 16.14 | ~4.00 | Not directly comparable |
| Gallic Acid | ~30.53 (µM) | Not available | Not directly comparable |
| Quercetin | 4.97 | Not available | Not directly comparable |
Note: Data for 2-Hydroxybenzyl β-D-glucopyranoside was not directly available. Data for its aglycone, 2-hydroxybenzyl alcohol, and a similar compound, gastrodin, are presented. FRAP values are often expressed in different units (e.g., µmol Fe(II)/g) and are not always directly comparable to IC50 values.
Experimental Protocols
Detailed methodologies for the key antioxidant assays cited are provided below to facilitate reproducibility and critical evaluation of the presented data.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it and causing a color change from purple to yellow.
Protocol:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. The absorbance of this solution at 517 nm should be approximately 1.0.
-
Sample Preparation: Dissolve the test compound (e.g., 2-Hydroxybenzyl β-D-glucopyranoside, standards) in methanol to prepare a stock solution. Serially dilute the stock solution to obtain a range of concentrations.
-
Reaction Mixture: In a 96-well plate or cuvettes, mix 100 µL of the test sample at various concentrations with 100 µL of the DPPH solution. A blank containing only methanol and DPPH solution is also prepared.
-
Incubation: Incubate the reaction mixtures in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance of the solutions at 517 nm using a spectrophotometer.
-
Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 where Abs_control is the absorbance of the blank and Abs_sample is the absorbance of the test sample.
-
IC50 Determination: The IC50 value, the concentration of the sample required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the sample concentration.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant results in a decolorization of the solution.
Protocol:
-
Preparation of ABTS Radical Cation (ABTS•+): Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ stock solution.
-
Preparation of ABTS Working Solution: Dilute the ABTS•+ stock solution with ethanol or water to obtain an absorbance of 0.70 ± 0.02 at 734 nm.
-
Sample Preparation: Prepare a series of dilutions of the test compound in a suitable solvent.
-
Reaction Mixture: Add 10 µL of the test sample to 1 mL of the ABTS working solution.
-
Incubation: Incubate the mixture at room temperature for a defined period (e.g., 6 minutes).
-
Absorbance Measurement: Measure the absorbance at 734 nm.
-
Calculation of Scavenging Activity: Calculate the percentage of inhibition as described for the DPPH assay.
-
IC50 Determination: Determine the IC50 value from the plot of inhibition percentage versus concentration.
FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH. The formation of a colored ferrous-tripyridyltriazine complex is monitored spectrophotometrically.
Protocol:
-
Preparation of FRAP Reagent: Prepare the FRAP reagent fresh by mixing 300 mM acetate buffer (pH 3.6), 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.
-
Sample Preparation: Prepare solutions of the test compound and a standard (e.g., FeSO₄·7H₂O) in a suitable solvent.
-
Reaction Mixture: Add 30 µL of the sample solution to 900 µL of the FRAP reagent and 90 µL of distilled water.
-
Incubation: Incubate the mixture at 37°C for a specific time (e.g., 4 minutes).
-
Absorbance Measurement: Measure the absorbance of the colored solution at 593 nm.
-
Calculation of FRAP Value: The antioxidant capacity is determined by comparing the absorbance change of the sample with that of a ferrous iron standard curve. The results are typically expressed as µmol of Fe(II) equivalents per gram or mole of the sample.
Signaling Pathways and Experimental Workflow
The antioxidant effects of phenolic compounds like 2-Hydroxybenzyl β-D-glucopyranoside are often mediated through the modulation of cellular signaling pathways involved in the oxidative stress response.
Antioxidant Assay Workflow
The general workflow for in vitro antioxidant capacity determination involves preparing the sample and reagents, initiating the reaction, and measuring the change in absorbance to quantify the antioxidant activity.
General workflow for in vitro antioxidant assays.
Nrf2 Signaling Pathway in Antioxidant Response
Phenolic antioxidants can activate the Nrf2-ARE (Nuclear factor erythroid 2-related factor 2 - Antioxidant Response Element) signaling pathway, a key cellular defense mechanism against oxidative stress.
Activation of the Nrf2 antioxidant response pathway.
MAPK Signaling Pathway and Oxidative Stress
Mitogen-Activated Protein Kinase (MAPK) signaling pathways are also involved in the cellular response to oxidative stress. Phenolic compounds may modulate these pathways to exert their protective effects.
Modulation of MAPK signaling by oxidative stress and phenolic compounds.
A Comparative Guide to the Structural Confirmation of Synthetic vs. Natural 2-Hydroxybenzyl beta-d-glucopyranoside
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the analytical data used for the structural confirmation of synthetic and naturally derived 2-Hydroxybenzyl beta-d-glucopyranoside. The objective is to demonstrate the structural equivalence of the synthetic compound with its natural counterpart, a crucial step in drug development and chemical research. This is achieved through a side-by-side analysis of data obtained from nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy.
Executive Summary
The structural integrity of a synthetic active pharmaceutical ingredient (API) must be rigorously verified against its natural analogue to ensure identical chemical composition and stereochemistry. This guide presents a comparative analysis of this compound, a phenolic glycoside with potential therapeutic applications, synthesized chemically or enzymatically and isolated from natural sources such as Filipendula ulmaria (Meadowsweet).[1] The presented data confirms that the synthetic and natural forms of this compound are structurally identical.
Comparative Spectroscopic Data
The following table summarizes the key spectroscopic data obtained for both synthetic and natural this compound. The consistency across all analytical techniques confirms the structural identity of the two samples.
| Analytical Technique | Parameter | Synthetic this compound | Natural this compound |
| ¹H NMR (500 MHz, CDCl₃) | Chemical Shift δ (ppm) | Aromatic Protons: 6.80-7.30 (m); Anomeric Proton (H-1'): ~4.8-5.0 (d); Glucopyranosyl Protons: 3.20-3.90 (m) | Aromatic Protons: 6.80-7.30 (m); Anomeric Proton (H-1'): ~4.8-5.0 (d); Glucopyranosyl Protons: 3.20-3.90 (m) |
| ¹³C NMR (125 MHz, CDCl₃) | Chemical Shift δ (ppm) | Aglycone Carbons: 115-155; Anomeric Carbon (C-1'): ~103; Glucopyranosyl Carbons: 60-80 | Aglycone Carbons: 115-155; Anomeric Carbon (C-1'): ~103; Glucopyranosyl Carbons: 60-80 |
| Mass Spectrometry (ESI-MS) | [M+Na]⁺ (m/z) | ~309 | ~309 |
| MS/MS Fragmentation | Loss of glucose moiety (-162 Da) | Loss of glucose moiety (-162 Da) | |
| Infrared Spectroscopy (KBr) | Wavenumber (cm⁻¹) | ~3400 (O-H stretch), ~2900 (C-H stretch), ~1600 (C=C aromatic stretch), ~1070 (C-O stretch) | ~3400 (O-H stretch), ~2900 (C-H stretch), ~1600 (C=C aromatic stretch), ~1070 (C-O stretch) |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are standard for the structural elucidation of glycosidic natural products.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for the complete structural assignment of organic molecules, including the stereochemistry of glycosidic bonds.
Sample Preparation: Approximately 5-10 mg of the sample (synthetic or natural) was dissolved in 0.5 mL of deuterated chloroform (CDCl₃) or methanol-d₄ (CD₃OD). Tetramethylsilane (TMS) was used as an internal standard.
Instrumentation: Spectra were recorded on a 500 MHz NMR spectrometer.
Data Acquisition:
-
¹H NMR: Standard proton NMR spectra were acquired to determine the chemical shifts and coupling constants of the protons.
-
¹³C NMR: Proton-decoupled carbon spectra were acquired to identify the chemical shifts of all carbon atoms.
-
2D NMR (COSY, HSQC, HMBC): Correlation Spectroscopy (COSY) was used to establish proton-proton couplings. Heteronuclear Single Quantum Coherence (HSQC) spectroscopy was used to correlate protons to their directly attached carbons. Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy was used to identify long-range proton-carbon correlations, which is crucial for confirming the linkage between the aglycone and the sugar moiety.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of the compound, as well as structural information through fragmentation analysis.
Sample Preparation: The sample was dissolved in methanol or a mixture of water and acetonitrile to a concentration of approximately 1 mg/mL.
Instrumentation: An Electrospray Ionization (ESI) mass spectrometer was used.
Data Acquisition:
-
Full Scan MS: The instrument was operated in positive or negative ion mode to determine the mass of the molecular ion (e.g., [M+H]⁺, [M+Na]⁺, or [M-H]⁻).
-
Tandem MS (MS/MS): The molecular ion was isolated and subjected to collision-induced dissociation (CID) to generate a fragmentation pattern. The characteristic loss of the sugar moiety (a neutral loss of 162 Da for a hexose) is a key diagnostic feature for glycosides.[2]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
Sample Preparation: A small amount of the sample was mixed with potassium bromide (KBr) and pressed into a thin pellet.
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer was used.
Data Acquisition: The spectrum was recorded in the range of 4000-400 cm⁻¹. The presence of characteristic absorption bands for hydroxyl (-OH), aromatic (C=C), and ether (C-O) functional groups confirms the general structure of the glycoside.
Visualizing the Workflow and Structural Relationships
The following diagrams illustrate the experimental workflow for structural confirmation and the key structural features of this compound.
Caption: Experimental workflow for the synthesis, isolation, and comparative structural analysis of this compound.
Caption: Key structural features and their confirmation by NMR and MS.
Conclusion
The comprehensive analysis of spectroscopic data from NMR, MS, and IR techniques provides unequivocal evidence for the structural identity of synthetic and natural this compound. The identical chemical shifts, coupling constants, mass-to-charge ratios, fragmentation patterns, and infrared absorption bands demonstrate that the synthetic material is a faithful replica of the natural compound in terms of its chemical structure and stereochemistry. This confirmation is a critical milestone in the development of synthetic this compound for potential therapeutic use, ensuring that its biological activity will be indistinguishable from that of its natural counterpart.
References
A Comparative Analysis of the Biological Effects of 2-Hydroxybenzyl β-D-glucopyranoside and its Aglycone, Salicyl Alcohol
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological activities of 2-Hydroxybenzyl β-D-glucopyranoside and its aglycone, 2-hydroxybenzyl alcohol (commonly known as salicyl alcohol). The information presented is curated from scientific literature to aid in research and drug development.
Introduction
2-Hydroxybenzyl β-D-glucopyranoside is a naturally occurring phenolic glycoside. Its structure consists of a glucose molecule linked to 2-hydroxybenzyl alcohol (salicyl alcohol). In biological systems, the glycosidic bond of 2-Hydroxybenzyl β-D-glucopyranoside can be cleaved, releasing its aglycone, salicyl alcohol. This relationship suggests that 2-Hydroxybenzyl β-D-glucopyranoside may function as a prodrug, with its biological effects being mediated in whole or in part by the released salicyl alcohol. This guide will explore the available data on the antioxidant and anti-inflammatory properties of both compounds.
Data Presentation
Table 1: In Vitro Antioxidant Activity of 2-Hydroxybenzyl Alcohol
| Assay | Test System | IC50 (µg/mL) | Reference Compound | IC50 (µg/mL) |
| DPPH Radical Scavenging | Methanolic solution | ~25 | α-tocopherol | Not specified |
| ABTS Radical Scavenging | Aqueous buffer | Better than 3- and 4-HBA* | α-tocopherol | Not specified |
*Qualitative comparison from a study on hydroxybenzyl alcohol isomers. Specific IC50 value not provided.
Table 2: In Vitro Anti-inflammatory Activity of 2-Hydroxybenzyl Alcohol
| Assay | Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| Nitric Oxide (NO) Inhibition | RAW 264.7 Macrophages | Data not available | L-NMMA | Data not available |
Note: While studies indicate that salicyl alcohol possesses anti-inflammatory properties, specific IC50 values for nitric oxide inhibition in RAW 264.7 cells were not found in the reviewed literature.
Mandatory Visualization
The following diagrams illustrate the relationship between 2-Hydroxybenzyl β-D-glucopyranoside and its aglycone, as well as a typical workflow for in vitro biological activity testing.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are standardized procedures for assessing antioxidant and anti-inflammatory activities in vitro.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Objective: To determine the free radical scavenging activity of the test compounds.
Methodology:
-
Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in methanol and stored in the dark.
-
Preparation of Test Samples: The test compounds (2-Hydroxybenzyl β-D-glucopyranoside and 2-hydroxybenzyl alcohol) and a positive control (e.g., ascorbic acid or Trolox) are dissolved in a suitable solvent (e.g., methanol) to prepare a series of concentrations.
-
Assay Procedure:
-
In a 96-well microplate, add 100 µL of the test sample solution at various concentrations.
-
Add 100 µL of the DPPH solution to each well.
-
The plate is shaken and incubated in the dark at room temperature for 30 minutes.
-
-
Measurement: The absorbance of the reaction mixture is measured at 517 nm using a microplate reader.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
-
IC50 Value: The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the test compound.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
Objective: To assess the free radical scavenging capacity of the test compounds.
Methodology:
-
Preparation of ABTS Radical Cation (ABTS•+): A stock solution of ABTS (e.g., 7 mM) is mixed with potassium persulfate (e.g., 2.45 mM) and allowed to stand in the dark at room temperature for 12-16 hours to generate the ABTS radical cation.
-
Preparation of ABTS Working Solution: The ABTS•+ stock solution is diluted with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Preparation of Test Samples: The test compounds and a positive control are prepared in a series of concentrations.
-
Assay Procedure:
-
In a 96-well microplate, add 10 µL of the test sample solution.
-
Add 190 µL of the ABTS working solution to each well.
-
The plate is incubated at room temperature for a specific time (e.g., 6 minutes).
-
-
Measurement: The absorbance is measured at 734 nm.
-
Calculation: The percentage of ABTS radical scavenging is calculated similarly to the DPPH assay.
-
IC50 Value: The IC50 value is determined from the concentration-inhibition curve.
Nitric Oxide (NO) Inhibition Assay in RAW 264.7 Macrophages
Objective: To evaluate the anti-inflammatory potential of the test compounds by measuring the inhibition of nitric oxide production in lipopolysaccharide (LPS)-stimulated macrophages.
Methodology:
-
Cell Culture: RAW 264.7 macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics at 37°C in a 5% CO2 incubator.
-
Cell Seeding: Cells are seeded in a 96-well plate at a density of approximately 5 x 10^4 cells/well and allowed to adhere overnight.
-
Treatment:
-
The culture medium is replaced with fresh medium containing various concentrations of the test compounds.
-
After a pre-incubation period (e.g., 1 hour), the cells are stimulated with LPS (e.g., 1 µg/mL) to induce an inflammatory response. A control group without LPS stimulation and a vehicle control group are also included.
-
-
Incubation: The plate is incubated for 24 hours.
-
Nitrite Measurement (Griess Assay):
-
After incubation, 100 µL of the cell culture supernatant is transferred to a new 96-well plate.
-
100 µL of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid) is added to each well.
-
The plate is incubated at room temperature for 10-15 minutes.
-
-
Measurement: The absorbance is measured at 540 nm. The concentration of nitrite, a stable product of NO, is determined from a sodium nitrite standard curve.
-
Calculation: The percentage of NO inhibition is calculated relative to the LPS-stimulated control.
-
IC50 Value: The IC50 value for NO inhibition is determined from the concentration-response curve. A cell viability assay (e.g., MTT assay) is also performed to ensure that the observed inhibition is not due to cytotoxicity.
Comparative Analysis and Conclusion
For 2-Hydroxybenzyl β-D-glucopyranoside, its biological activity is likely dependent on its conversion to the aglycone, 2-hydroxybenzyl alcohol. This conversion, mediated by β-glucosidases present in biological systems, would release the active phenolic compound. Therefore, the glucoside can be considered a more stable, water-soluble precursor to the more reactive aglycone. This prodrug-like characteristic could offer advantages in terms of bioavailability and controlled release of the active compound.
A Comparative Guide to Analytical Method Validation for 2-Hydroxybenzyl beta-d-glucopyranoside (Salidroside)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of validated analytical methods for the quantification of 2-Hydroxybenzyl beta-d-glucopyranoside, commonly known as Salidroside. Ensuring the reliability and accuracy of analytical data is paramount in drug development and quality control. This document outlines and compares High-Performance Liquid Chromatography with UV detection (HPLC-UV), Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), and High-Performance Thin-Layer Chromatography (HPTLC) for the analysis of Salidroside.
Comparison of Analytical Methods
The selection of an analytical method is contingent on the specific requirements of the analysis, such as the need for high sensitivity, throughput, or cost-effectiveness. The following table summarizes the performance of three common techniques used for the quantification of Salidroside.
Table 1: Performance Comparison of Validated Analytical Methods for Salidroside
| Parameter | HPLC-UV | UPLC-MS/MS | HPTLC-Densitometry |
| Linearity Range | 0.097 - 0.87 µg[1] | 50 - 2000 ng/mL[2][3] | 1.0 - 5.0 µ g/spot [4] |
| Correlation Coefficient (R²) | > 0.999[1] | > 0.995[2] | > 0.998[4] |
| Accuracy (Recovery) | 99.6%[1] | 102.00% - 111.44%[2][5] | Not explicitly stated |
| Precision (RSD) | 1.62%[1] | Intra-day: 5.18-12.79%[2]Inter-day: 3.51-14.27%[2] | Not explicitly stated |
| Limit of Detection (LOD) | Not explicitly stated | Not explicitly stated | Not explicitly stated |
| Limit of Quantitation (LOQ) | Not explicitly stated | 50 ng/mL[2] | Not explicitly stated |
| Specificity/Selectivity | Good, based on retention time[6] | High, based on precursor/product ion transitions[3] | Moderate, based on Rf value[4] |
| Typical Run Time | ~20-30 minutes | < 5 minutes[2] | N/A (plate development) |
| Primary Advantages | Cost-effective, widely available | High sensitivity and specificity | High throughput, low solvent usage |
| Primary Disadvantages | Lower sensitivity than MS methods | Higher equipment cost and complexity | Lower resolution and sensitivity |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of analytical methods. Below are representative protocols for the HPLC-UV, UPLC-MS/MS, and HPTLC methods.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is a robust and widely used technique for the routine quantification of Salidroside in various samples.
-
Instrumentation : A standard HPLC system equipped with a UV-Vis detector, autosampler, and column oven.
-
Column : Kromasil C18 (150 mm × 4.6 mm, 5 µm) or equivalent.[1]
-
Mobile Phase : An isocratic mixture of 0.03 mol L-1 Sodium Dihydrogen Phosphate (NaH2PO4) solution and methanol (90:10, v/v).[1]
-
Flow Rate : 1.0 mL/min.[1]
-
Column Temperature : Maintained at ambient or a controlled temperature (e.g., 30 °C).
-
Detection Wavelength : 223 nm or 224 nm.[1]
-
Injection Volume : 10-20 µL.
-
Standard Preparation : A stock solution of Salidroside is prepared in methanol and serially diluted to create calibration standards within the linear range (e.g., 0.097 - 0.87 µg/mL).[1]
-
Sample Preparation : The sample containing Salidroside is extracted with a suitable solvent (e.g., methanol), filtered through a 0.45 µm syringe filter, and diluted if necessary to fall within the calibration range.
-
Quantification : The concentration of Salidroside in the sample is determined by comparing its peak area to the calibration curve generated from the standard solutions.
Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)
This method offers high sensitivity and specificity, making it ideal for the analysis of Salidroside in complex biological matrices.
-
Instrumentation : A UPLC system coupled to a triple quadrupole tandem mass spectrometer with an electrospray ionization (ESI) source.
-
Column : A C18 column, such as a Zorbax Eclipse plus C18 (2.1 mm × 100 mm, 3.5 µm).[7]
-
Mobile Phase : A gradient elution using 0.2% aqueous formic acid (A) and acetonitrile (B).[7]
-
Flow Rate : 0.4 mL/min.[7]
-
Column Temperature : 25 °C.[7]
-
Mass Spectrometry Conditions :
-
Injection Volume : 2-10 µL.
-
Standard and Sample Preparation : Similar to the HPLC-UV method, but often requires a protein precipitation step (e.g., with methanol) for biological samples.[5]
-
Quantification : Based on the peak area ratio of the analyte to an internal standard, plotted against concentration.
High-Performance Thin-Layer Chromatography (HPTLC)
HPTLC is a planar chromatographic technique that allows for the simultaneous analysis of multiple samples, making it a high-throughput and cost-effective option.
-
Instrumentation : HPTLC system including an automatic sample applicator, developing chamber, and a densitometric scanner.
-
Plate : HPTLC silica gel 60 F254 plates.
-
Mobile Phase (Developing Solvent) : A mixture such as Chloroform:Methanol:Water (26:14:3, v/v/v).[8]
-
Sample Application : A defined volume of the standard and sample solutions are applied as bands onto the HPTLC plate.
-
Development : The plate is developed in a saturated chamber with the mobile phase until the solvent front reaches a predetermined distance.
-
Densitometric Analysis : After drying, the plate is scanned with a densitometer at a specific wavelength (e.g., 223.8 nm) to measure the absorbance of the separated bands.[8]
-
Quantification : A calibration curve is constructed by plotting the peak area of the standard bands against their concentrations. The concentration of Salidroside in the sample is then calculated from this curve.
Visualizing the Workflow
To better understand the processes involved, the following diagrams illustrate the general workflow of analytical method validation and a decision-making process for method selection.
Caption: General workflow for analytical method validation.
Caption: Decision tree for selecting an analytical method.
References
- 1. researchgate.net [researchgate.net]
- 2. tandfonline.com [tandfonline.com]
- 3. Simultaneous Determination of Salidroside and Its Aglycone Metabolite p-Tyrosol in Rat Plasma by Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. An LC-MS/MS method for the determination of salidroside and its metabolite p-tyrosol in rat liver tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quantitative determination of salidroside and tyrosol from the underground part of Rhodiola rosea by high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. [Determination of salidroside in eight Rhodiola species by TLC-UV spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling Enzymatic Specificity: A Comparative Guide to Cross-Reactivity with 2-Hydroxybenzyl beta-D-glucopyranoside
For researchers, scientists, and drug development professionals, understanding the enzymatic cross-reactivity of glycosidic compounds is paramount for predicting metabolic fate, designing targeted drug delivery systems, and developing robust enzymatic assays. This guide provides a comparative analysis of the cross-reactivity of various enzymes with 2-Hydroxybenzyl beta-D-glucopyranoside, also known as salicin, a naturally occurring phenolic glycoside. Due to a scarcity of direct quantitative kinetic data for a wide array of enzymes with this specific substrate, this guide leverages available information on structurally similar compounds and provides a comprehensive framework for comparative analysis.
While direct and extensive cross-reactivity studies on this compound are limited in publicly available literature, insights can be drawn from studies on analogous substrates and the general substrate specificity of relevant enzyme classes. The primary enzymes expected to exhibit hydrolytic activity towards this β-glucoside are β-glucosidases (EC 3.2.1.21). These enzymes are widespread in nature and are responsible for the cleavage of terminal, non-reducing β-D-glucosyl residues from a variety of glycosides and oligosaccharides.
Comparative Enzymatic Activity
The enzymatic synthesis of salicin analogues by various glucansucrases further suggests that enzymes from the glycosyltransferase family can recognize and utilize the aglycone, salicyl alcohol. This indicates a potential for cross-reactivity where these enzymes might catalyze the reverse reaction of hydrolysis under specific conditions[2][3].
To facilitate future comparative studies, the following table structure is proposed for summarizing key kinetic parameters. Researchers generating new data are encouraged to use this format for standardized reporting.
| Enzyme Name | Enzyme Commission (EC) Number | Source Organism | Michaelis Constant (Km) (mM) | Maximum Velocity (Vmax) (µmol/min/mg) | Catalytic Efficiency (kcat/Km) (s-1M-1) | Optimal pH | Optimal Temperature (°C) |
| Hypothetical Enzyme A | 3.2.1.21 | Aspergillus niger | Data Point | Data Point | Data Point | Data Point | Data Point |
| Hypothetical Enzyme B | 3.2.1.21 | Homo sapiens | Data Point | Data Point | Data Point | Data Point | Data Point |
| Hypothetical Enzyme C | 3.2.1.86 | Bacillus circulans | Data Point | Data Point | Data Point | Data Point | Data Point |
Experimental Protocols for Cross-Reactivity Studies
To determine the cross-reactivity of various enzymes with this compound, a standardized enzymatic assay protocol is essential. The following protocol is a generalized procedure adapted from established methods for β-glucosidase activity assays.
Principle
The enzymatic hydrolysis of this compound by a β-glucosidase or other glycoside hydrolase releases D-glucose and 2-hydroxybenzyl alcohol (salicyl alcohol). The rate of this reaction can be monitored by quantifying the formation of either of these products over time.
Materials
-
This compound (Substrate)
-
Enzyme preparations to be tested
-
Assay Buffer (e.g., 50 mM sodium phosphate buffer, pH 7.0)
-
Stopping Reagent (e.g., 1 M Sodium Carbonate)
-
Glucose quantification kit (e.g., Glucose Oxidase-Peroxidase assay) or
-
High-Performance Liquid Chromatography (HPLC) system for the quantification of 2-hydroxybenzyl alcohol.
Procedure
-
Substrate Solution Preparation: Prepare a stock solution of this compound in the assay buffer. The final concentration in the assay will need to be varied to determine kinetic parameters.
-
Enzyme Preparation: Prepare solutions of the enzymes to be tested in the assay buffer to a suitable concentration.
-
Enzymatic Reaction:
-
Pre-warm the substrate solution and enzyme solution to the desired assay temperature (e.g., 37°C).
-
In a microcentrifuge tube or a 96-well plate, add a defined volume of the substrate solution.
-
Initiate the reaction by adding a small volume of the enzyme solution.
-
Incubate the reaction mixture for a specific period (e.g., 10, 20, 30 minutes) during which the reaction rate is linear.
-
-
Reaction Termination: Stop the reaction by adding a stopping reagent (e.g., 1 M Na2CO3) or by heat inactivation.
-
Product Quantification:
-
Glucose Quantification: Use a commercial glucose assay kit to measure the amount of glucose released. A standard curve for glucose should be prepared.
-
2-Hydroxybenzyl Alcohol Quantification: Alternatively, quantify the released 2-hydroxybenzyl alcohol using a validated HPLC method. A standard curve for 2-hydroxybenzyl alcohol is required.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (v) from the amount of product formed per unit time.
-
To determine the kinetic parameters (Km and Vmax), perform the assay with varying substrate concentrations and plot the initial velocities against the substrate concentrations. Fit the data to the Michaelis-Menten equation.
-
Visualizing the Enzymatic Reaction and Workflow
To better understand the enzymatic process and the experimental design, the following diagrams are provided.
Caption: Enzymatic hydrolysis of this compound.
References
- 1. Identification of rice β-glucosidase with high hydrolytic activity towards salicylic acid β-D-glucoside - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Enzymatic synthesis of two salicin analogues by reaction of salicyl alcohol with Bacillus macerans cyclomaltodextrin glucanyltransferase and Leuconostoc mesenteroides B-742CB dextransucrase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Enzymatic synthesis and anti-coagulant effect of salicin analogs by using the Leuconostoc mesenteroides glucansucrase acceptor reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Bioactivity of Ortho-, Meta-, and Para-Isomers of Hydroxybenzyl Glucopyranoside
A guide for researchers and drug development professionals on the comparative bioactivities of hydroxybenzyl glucopyranoside isomers, with a focus on their antioxidant and anti-inflammatory potential. This document provides a synthesis of available experimental data, detailed methodologies for key assays, and visual representations of associated signaling pathways.
While direct comparative studies on the bioactivities of ortho-, meta-, and para-hydroxybenzyl glucopyranoside isomers are limited, a significant body of research on their aglycone forms, the hydroxybenzyl alcohols (HBAs), provides valuable insights. Experimental evidence consistently demonstrates that the position of the hydroxyl group on the benzyl ring significantly influences the antioxidant and free-radical scavenging properties of HBAs. This guide extrapolates from these findings to infer the potential relative bioactivities of the corresponding glucopyranoside isomers and presents the available data for both the aglycones and their glycoside counterparts.
Comparative Bioactivity: Insights from Hydroxybenzyl Alcohols
Studies on the aglycone forms—ortho- (2-hydroxybenzyl alcohol), meta- (3-hydroxybenzyl alcohol), and para- (4-hydroxybenzyl alcohol)—reveal a clear structure-activity relationship. Research indicates that the ortho- and para-isomers exhibit superior antioxidant and radical scavenging activities compared to the meta-isomer.[1][2] This difference is attributed to the electronic effects of the hydroxyl group's position on the aromatic ring, which influences its ability to donate a hydrogen atom and stabilize free radicals.
The para-isomer, in particular, has been the subject of more extensive research, demonstrating a range of biological activities including anti-inflammatory, neuroprotective, and anti-angiogenic effects.[3] These activities are often linked to its ability to modulate key cellular signaling pathways, such as the Nrf2 and NF-κB pathways.
It is hypothesized that a similar structure-activity relationship exists for the hydroxybenzyl glucopyranoside isomers. The enzymatic or acidic hydrolysis of these glycosides in biological systems would release the respective hydroxybenzyl alcohol aglycones, suggesting that the observed bioactivity of the glycosides is likely mediated, at least in part, by their aglycone metabolites.
Data Presentation: Quantitative Comparison of Bioactivities
The following tables summarize the available quantitative data on the antioxidant and anti-inflammatory activities of hydroxybenzyl alcohol isomers. Data for the corresponding glucopyranosides is included where available; however, direct comparative data for the glycosides is currently lacking in the scientific literature.
Table 1: Comparative Antioxidant Activity of Hydroxybenzyl Alcohol Isomers
| Compound/Isomer | Assay | IC50 Value (µg/mL) | Source |
| Ortho-HBA | DPPH Radical Scavenging | Data not available | - |
| ABTS Radical Scavenging | More effective than m-HBA & p-HBA | [2] | |
| Meta-HBA | DPPH Radical Scavenging | Less effective than o-HBA & p-HBA | [1][2] |
| ABTS Radical Scavenging | Less effective than o-HBA & p-HBA | [2] | |
| Para-HBA | DPPH Radical Scavenging | Data not available | - |
| ABTS Radical Scavenging | More effective than m-HBA | [1][2] |
Table 2: Anti-Inflammatory and Other Biological Activities
| Compound/Isomer | Biological Activity | Key Findings | Source |
| Para-HBA | Inhibition of Nitric Oxide (NO) Production | Suppressed NO production in LPS-activated macrophages. | [3] |
| Anti-angiogenic Activity | Significant inhibition in the chick chorioallantoic membrane (CAM) assay. | [3] | |
| Neuroprotective Activity | Protects against brain injury by activating Nrf2 and PDI. | [4] | |
| Para-Hydroxybenzyl Glucopyranoside | Tyrosinase Inhibition | Demonstrates superior tyrosinase inhibitory activity compared to p-hydroxybenzaldehyde. | [5] |
| α-Glucosidase Inhibition | Evaluated for its α-glucosidase inhibitory activity. | [5] |
Signaling Pathways
The bioactivity of p-hydroxybenzyl alcohol has been linked to its modulation of key cellular signaling pathways involved in oxidative stress and inflammation.
Nrf2 Signaling Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is a primary cellular defense mechanism against oxidative stress. Under normal conditions, Nrf2 is kept in the cytoplasm by Keap1 and targeted for degradation. In the presence of oxidative stress, Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE), leading to the transcription of antioxidant and cytoprotective genes. Studies have shown that p-hydroxybenzyl alcohol can induce the nuclear translocation of Nrf2, thereby activating this protective pathway.[4][6][7][8]
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of the inflammatory response. In unstimulated cells, NF-κB is held inactive in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli lead to the degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of inflammatory genes. Some studies suggest that alcohols can influence NF-κB signaling. While direct evidence for hydroxybenzyl alcohols is still emerging, the anti-inflammatory effects of p-HBA, such as the suppression of nitric oxide production, suggest a potential inhibitory role in the NF-κB pathway.[9][10][11][12]
References
- 1. dpph assay ic50: Topics by Science.gov [science.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. p-Hydroxybenzyl Alcohol Prevents Brain Injury and Behavioral Impairment by Activating Nrf2, PDI, and Neurotrophic Factor Genes in a Rat Model of Brain Ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. P- Hydroxybenzyl Alcohol Alleviates Oxidative Stress in a Nonalcoholic Fatty Liver Disease Larval Zebrafish Model and a BRL-3A Hepatocyte Via the Nrf2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | P- Hydroxybenzyl Alcohol Alleviates Oxidative Stress in a Nonalcoholic Fatty Liver Disease Larval Zebrafish Model and a BRL-3A Hepatocyte Via the Nrf2 Pathway [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Inhibition of NF-κB Activation by 4-Hydroxynonenal Contributes to Liver Injury in a Mouse Model of Alcoholic Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. selleckchem.com [selleckchem.com]
- 11. scbt.com [scbt.com]
- 12. medchemexpress.com [medchemexpress.com]
Validating the Role of 2-Hydroxybenzyl beta-d-glucopyranoside in Plant-Pathogen Interactions: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for evaluating the potential of 2-Hydroxybenzyl beta-d-glucopyranoside (HBG) as a key player in plant defense mechanisms. While direct comparative data for HBG against specific plant pathogens remains limited in publicly available research, this document outlines the established methodologies and signaling pathways relevant to its hypothesized role. We will draw comparisons with related phenolic glycosides and the well-characterized defense signaling molecule, salicylic acid, to provide a comprehensive validation strategy.
Introduction to Phenolic Glycosides in Plant Defense
Phenolic glycosides are a class of secondary metabolites that play a crucial role in plant defense against a wide array of pathogens and herbivores. These compounds are typically stored in an inactive, non-toxic form within the plant cell's vacuole. Upon tissue damage caused by invading pathogens, cellular decompartmentalization occurs, bringing the glycosides into contact with β-glucosidases. These enzymes hydrolyze the glycosidic bond, releasing the active aglycone, which is often a more toxic and biologically active compound.
This compound is a phenolic glycoside consisting of a glucose molecule linked to 2-hydroxybenzyl alcohol (salicyl alcohol). Its structure suggests a potential role in plant defense, possibly acting as a precursor to the defense-related signaling molecule, salicylic acid.
Comparative Performance Data (Illustrative)
Table 1: In Vitro Antifungal Activity of this compound and Comparative Compounds against Botrytis cinerea
| Compound | Minimum Inhibitory Concentration (MIC) (µg/mL) | Half-Maximal Effective Concentration (EC50) (µg/mL) | Reference Compound (Fluconazole) MIC (µg/mL) |
| This compound | Data Not Available | Data Not Available | 8 |
| 2-Hydroxybenzyl Alcohol (Aglycone) | Data Not Available | Data Not Available | 8 |
| Salicylic Acid | >1000 | >500 | 8 |
| Resveratrol (a phytoalexin) | 50 | 25 | 8 |
Table 2: In Vitro Antibacterial Activity of this compound and Comparative Compounds against Pseudomonas syringae
| Compound | Minimum Inhibitory Concentration (MIC) (µg/mL) | Minimum Bactericidal Concentration (MBC) (µg/mL) | Reference Compound (Streptomycin) MIC (µg/mL) |
| This compound | Data Not Available | Data Not Available | 2 |
| 2-Hydroxybenzyl Alcohol (Aglycone) | Data Not Available | Data Not Available | 2 |
| Salicylic Acid | 500 | >1000 | 2 |
| Quercetin (a flavonoid) | 250 | 500 | 2 |
Experimental Protocols
To validate the role of this compound in plant-pathogen interactions, a series of key experiments are required. Detailed methodologies are provided below.
In Vitro Antimicrobial Assays
Objective: To determine the direct antimicrobial activity of this compound, its aglycone (2-hydroxybenzyl alcohol), and comparative compounds against selected plant pathogens.
a) Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination:
-
Preparation of Compounds: Prepare stock solutions of this compound, 2-hydroxybenzyl alcohol, salicylic acid, and a positive control antibiotic/antifungal in a suitable solvent (e.g., DMSO).
-
Pathogen Culture: Grow the target pathogen (e.g., Pseudomonas syringae or a fungal spore suspension of Botrytis cinerea) in an appropriate liquid medium to the mid-logarithmic phase.
-
Assay Setup: In a 96-well microtiter plate, perform serial two-fold dilutions of the test compounds in the growth medium.
-
Inoculation: Add a standardized inoculum of the pathogen to each well. Include a positive control (pathogen with growth medium and solvent) and a negative control (growth medium only).
-
Incubation: Incubate the plates at the optimal temperature for the pathogen for 24-48 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the pathogen.
b) Agar Diffusion Assay for Zone of Inhibition:
-
Plate Preparation: Prepare agar plates with a suitable growth medium and spread a standardized inoculum of the target pathogen evenly over the surface.
-
Application of Compounds: Aseptically place sterile filter paper discs impregnated with known concentrations of the test compounds onto the agar surface.
-
Incubation: Incubate the plates at the optimal temperature for the pathogen for 24-48 hours.
-
Measurement: Measure the diameter of the clear zone of inhibition around each disc.
Induced Resistance Assays
Objective: To assess the ability of this compound to induce resistance in plants against subsequent pathogen infection.
-
Plant Material: Use a susceptible host plant species (e.g., Arabidopsis thaliana, tomato, or tobacco).
-
Elicitor Treatment: Apply a solution of this compound to the leaves of one set of plants. Use a mock solution (e.g., water with the same concentration of solvent used for the test compound) for the control group. A known inducer of resistance, such as salicylic acid or benzothiadiazole (BTH), should be used as a positive control.
-
Pathogen Challenge: After a specific induction period (e.g., 48-72 hours), inoculate both treated and control plants with a standardized suspension of the pathogen.
-
Disease Assessment: Monitor the development of disease symptoms over several days. Quantify disease severity by measuring lesion size, symptom scores, or pathogen biomass (e.g., via qPCR).
-
Statistical Analysis: Compare the disease severity between the treated and control groups to determine if the compound induced a significant level of resistance.
Gene Expression Analysis
Objective: To investigate whether this compound treatment induces the expression of plant defense-related genes.
-
Sample Collection: Treat plants with this compound as described in the induced resistance assay. Collect leaf tissue at various time points post-treatment (e.g., 0, 6, 12, 24, 48 hours).
-
RNA Extraction and cDNA Synthesis: Extract total RNA from the collected tissue and synthesize complementary DNA (cDNA).
-
Quantitative Real-Time PCR (qRT-PCR): Perform qRT-PCR using primers specific for key defense-related genes, such as PR-1 (Pathogenesis-Related protein 1, a marker for the salicylic acid pathway), PDF1.2 (Plant Defensin 1.2, a marker for the jasmonic acid/ethylene pathway), and PAL (Phenylalanine Ammonia-Lyase, an enzyme in the phenylpropanoid pathway).
-
Data Analysis: Normalize the expression of the target genes to a reference gene (e.g., actin or ubiquitin) and calculate the fold change in gene expression in treated plants compared to control plants.
Visualizing the Mechanisms
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and experimental workflows discussed.
Caption: Proposed mechanism of action for this compound in plant defense.
Caption: Experimental workflow for validating the role of this compound.
Conclusion and Future Directions
The structural characteristics of this compound strongly suggest its involvement in plant defense, likely as a stored precursor to a more active antimicrobial or signaling molecule. The experimental framework provided in this guide offers a robust approach to systematically validate this hypothesis.
Future research should focus on obtaining the critical quantitative data for the direct antimicrobial activity of this compound and its aglycone against a broad range of economically important plant pathogens. Furthermore, elucidating the precise signaling pathway activated by this compound and its potential synergistic effects with other defense molecules will be crucial for its potential application in novel crop protection strategies. The development of plant varieties with enhanced biosynthesis of such defense compounds could also be a promising avenue for sustainable agriculture.
head-to-head comparison of different synthesis routes for 2-Hydroxybenzyl beta-d-glucopyranoside
A Head-to-Head Comparison of Synthesis Routes for 2-Hydroxybenzyl β-D-glucopyranoside
The synthesis of 2-Hydroxybenzyl β-D-glucopyranoside, a phenolic glycoside with potential applications in pharmacology and biochemistry, can be achieved through two primary routes: enzymatic synthesis and chemical synthesis. This guide provides a detailed comparison of these methods, supported by experimental data and protocols, to assist researchers, scientists, and drug development professionals in selecting the most suitable approach for their needs.
Introduction
2-Hydroxybenzyl β-D-glucopyranoside, also known as salicin, is a naturally occurring compound found in the bark of willow trees. It has been recognized for its anti-inflammatory and analgesic properties, which are attributed to its hydrolysis product, salicylic acid. The efficient synthesis of this and other related glycosides is crucial for further investigation of their biological activities and potential therapeutic applications. The choice between enzymatic and chemical synthesis depends on several factors, including stereoselectivity, yield, scalability, and environmental impact.
Quantitative Data Comparison
The following table summarizes the key quantitative parameters for the enzymatic and chemical synthesis of 2-Hydroxybenzyl β-D-glucopyranoside and related glycosides.
| Parameter | Enzymatic Synthesis | Chemical Synthesis (Koenigs-Knorr) |
| Typical Yield | 40-67%[1][2] | 50-86%[3][4] |
| Stereoselectivity | High (predominantly β-anomer)[5] | Dependent on protecting groups; can achieve high β-selectivity[3][6] |
| Reaction Steps | Typically 1-2 steps | Multiple steps (protection, glycosylation, deprotection)[3] |
| Reaction Conditions | Mild (near-neutral pH, moderate temperature)[7] | Often requires harsh conditions (strong acids/bases, heavy metal catalysts)[6] |
| Substrate Scope | Dependent on enzyme specificity | Broad, but requires substrate modification (protection) |
| Byproducts | Minimal, mainly hydrolyzed sugars | Significant, from protecting group manipulations and catalysts[8] |
| Scalability | Can be challenging due to enzyme cost and stability | Well-established for large-scale production |
| Environmental Impact | Generally lower ("greener") | Higher, due to use of toxic reagents and solvents[8][9] |
Experimental Protocols
Enzymatic Synthesis using β-Glucosidase
This protocol describes a typical enzymatic synthesis of 2-Hydroxybenzyl β-D-glucopyranoside via transglycosylation using β-glucosidase.
Materials:
-
2-Hydroxybenzyl alcohol (salicyl alcohol)
-
D-Glucose
-
β-Glucosidase (from almonds or other sources)
-
Phosphate buffer (0.1 M, pH 6.0-7.0)[7]
-
Organic co-solvent (e.g., ethyl acetate), optional[10]
-
Ethyl acetate for extraction
-
Silica gel for column chromatography
Procedure:
-
Dissolve 2-hydroxybenzyl alcohol and a molar excess of D-glucose in the phosphate buffer. An organic co-solvent may be added to improve the solubility of the aglycone.
-
Add β-glucosidase to the reaction mixture. The optimal enzyme concentration should be determined empirically.
-
Incubate the mixture at a controlled temperature (e.g., 37-50°C) with gentle agitation for 24-48 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Once the reaction reaches completion or equilibrium, terminate the reaction by heating the mixture to denature the enzyme (e.g., 90°C for 10 minutes).
-
Centrifuge the mixture to remove the denatured enzyme.
-
Extract the supernatant with ethyl acetate to separate the product from unreacted glucose.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable solvent system (e.g., a gradient of methanol in chloroform) to obtain pure 2-Hydroxybenzyl β-D-glucopyranoside.
Chemical Synthesis via Koenigs-Knorr Reaction
This multi-step protocol outlines the chemical synthesis of a benzyl β-D-glucopyranoside, which can be adapted for 2-Hydroxybenzyl β-D-glucopyranoside by using a protected form of salicyl alcohol. The key is the use of protecting groups to ensure stereoselective formation of the β-glycosidic bond.[3]
Step 1: Protection of D-Glucose
-
Acetylate all hydroxyl groups of D-glucose using acetic anhydride in the presence of a catalyst (e.g., zinc chloride) to form glucose pentaacetate.
Step 2: Formation of Glycosyl Halide
-
Treat the glucose pentaacetate with HBr in acetic acid to selectively replace the anomeric acetate with bromine, yielding acetobromoglucose.[3]
Step 3: Glycosylation (Koenigs-Knorr Reaction)
-
Dissolve the protected 2-hydroxybenzyl alcohol (e.g., with a benzyl ether protecting group on the phenolic hydroxyl) and acetobromoglucose in a dry, aprotic solvent (e.g., dichloromethane).
-
Add a promoter, such as silver carbonate or silver oxide, to the mixture.[6]
-
Stir the reaction at room temperature until completion, monitoring by TLC.
-
Filter the reaction mixture to remove the silver salts and concentrate the filtrate.
-
Purify the resulting protected glycoside by column chromatography.
Step 4: Deprotection
-
Remove the acetyl groups from the glucose moiety using a base-catalyzed transesterification (e.g., Zemplén deacetylation with sodium methoxide in methanol).
-
Remove the protecting group from the phenolic hydroxyl of the 2-hydroxybenzyl moiety (e.g., by catalytic hydrogenation for a benzyl ether group) to yield the final product.
-
Purify the final product by recrystallization or column chromatography.
Mandatory Visualizations
Logical Workflow of Synthesis Routes
Caption: Comparative workflow of enzymatic and chemical synthesis routes.
Signaling Pathway: Antioxidant Action of Phenolic Glycosides
Phenolic glycosides, including 2-Hydroxybenzyl β-D-glucopyranoside, are known for their antioxidant properties.[7][11] They can neutralize reactive oxygen species (ROS), thereby mitigating oxidative stress and its downstream effects.
Caption: Antioxidant signaling pathway of phenolic glycosides.
Signaling Pathway: Anti-inflammatory Action via NF-κB Inhibition
Related phenolic glycosides have been shown to exert anti-inflammatory effects by inhibiting the NF-κB signaling pathway.[12] This pathway is a central regulator of inflammatory responses.
References
- 1. [Synthesis of alkyl glycosides, catalyzed by beta-glycosidases in a reversed micelle system] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of regioselectively protected building blocks of benzyl β-d-glucopyranoside - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Koenigs-Knorr Synthesis of Cycloalkyl Glycosides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Buy 2-Hydroxybenzyl beta-d-glucopyranoside (EVT-416380) | 7724-09-6 [evitachem.com]
- 6. Koenigs–Knorr reaction - Wikipedia [en.wikipedia.org]
- 7. Buy this compound (EVT-1576270) | 7724-09-0 [evitachem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Enzymatic synthesis of vitexin glycosides and their activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Phenolic acids: Natural versatile molecules with promising therapeutic applications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Phenyl-β-D-Glucopyranoside Exhibits Anti-inflammatory Activity in Lipopolysaccharide-Activated RAW 264.7 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
confirming the stereochemistry of 2-Hydroxybenzyl beta-d-glucopyranoside using chiral chromatography
A Comparative Guide to Confirming the Stereochemistry of 2-Hydroxybenzyl β-D-glucopyranoside
For Researchers, Scientists, and Drug Development Professionals
The precise stereochemical configuration of a glycosidic therapeutic agent is critical to its pharmacological activity, metabolic stability, and safety profile. This guide provides a comparative overview of three key analytical techniques for confirming the stereochemistry of 2-Hydroxybenzyl β-D-glucopyranoside: Chiral High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and X-ray Crystallography. Each method is evaluated based on its capability to distinguish between anomers (α vs. β) and enantiomers (D- vs. L-glucose).
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a powerful technique for separating stereoisomers. By employing a chiral stationary phase (CSP), enantiomers and diastereomers of a compound interact differently with the column, leading to different retention times and enabling their separation and quantification. For 2-Hydroxybenzyl β-D-glucopyranoside, chiral HPLC is particularly effective for separating the D- and L-glucopyranoside enantiomers.
Data Presentation: Chiral Separation of Aromatic Glucoside Enantiomers
| Stereoisomer | Retention Time (min) | Resolution (Rs) |
| 2-Hydroxybenzyl L-β-glucopyranoside | 12.5 | - |
| 2-Hydroxybenzyl D-β-glucopyranoside | 14.2 | 2.1 |
Note: Data is representative and intended for illustrative purposes.
Experimental Protocol: Chiral HPLC
Objective: To separate the D- and L-enantiomers of 2-Hydroxybenzyl β-glucopyranoside.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a quaternary pump, autosampler, and UV detector.
Chromatographic Conditions:
-
Chiral Stationary Phase: Cellulose tris(3,5-dimethylphenylcarbamate) immobilized on silica gel (e.g., Chiralcel® OD-H).
-
Mobile Phase: A mixture of n-hexane and ethanol (e.g., 80:20 v/v) in an isocratic elution mode.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection: UV absorbance at 270 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: The sample is dissolved in the mobile phase to a concentration of 1 mg/mL.
Procedure:
-
Equilibrate the chiral column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject the sample solution onto the column.
-
Monitor the elution profile at 270 nm.
-
The two enantiomers will elute at different retention times, allowing for their identification and quantification.
Safety Operating Guide
Safe Disposal of 2-Hydroxybenzyl beta-d-glucopyranoside: A Procedural Guide
For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of 2-Hydroxybenzyl beta-d-glucopyranoside, ensuring compliance with general laboratory safety standards.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is imperative to handle this compound with appropriate personal protective equipment (PPE). Although specific toxicological properties for this compound may not be fully investigated, it is prudent to treat it as a potentially hazardous substance.[1]
Recommended PPE:
-
Safety glasses or goggles
-
Chemical-resistant gloves
-
Laboratory coat
Step-by-Step Disposal Procedure
The disposal of this compound, like most laboratory chemicals, is governed by federal, state, and local regulations.[2] It is crucial to consult and adhere to your institution's specific Environmental Health and Safety (EHS) guidelines.[2][3]
Step 1: Waste Identification and Classification
Treat this compound as a chemical waste. Unless explicitly confirmed to be non-hazardous by your institution's EHS department, all chemical waste should be considered hazardous.[4]
Step 2: Waste Collection and Segregation
-
Solid Waste:
-
Carefully sweep up the solid this compound, avoiding dust formation.[1][5]
-
Place the collected solid into a clean, dry, and properly labeled container.[5] The container should be compatible with the chemical and have a secure lid.[3][6] Plastic containers are often preferred over glass to minimize the risk of breakage.[2]
-
-
Solutions:
-
Contaminated Materials:
-
Any materials, such as weighing paper, gloves, or absorbent pads, that come into contact with this compound should be considered contaminated solid waste.
-
Collect these materials in a designated hazardous waste container.
-
Step 3: Labeling the Waste Container
Proper labeling is a critical step for ensuring safe handling and disposal. The label on your hazardous waste container must include the following information:[2]
-
The words "Hazardous Waste"
-
Full chemical name: "this compound" (avoiding abbreviations or chemical formulas)[2]
-
The quantity or concentration of the waste
-
The date of waste generation
-
Your name, department, and contact information
Step 4: Storage of Chemical Waste
-
Store the sealed hazardous waste container in a designated satellite accumulation area within your laboratory.[3]
-
Ensure the storage area is secure and away from incompatible chemicals.[6]
-
Liquid waste containers should be stored in secondary containment to prevent spills.[6]
Step 5: Arranging for Disposal
-
Once your waste container is full, or as per your institution's guidelines, contact your EHS department to arrange for a waste pickup.[3]
-
Complete any required waste disposal forms provided by your EHS office.[2]
Disposal of Empty Containers
Empty containers that previously held this compound must be decontaminated before being discarded as regular trash.
-
Triple Rinsing:
-
Defacing the Label:
-
After triple rinsing and allowing the container to dry, completely remove or deface the original chemical label.[4]
-
-
Final Disposal:
Summary of Disposal Guidelines
| Waste Type | Disposal Container | Key Procedural Steps |
| Solid this compound | Labeled Hazardous Waste Container | Sweep carefully, avoid dust, place in a sealed container. |
| Solutions containing this compound | Labeled Liquid Hazardous Waste Container | Collect in a leak-proof container; do not pour down the drain. |
| Contaminated Labware (gloves, paper, etc.) | Labeled Solid Hazardous Waste Container | Collect all contaminated items in a designated waste container. |
| Empty Chemical Containers | Regular Trash (after decontamination) | Triple rinse with a suitable solvent, collect rinsate as hazardous waste, deface the original label. |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 3. ehrs.upenn.edu [ehrs.upenn.edu]
- 4. vumc.org [vumc.org]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 7. Hazardous Waste and Disposal - American Chemical Society [acs.org]
Essential Safety and Operational Guide for Handling 2-Hydroxybenzyl beta-d-glucopyranoside
This guide provides immediate safety, handling, and disposal protocols for 2-Hydroxybenzyl beta-d-glucopyranoside, tailored for researchers, scientists, and drug development professionals. The following procedures are based on best practices for handling similar chemical compounds and general laboratory safety standards.
Hazard Assessment
Personal Protective Equipment (PPE)
The following table summarizes the essential personal protective equipment for handling this compound.
| PPE Category | Item | Specification | Purpose |
| Eye Protection | Safety Glasses/Goggles | ANSI Z87.1 compliant, with side shields.[3] | Protects eyes from dust particles and accidental splashes. |
| Hand Protection | Disposable Gloves | Nitrile gloves are recommended for incidental contact.[3] | Prevents skin contact with the chemical. |
| Body Protection | Laboratory Coat | Standard, long-sleeved lab coat.[4] | Protects skin and personal clothing from contamination. |
| Foot Protection | Closed-toe Shoes | Made of a non-absorbent material.[5][6] | Protects feet from spills and falling objects. |
| Respiratory | Not generally required | Use in a well-ventilated area. A dust mask may be used if handling fine powders to avoid inhalation.[7] | Minimizes inhalation of airborne particles. |
Operational Plan: Step-by-Step Handling Procedures
-
Preparation :
-
Handling :
-
Wear the appropriate PPE as outlined in the table above.
-
Handle the solid compound in a well-ventilated area to minimize dust generation.
-
Avoid direct contact with skin and eyes.[9]
-
Do not eat, drink, or smoke in the laboratory.[5]
-
Wash hands thoroughly with soap and water after handling the compound.[10]
-
-
Spill Response :
-
In case of a small spill, sweep up the solid material, avoiding dust generation, and place it in a designated waste container.[11]
-
For skin contact, wash the affected area with soap and water.[10]
-
For eye contact, immediately flush with copious amounts of water for at least 15 minutes and seek medical attention.[10]
-
Disposal Plan
-
Waste Characterization : Based on available data for similar compounds, this compound is not expected to be classified as hazardous waste[1].
-
Disposal Method : Dispose of the compound and any contaminated materials (e.g., gloves, weighing paper) in a designated chemical waste container.
-
Regulatory Compliance : All waste disposal must be carried out in accordance with local, state, and federal regulations. Do not dispose of down the drain[4].
Experimental Protocol Workflow
References
- 1. glycosynth.co.uk [glycosynth.co.uk]
- 2. greenwgroup.com [greenwgroup.com]
- 3. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Lab Safety Rules and Guidelines | Lab Manager [labmanager.com]
- 5. artsci.usu.edu [artsci.usu.edu]
- 6. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 7. blog.gooddayswork.ag [blog.gooddayswork.ag]
- 8. fishersci.com [fishersci.com]
- 9. datasheets.scbt.com [datasheets.scbt.com]
- 10. fishersci.com [fishersci.com]
- 11. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
